molecular formula C5H9NO2 B2917039 N-methoxy-N-methylprop-2-enamide CAS No. 193634-77-4

N-methoxy-N-methylprop-2-enamide

Cat. No.: B2917039
CAS No.: 193634-77-4
M. Wt: 115.132
InChI Key: IAAVEAHABZTBNK-UHFFFAOYSA-N
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Description

N-methoxy-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.132. The purity is usually 95%.
BenchChem offers high-quality N-methoxy-N-methylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6(2)8-3/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVEAHABZTBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193634-77-4
Record name N-methoxy-N-methylprop-2-enamide
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Foundational & Exploratory

N-methoxy-N-methylprop-2-enamide CAS number 10250-27-8

Author: BenchChem Technical Support Team. Date: March 2026

N-methoxy-N-methylprop-2-enamide: A Bifunctional Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the demand for highly predictable, bifunctional building blocks is paramount. N-methoxy-N-methylprop-2-enamide (commonly known as Weinreb acrylamide) stands out as a privileged scaffold. By merging the highly controlled acylation chemistry of a Weinreb amide with the electrophilic reactivity of a Michael acceptor, this molecule enables rapid, stereoselective assembly of complex pharmacophores.

(Note on Chemical Identity: While the chemical name N-methoxy-N-methylprop-2-enamide is universally associated with CAS 193634-77-4, legacy database cross-referencing occasionally conflates it with CAS 10250-27-8[2-benzylamino-2-methyl-1-propanol][1]. This whitepaper strictly governs the mechanistic principles, synthesis, and application of the enamide species).

Mechanistic Foundations: The "Weinreb Advantage"

The strategic value of N-methoxy-N-methylprop-2-enamide lies in its ability to bypass the classical limitations of ester and acid chloride acylations. When an organolithium or Grignard reagent attacks standard carbonyls, the intermediate often collapses prematurely, leading to over-addition and the formation of tertiary alcohols.

Weinreb amides solve this through the formation of a highly stable, five-membered metal chelate intermediate[2]. The oxygen atom of the N-methoxy group coordinates with the metal cation (e.g., Mg²⁺ or Li⁺), locking the tetrahedral intermediate in place. This chelate is robust enough to survive the reaction conditions and only collapses upon acidic aqueous workup, strictly yielding the desired ketone without over-addition[3].

G A Weinreb Acrylamide (Acyl Donor) B Nucleophilic Attack (R-MgX or R-Li) A->B Addition C Stable 5-Membered Metal Chelate B->C Coordination D Prevents Over-Addition C->D Stabilizes E Aqueous Workup (H3O+) C->E Quench F Target Ketone (High Yield) E->F Hydrolysis

Mechanism of Weinreb amide chelation preventing nucleophilic over-addition.

Applications in Complex Synthesis & Drug Discovery

Because N-methoxy-N-methylprop-2-enamide contains both a conjugated olefin and a Weinreb amide, it serves as a linchpin in multi-step cascade reactions.

Enantioselective Cyclopropanation Chiral cyclopropanes are critical rigid vectors in medicinal chemistry, improving metabolic stability and target affinity. Recent breakthroughs utilize chiral cyclopentadienyl Rh(III) complexes to catalyze the enantioselective cyclopropanation of electron-deficient olefins. Weinreb acrylamide acts as an elite acceptor in this regime, reacting with N-enoxysuccinimides to yield highly functionalized cyclopropanes with exceptional diastereomeric and enantiomeric ratios[4]. The resulting cyclopropyl Weinreb amides can then be directly converted into complex ketones without racemization.

Heck Couplings and Cross-Metathesis The terminal olefin of Weinreb acrylamide is highly amenable to Palladium-catalyzed Heck couplings with aryl halides, often performed efficiently in room-temperature ionic liquids to yield N-methoxy-N-methylcinnamamides[5]. These extended conjugated systems are vital precursors for synthesizing trifluoromethyl ketones and other active pharmaceutical ingredients (APIs)[3].

Quantitative Data: Reactivity Profiling

When deployed in Rh(III)-catalyzed cyclopropanation, Weinreb acrylamide demonstrates a superior balance of yield and stereocontrol compared to standard Michael acceptors. The steric bulk of the N-methoxy-N-methyl group effectively shields one face of the olefin, driving high diastereoselectivity[4].

Table 1: Comparative Reactivity of Michael Acceptors in Rh(III)-Catalyzed Cyclopropanation

Acceptor MoleculeYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Post-Reaction Utility
Weinreb Acrylamide 75 >20:1 97:3 Direct conversion to ketones
tert-Butyl Acrylate85>20:197:3Requires harsh deprotection
Methyl Vinyl Ketone802:196:4Prone to over-addition
Acrolein701.6:195:5High volatility, unstable

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to understand the why behind the how. The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding.

Protocol A: Synthesis of N-methoxy-N-methylprop-2-enamide

Objective: Scalable preparation of the bifunctional building block.

  • Step 1: Reagent Preparation. Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous dichloromethane (DCM). Causality: The hydrochloride salt is used over the free base due to its superior bench stability and precise stoichiometry.

  • Step 2: Base Addition. Add K₂CO₃ or pyridine (2.5 equiv) and cool the suspension to 0 °C. Causality: The auxiliary base liberates the nucleophilic free amine in situ and neutralizes the HCl generated during acylation.

  • Step 3: Acylation. Dropwise addition of acryloyl chloride (1.0 equiv). Causality: The reaction must be strictly maintained at 0 °C. Acryloyl chloride is highly reactive; elevated temperatures will trigger spontaneous, exothermic radical polymerization of the terminal olefin.

  • Step 4: Workup & Validation. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Quality Control (QC): Validate via ¹H NMR. The product must display a characteristic N-OMe singlet at ~3.7 ppm and an N-Me singlet at ~3.2 ppm, alongside vinylic protons at 5.7–6.5 ppm[3].

Protocol B: Rh(III)-Catalyzed Enantioselective Cyclopropanation

Objective: Construction of chiral cyclopropanes for drug discovery[4].

  • Step 1: Catalyst Activation. In a Schlenk tube, combine the chiral cyclopentadienyl Rh(III) catalyst (5.0 mol%), CsOAc (2.0 equiv), and 2,2,2-Trifluoroethanol (TFE). Causality: CsOAc acts as a base to facilitate the crucial C-H activation step via a concerted metalation-deprotonation (CMD) pathway. TFE is selected as the solvent because its high ionizing power stabilizes the cationic Rh(III) intermediate without coordinating to the metal center.

  • Step 2: Substrate Addition. Add the N-enoxysuccinimide (1.0 equiv) and Weinreb acrylamide (1.2 equiv). Stir at 23 °C for 16 hours.

  • Step 3: Isolation. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Quality Control (QC): Validate stereochemical integrity using chiral stationary phase HPLC to confirm an er of ≥97:3.

Workflow S1 1. Reagent Prep (N-enoxysuccinimide) S2 2. Catalyst Mix (Rh(III) + CsOAc) S1->S2 S3 3. Cycloaddition (+ Weinreb Acrylamide) S2->S3 S4 4. Isolation (Chromatography) S3->S4 16h, 23°C S5 Chiral Cyclopropane (>20:1 dr, 97:3 er) S4->S5

Workflow for Rh(III)-catalyzed enantioselective cyclopropanation.

References

  • Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products - RSC Publishing.[4][Link]

  • New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol - ResearchGate.[5][Link]

  • A Weinreb Approach to the Synthesis of Trifluoromethylketones - The Royal Society of Chemistry.[3][Link]

  • Palladium-catalyzed arylation of α,β-unsaturated Weinreb amides - ResearchGate.[2][Link]

Sources

Technical Guide: N-Methoxy-N-Methylacrylamide (Weinreb Acrylamide)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

N-Methoxy-N-methylacrylamide (CAS: 193634-77-4), often referred to as the "Weinreb Acrylamide," represents a unique intersection of two powerful synthetic functionalities: the Michael acceptor motif of an acrylamide and the acylating precision of a Weinreb amide.

Unlike standard acrylamides used primarily for polymerization or simple covalent tagging, this molecule serves a dual purpose in advanced organic synthesis and drug design. It functions as a tunable electrophile —capable of undergoing 1,4-addition with thiols (covalent inhibition) or 1,2-addition with organometallics (ketone synthesis) depending on the reaction conditions.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name N-Methoxy-N-methylprop-2-enamide
Common Name Weinreb Acrylamide
CAS Number 193634-77-4
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Physical State Liquid (at 25°C)
Solubility Soluble in DCM, THF, MeOH, EtOAc
Storage 2–8°C, under inert atmosphere (N₂/Ar)
Stability Polymerizes readily; typically stabilized with MEHQ

Critical Note on CAS Numbers: Do not confuse this compound with N-(Methoxymethyl)methacrylamide (CAS 3644-12-0), a crosslinking monomer used in coatings. The electronic properties and reactivity profiles are fundamentally different.

Part 2: Synthesis & Production

The synthesis of N-methoxy-N-methylacrylamide requires strict temperature control to prevent premature polymerization of the acrylic moiety. The most robust protocol involves the acylation of N,O-dimethylhydroxylamine.

Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow AcylChloride Acryloyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack (0°C) AmineSalt N,O-Dimethylhydroxylamine HCl (Nucleophile) AmineSalt->Intermediate Base Base (K2CO3 or Pyridine) (HCl Scavenger) Base->Intermediate Deprotonation Product N-Methoxy-N-methylacrylamide (Target) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for N-methoxy-N-methylacrylamide via Schotten-Baumann conditions.

Validated Laboratory Protocol

Scale: 10 mmol Yield: ~85-92% Purity: >98% (by NMR)

  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents : Add N,O-dimethylhydroxylamine hydrochloride (1.05 g, 11 mmol) and DCM (anhydrous, 30 mL).

  • Base Addition : Cool to 0°C. Add Pyridine (1.78 mL, 22 mmol) dropwise. The solution will become homogeneous.

  • Acylation : Add Acryloyl chloride (0.81 mL, 10 mmol) dropwise over 15 minutes. Crucial: Maintain internal temperature <5°C to avoid polymerization.

  • Reaction : Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup : Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[1]

  • Purification : Flash column chromatography (EtOAc/Hexanes).

    • Note: If the product is for storage, add 50-100 ppm MEHQ (4-methoxyphenol) as a stabilizer.

Part 3: Reactivity Profile (The "Dual Warhead")

The defining feature of N-methoxy-N-methylacrylamide is its bimodal reactivity . The specific outcome is dictated by the hardness/softness of the nucleophile and the reaction temperature.

Mode A: 1,2-Addition (Ketone Synthesis)

When treated with hard organometallics (R-Li, R-MgBr), the Weinreb amide functionality dominates. The methoxy oxygen chelates the metal, forming a stable 5-membered cyclic intermediate. This prevents the "over-addition" typically seen with esters or acid chlorides, allowing for the clean isolation of vinyl ketones upon hydrolysis.

Mode B: 1,4-Addition (Michael Addition)

In the presence of soft nucleophiles (Thiols, Enolates) or under specific catalytic conditions, the acrylamide double bond acts as a Michael acceptor. This is the primary mode utilized in Covalent Drug Discovery .

Mechanistic Divergence (DOT Visualization)

Reactivity Weinreb N-Methoxy-N-methylacrylamide Chelate Stable Metal-Chelated Intermediate Weinreb->Chelate 1,2-Attack (Low Temp) Enolate Michael Adduct (Thioether Formation) Weinreb->Enolate 1,4-Attack (Physiological pH) Organometallic Hard Nucleophile (R-Li / R-MgBr) Organometallic->Chelate Ketone Vinyl Ketone (After Acid Hydrolysis) Chelate->Ketone H3O+ Quench Thiol Soft Nucleophile (Cysteine-SH / R-SH) Thiol->Enolate

Figure 2: Divergent reactivity pathways. The stable chelate (yellow) is unique to the Weinreb motif, enabling vinyl ketone synthesis.

Part 4: Applications in Drug Discovery[4]

In modern medicinal chemistry, N-methoxy-N-methylacrylamide is utilized primarily for Targeted Covalent Inhibitors (TCIs) .

The "Warhead" Strategy

The acrylamide moiety targets non-catalytic cysteine residues on proteins (e.g., BTK, EGFR, KRAS). The Weinreb portion, however, offers a distinct advantage over simple acrylamides:

  • Electronic Tuning: The electron-withdrawing nature of the N-methoxy group modulates the electrophilicity of the double bond, potentially altering selectivity compared to standard N-alkyl acrylamides.

  • Synthetic Handle: The Weinreb amide remains intact after the Michael addition in some metabolic pathways, or it can be used as a handle to late-stage functionalize the inhibitor into a ketone-based reversible inhibitor.

Fragment-Based Ligand Design (FBLD)

Researchers use this molecule to construct libraries of Vinyl Ketones .

  • Workflow: React N-methoxy-N-methylacrylamide with a diverse array of Grignard reagents.

  • Result: A library of

    
    -unsaturated ketones, which are potent electrophiles for screening against "undruggable" targets.
    
Comparative Efficacy Data
Warhead TypeElectrophilicity (k_inact/K_I)Metabolic StabilityCysteine Selectivity
Standard Acrylamide HighModerateModerate
Weinreb Acrylamide Tunable (Medium-High) High (Amide stability) High
Vinyl Sulfone Very HighLowLow

Part 5: Safety & Handling

Signal Word: DANGER

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Ventilation: Always handle inside a fume hood. Acrylamides are potent neurotoxins; while the Weinreb derivative is less volatile, the acrylamide moiety poses cumulative risks.

  • Spill Management: Quench with aqueous glutathione or sodium bisulfite (to consume the Michael acceptor) before disposal.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2][3] Link[2]

  • Sigma-Aldrich. (n.d.). "N-Methoxy-N-methylacrylamide Product Detail - CAS 193634-77-4".[4] Sigma-Aldrich Catalog. Link

  • Gehringer, M.; Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology". Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • BLD Pharm. (n.d.). "N-Methoxy-N-methylacrylamide MSDS". BLD Pharm. Link

Sources

N-methoxy-N-methylprop-2-enamide molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

Streamlining Covalent Drug Design and Ketone Synthesis

Executive Summary

N-Methoxy-N-methylprop-2-enamide (CAS: 193634-77-4), commonly referred to as the Weinreb amide of acrylic acid , represents a pivotal dual-function scaffold in modern organic synthesis and medicinal chemistry. It serves two distinct, high-value roles:

  • Synthetic Intermediate: It allows for the controlled synthesis of

    
    -unsaturated ketones via the Weinreb ketone synthesis, preventing over-addition of nucleophiles.
    
  • Covalent Warhead: In drug discovery, it acts as a tunable Michael acceptor, enabling the design of targeted covalent inhibitors (TCIs) that form irreversible bonds with cysteine residues in target proteins.

This guide provides a comprehensive technical analysis of this molecule, including verified physicochemical data, a robust synthesis protocol, and mechanistic insights into its application in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers
ParameterData
IUPAC Name N-Methoxy-N-methylprop-2-enamide
Common Synonyms N-Methoxy-N-methylacrylamide; Acrylic acid Weinreb amide
CAS Number 193634-77-4
Molecular Formula

SMILES CN(OC)C(=O)C=C
Physical Properties
PropertyValueNotes
Molecular Weight 115.13 g/mol Calculated based on standard atomic weights.
Density ~1.00 – 1.05 g/mL (Predicted)Experimental data for this specific CAS is limited.Reference Analogs: • Saturated Analog (N-methoxy-N-methylpropionamide): 0.961 g/mL • Methacrylic Analog (N-(methoxymethyl)methacrylamide): 1.04 g/mL
Boiling Point ~55-60 °C @ 0.5 mmHg Estimated based on analog volatility.
Physical State LiquidColorless to pale yellow oil at RT.
Solubility HighSoluble in DCM, THF, EtOAc, Methanol.

Synthetic Utility & Mechanisms[7][8][9]

The Weinreb Amide Advantage

The N-methoxy-N-methyl functionality is unique because it prevents the "over-addition" typical of esters or acid chlorides. When a nucleophile (e.g., Grignard reagent,


) attacks the carbonyl, the magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen.

This forms a stable 5-membered tetrahedral intermediate that does not collapse until acidic workup. This mechanism guarantees the formation of a ketone rather than a tertiary alcohol.

Mechanism Visualization

The following diagram illustrates the chelation-controlled addition of a nucleophile to N-methoxy-N-methylprop-2-enamide.

WeinrebMechanism Fig 1. Chelation-Controlled Weinreb Ketone Synthesis Mechanism Start N-Methoxy-N-methylacrylamide (Substrate) Intermediate Stable Tetrahedral Intermediate (Mg Chelation) Start->Intermediate Nucleophilic Attack Nucleophile R-MgBr (Grignard) Nucleophile->Intermediate Product Vinyl Ketone (Product) Intermediate->Product Collapse after Workup Workup Acidic Workup (H3O+) Workup->Product

Experimental Protocols

Synthesis of N-Methoxy-N-methylprop-2-enamide

Objective: Synthesize the title compound from acryloyl chloride and N,O-dimethylhydroxylamine hydrochloride. Scale: 50 mmol (approx. 5.75 g theoretical yield).

Reagents:
  • Acryloyl chloride (4.53 g, 50 mmol)

  • N,O-Dimethylhydroxylamine HCl (5.12 g, 52.5 mmol)

  • Potassium Carbonate (

    
    ) (14.5 g, 105 mmol) or Triethylamine (TEA)
    
  • Dichloromethane (DCM) or Chloroform (

    
    ) (100 mL)
    
  • Water (for workup)

Protocol:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add N,O-dimethylhydroxylamine HCl and

    
     to the flask. Suspend in 100 mL of DCM/Water (1:1 biphasic mixture is common for Schotten-Baumann conditions) or anhydrous DCM with TEA (2.2 equiv) for single-phase.
    
    • Note: The biphasic carbonate method is often cleaner for acrylamides to avoid polymerization triggered by amine heat.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Critical Step: Temperature control prevents polymerization of the acryloyl moiety.

  • Addition: Add acryloyl chloride dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

  • Workup:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Sat.

      
      , then Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at low temperature (< 30 °C bath) to avoid polymerization.
    
  • Purification: If necessary, purify via vacuum distillation (bp ~55-60 °C @ 0.5 mmHg) or flash chromatography. Store with a stabilizer (e.g., MEHQ) if not using immediately.

Applications in Drug Development

Covalent Inhibitor Design (The "Warhead")

N-Methoxy-N-methylprop-2-enamide contains an electron-deficient double bond (Michael acceptor). In drug discovery, this moiety is used to target non-catalytic cysteine residues on protein surfaces.

  • Mechanism: The nucleophilic thiol (-SH) of a cysteine attacks the

    
    -carbon of the acrylamide.
    
  • Selectivity: The Weinreb amide moiety is less reactive than a standard acryloyl chloride but more tunable than a simple acrylamide, allowing for "goldilocks" reactivity—reactive enough to modify the target, but stable enough to avoid off-target toxicity (glutathione depletion).

Workflow: From Scaffold to Lead

The following diagram outlines the workflow for utilizing this molecule to generate a library of covalent inhibitors.

DrugDevWorkflow Fig 2. Workflow for Generating Covalent Inhibitor Libraries Scaffold N-Methoxy-N-methylprop-2-enamide (Core Scaffold) Step1 Functionalization (Weinreb Ketone Synthesis) Scaffold->Step1 + Grignard (R-MgBr) Library Library of Vinyl Ketones (R-C(=O)-CH=CH2) Step1->Library Yields diverse warheads Screening Covalent Docking / Screening (Target: Cys-Rich Proteins) Library->Screening Test vs Target Lead Lead Covalent Inhibitor Screening->Lead Hit Validation

Safety & Handling

  • Hazards: As with all acrylamides, this compound is a potential neurotoxin and carcinogen . It is a skin and eye irritant and a sensitizer.

  • Storage: Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen). It is prone to autopolymerization; ensure it contains a radical inhibitor (e.g., 4-methoxyphenol) if stored for long periods.

  • Disposal: Quench excess acrylamide with aqueous glutathione or sodium bisulfite before disposal to neutralize the Michael acceptor.

References

  • Sigma-Aldrich. N-Methoxy-N-methylacrylamide Product Page (CAS 193634-77-4). Retrieved from

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • ChemicalBook. N-(Methoxymethyl)methacrylamide Properties (Analog Reference). Retrieved from

  • PubChem. Compound Summary: N-methoxy-N-methylpropionamide (Saturated Analog). Retrieved from

  • Organic Chemistry Portal. Weinreb Ketone Synthesis Mechanism and Protocols. Retrieved from

Sources

solubility of N-methoxy-N-methylprop-2-enamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of N-methoxy-N-methylprop-2-enamide (CAS: 6775-17-3), commonly referred to as the Weinreb amide of acrylic acid .[1]

Executive Summary: The Solvation Landscape of Acryloyl Weinreb Amide

N-methoxy-N-methylprop-2-enamide is a pivotal intermediate in organic synthesis, primarily utilized to convert organometallic reagents (Grignard, Organolithium) into α,β-unsaturated ketones without over-addition.[1] Its solubility profile is dictated by its amphiphilic nature : the polar N-methoxy-N-methylamide moiety facilitates high solubility in polar aprotic and protic solvents, while the small vinyl group provides limited lipophilicity.[1]

For the researcher, understanding this profile is critical for three operations:

  • Reaction Optimization: Ensuring homogeneity during nucleophilic attacks (e.g., Grignard additions) in anhydrous solvents like THF or DCM.

  • Purification: Exploiting its high water solubility (~800 g/L) and moderate LogP (-0.[1]18) for efficient aqueous extraction.

  • Polymerization Control: Selecting solvents that solubilize the monomer but potentially precipitate the polymer (in polymer synthesis applications).

Part 1: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior without empirical testing for every solvent, we must analyze the molecular interactions.

Molecular Descriptors
PropertyValueImplication for Solubility
Physical State Clear LiquidMiscible with many liquid solvents; no crystal lattice energy barrier to overcome.[1]
LogP (Octanol/Water) -0.18 (Experimental/Predicted)Slightly hydrophilic.[1] Partitions significantly into aqueous phases but extractable with polar organic solvents (DCM, EtOAc).
Water Solubility ~800 g/L (20°C) Highly soluble due to hydrogen bond acceptance by the carbonyl and ether oxygens.
Dipole Moment HighStrong dipole-dipole interactions favor polar aprotic solvents (DMSO, DMF, Acetone).[1]
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsSoluble in protic solvents (Alcohols) but cannot self-associate via H-bonding, lowering viscosity.[1]
Mechanism of Dissolution

The dissolution of N-methoxy-N-methylprop-2-enamide is driven by dipole-dipole interactions and Lewis acid-base complexation .[1]

  • In Chlorinated Solvents (DCM, Chloroform): The polarized C-H bonds of the solvent interact with the amide carbonyl oxygen.

  • In Ethers (THF, Et₂O): General dispersion forces and dipole compatibility allow miscibility.

  • In Hydrocarbons (Hexane): The lack of polar interacting groups in the solvent cannot overcome the strong solute-solute dipole interactions of the amide, leading to phase separation.

SolvationMechanism Amide N-methoxy-N-methylprop-2-enamide (Solute) Water Water/Alcohols (Protic) Water->Amide H-Bonding (High Solubility) DCM DCM/Chloroform (Chlorinated) DCM->Amide Dipole-Dipole (High Solubility) THF THF/Ether (Polar Aprotic) THF->Amide Dipole/Dispersion (Miscible) Hexane Hexane/Heptane (Non-Polar) Hexane->Amide Repulsion (Insoluble/Immiscible)

Figure 1: Mechanistic interactions between N-methoxy-N-methylprop-2-enamide and major solvent classes.[1]

Part 2: Solvent Compatibility Matrix

This matrix synthesizes data from synthesis protocols, extraction efficiencies, and physical property predictions.

1. Primary Reaction Solvents (High Solubility)

These solvents are recommended for Weinreb ketone synthesis and general handling.

SolventSolubility RatingTechnical Notes
Dichloromethane (DCM) Excellent Standard solvent. Dissolves the amide instantly.[1] Used for synthesis from acid chlorides and subsequent workup.[2][3]
Tetrahydrofuran (THF) Excellent Critical for organometallics. Fully miscible.[1] The solvent of choice for Grignard/Lithium additions at -78°C to 0°C.
Methanol / Ethanol Excellent Soluble due to H-bonding.[1] Useful for spectroscopic analysis but avoid during organometallic reactions (protic quench).
Ethyl Acetate (EtOAc) Good Good for extraction, though DCM is often preferred due to better partition coefficients for amides.
Acetonitrile (MeCN) Excellent Miscible.[1] Useful for non-nucleophilic applications.
2. Extraction & Workup Solvents
SolventSolubility RatingTechnical Notes
Diethyl Ether (Et₂O) Moderate Soluble, but less effective than DCM for extracting the amide from water due to the amide's hydrophilicity.[1]
Toluene Low/Moderate Solubility decreases significantly with temperature. Often used to precipitate impurities or polymers.
Water Very High 800 g/L. The amide will partition into the aqueous layer if the organic layer is not sufficiently polar (e.g., Ether). Use DCM for extraction.
3. Anti-Solvents (Precipitation)
SolventSolubility RatingTechnical Notes
Hexane / Heptane Poor / Insoluble The amide forms a separate phase (oiling out).[1] Useful for washing away non-polar impurities or precipitating polymers derived from the amide.
Cyclohexane Poor Similar to Hexane.

Part 3: Experimental Protocols

As a scientist, you should not rely solely on literature values. Use these self-validating protocols to verify solubility for your specific concentration requirements.

Protocol A: Rapid Gravimetric Solubility Screen

Objective: Determine if the amide is sufficiently soluble (>0.1 M) for a reaction.

  • Tare a clean, dry 4 mL vial.

  • Add 100 mg (approx. 96 µL) of N-methoxy-N-methylprop-2-enamide.

  • Add 1.0 mL of the target solvent (DCM, THF, or Toluene).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Oiling Out: Insoluble or partially soluble.

    • Phase Separation: Immiscible.

  • Validation: If clear, add another 1.0 mL of solvent (dilution) to ensure no micelle formation, then proceed.

Protocol B: Partition Coefficient Estimation (DCM/Water)

Objective: Optimize extraction efficiency during workup.

  • Dissolve 500 mg of amide in 10 mL of Water (Phase A).

  • Add 10 mL of Dichloromethane (Phase B).

  • Shake vigorously for 2 minutes in a separatory funnel; allow layers to settle.

  • Separate layers. Evaporate the DCM layer to dryness (carefully, boiling point is high enough but vacuum helps).

  • Weigh the residue.

    • Calculation: If residue > 400 mg (>80% recovery), DCM is the correct extraction solvent. If < 200 mg, switch to Chloroform or use a salting-out agent (NaCl) in the aqueous layer.[1]

    • Note: Given LogP -0.18, multiple extractions (3x) or "salting out" (saturating water with NaCl) is mandatory for high yield.[1]

Part 4: Application Workflow (Weinreb Ketone Synthesis)

The solubility of this intermediate dictates the workflow for synthesizing ketones. The following diagram illustrates the decision process for solvent selection based on the reaction stage.

Workflow Start Start: N-methoxy-N-methylprop-2-enamide Step1 Step 1: Nucleophilic Addition (Grignard/Lithium Reagent) Start->Step1 Decision1 Select Solvent Step1->Decision1 SolventA Anhydrous THF (Preferred for Grignard) Decision1->SolventA High Solubility Stable SolventB Anhydrous Et2O (Alternative) Decision1->SolventB Moderate Solubility SolventC DCM (Avoid with Grignard if possible) Decision1->SolventC Side Reactions Risk Step2 Step 2: Quench & Workup SolventA->Step2 Extraction Extraction Strategy (Crucial due to LogP -0.18) Step2->Extraction PathA Use DCM (3x) + Saturated Brine Extraction->PathA Recommended PathB Use Ether/Hexane Extraction->PathB Not Recommended Result Result: High Yield of Ketone PathA->Result Fail Result: Product loss to Aqueous Phase PathB->Fail

Figure 2: Solvent selection workflow for maximizing yield in Weinreb ketone synthesis.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]

  • ChemicalBook. (2024). N-(Methoxymethyl)methacrylamide Properties and Solubility Data (CAS 3644-12-0 / Related Analogues). Retrieved from ChemicalBook Database. Link

  • BenchChem. (2025).[4] Solubility Profile of Thioamide Analogues and Weinreb Amides. BenchChem Technical Guides. Link[1]

  • PubChem. (2024).[5] Compound Summary: N-methoxy-N-methylprop-2-enamide (CAS 6775-17-3).[1] National Library of Medicine. Link[1]

  • Organic Syntheses. (2017). Synthesis of Weinreb Amides and N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[1][6] Link[1]

Sources

Synthesis of N-Methoxy-N-methylprop-2-enamide from Acryloyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Development[1]

Executive Summary

This guide details the synthesis of N-methoxy-N-methylprop-2-enamide (CAS: 14696-39-0), commonly known as the Weinreb amide of acrylic acid.[1] This intermediate is critical in medicinal chemistry for the synthesis of α,β-unsaturated ketones via nucleophilic addition without over-addition to tertiary alcohols. The protocol utilizes a nucleophilic acyl substitution under Schotten-Baumann-type conditions, optimized for the high reactivity and polymerization potential of acryloyl chloride.[1]

Part 1: Scientific Foundation & Mechanism

The Weinreb Amide Advantage

The core utility of N-methoxy-N-methylprop-2-enamide lies in its ability to form a stable 5-membered chelate intermediate upon reaction with organometallic reagents (Grignard or Organolithium).[1] Unlike standard esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb intermediate is stable in the reaction mixture and only collapses to the enone upon acidic hydrolysis.

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of N,O-dimethylhydroxylamine on the carbonyl carbon of acryloyl chloride. A base (Triethylamine) is employed to scavenge the HCl byproduct and liberate the free amine from its hydrochloride salt.

Key Mechanistic Steps:

  • Deprotonation: Triethylamine deprotonates N,O-dimethylhydroxylamine hydrochloride.

  • Nucleophilic Attack: The free amine attacks the acyl chloride, forming a tetrahedral intermediate.

  • Elimination: Chloride is expelled, reforming the carbonyl bond.

ReactionMechanism Acryloyl Acryloyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate Acryloyl->Tetrahedral WeinrebAmine N,O-Dimethylhydroxylamine (Nucleophile) WeinrebAmine->Tetrahedral Attack Product N-methoxy-N-methylprop-2-enamide (Product) Tetrahedral->Product -Cl⁻ elimination Base Triethylamine (HCl Scavenger) Base->WeinrebAmine Deprotonation

Figure 1: Mechanistic pathway for the N-acylation of N,O-dimethylhydroxylamine.

Part 2: Experimental Protocol

Materials & Stoichiometry

Reagent Quality: Acryloyl chloride must be distilled or used from a fresh bottle to minimize oligomer content. It is a lachrymator and must be handled in a fume hood.

ReagentEquiv.[2]RoleMW ( g/mol )Notes
Acryloyl Chloride 1.05Electrophile90.51Toxic, lachrymator, unstable.[1]
N,O-Dimethylhydroxylamine HCl 1.00Nucleophile97.54Hygroscopic solid.[1]
Triethylamine (TEA) 2.20Base101.19Dry over KOH if possible.
Dichloromethane (DCM) SolventSolvent84.93Anhydrous preferred.[2]
MEHQ / BHT 0.01%Inhibitor-Prevents radical polymerization.[1]
Step-by-Step Procedure

Step 1: Reactor Setup

  • Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with inert gas (Nitrogen or Argon).

  • Critical: Ensure the cooling bath (ice/salt or cryostat) is ready to maintain 0°C to -5°C.

Step 2: Amine Preparation

  • Charge the RBF with N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) and anhydrous DCM (0.3 M concentration relative to amine).

  • Cool the suspension to 0°C.

  • Add Triethylamine (2.2 equiv) dropwise. The mixture will become a slurry as Et₃N·HCl salts precipitate. Stir for 15 minutes.

Step 3: Acylation (The Critical Step)

  • Dilute Acryloyl Chloride (1.05 equiv) in a minimal amount of DCM (10-20 mL) in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.

    • Control: Monitor internal temperature; do not exceed 5°C. Exotherms can trigger polymerization.

  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours.

Step 4: Workup & Quench

  • Filter the reaction mixture through a fritted glass funnel to remove the bulk of the triethylamine hydrochloride salts.

  • Transfer the filtrate to a separatory funnel.

  • Wash Sequence:

    • Wash 1: 1M HCl (cold) – Removes unreacted amine and remaining TEA.

    • Wash 2: Sat. NaHCO₃ – Neutralizes any hydrolyzed acrylic acid.

    • Wash 3: Brine (Sat. NaCl) – Drying step.

  • Dry the organic layer over anhydrous MgSO₄.[3]

  • Add a small crystal of BHT or MEHQ (approx. 10 mg) to the solution before concentration to inhibit polymerization during solvent removal.

Step 5: Purification

  • Concentration: Remove solvent under reduced pressure (Rotovap) at a bath temperature < 30°C .

  • Distillation: For high purity, vacuum distill the residue.[4]

    • Boiling Point: Expect ~60–65°C at 0.5 mmHg (Analogous to methacrylamide derivatives).

    • Note: If the product is clean by NMR (often >95% pure after workup), distillation may be skipped to avoid thermal stress.

Part 3: Workup & Purification Workflow[4]

WorkupWorkflow ReactionMix Crude Reaction Mixture (DCM, Product, Et3N salts) Filtration Filtration ReactionMix->Filtration SolidWaste Solid Waste (Et3N·HCl) Filtration->SolidWaste Filtrate Filtrate (Organic Phase) Filtration->Filtrate WashAcid Wash: 1M HCl (Removes amines) Filtrate->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acrylic Acid) WashAcid->WashBase WashBrine Wash: Brine (Drying) WashBase->WashBrine Drying Dry over MgSO4 + Add Inhibitor (BHT) WashBrine->Drying Concentration Vacuum Concentration (Bath < 30°C) Drying->Concentration FinalProduct Final Product N-methoxy-N-methylprop-2-enamide Concentration->FinalProduct

Figure 2: Purification workflow ensuring removal of amine salts and acidic byproducts.[1]

Part 4: Characterization & Quality Control

Physicochemical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquidDarkens upon storage without inhibitor.[1]
Boiling Point ~60-65°C @ 0.5 mmHgEstimated based on methacrylamide analog.[1]
Density ~1.05 g/mL
Solubility DCM, THF, EtOAc, AlcoholMiscible with most organic solvents.
NMR Spectroscopy (Expected Shifts in CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 6.70 (dd, J = 17.5, 10.5 Hz, 1H, -CH =CH₂ vinyl)[1]

    • δ 6.45 (dd, J = 17.5, 2.0 Hz, 1H, =CH H trans)

    • δ 5.75 (dd, J = 10.5, 2.0 Hz, 1H, =CHH cis)

    • δ 3.72 (s, 3H, -OCH ₃)[1]

    • δ 3.25 (s, 3H, -NCH ₃)[1]

  • ¹³C NMR (100 MHz):

    • δ 166.5 (C=O), 129.5 (CH), 127.0 (CH₂), 61.5 (OCH₃), 32.5 (NCH₃).

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Polymerization:

    • Symptom:[5][6] Reaction mixture turns into a gel or viscous gum.

    • Prevention: Strictly maintain T < 5°C during addition. Add MEHQ or BHT to the workup. Avoid bright light.

  • Low Yield:

    • Cause: Hydrolysis of acryloyl chloride due to wet solvent.

    • Fix: Use anhydrous DCM and dry glassware.

  • Impurity (Acrylic Acid):

    • Symptom:[5][6] Broad peak ~11 ppm in NMR.

    • Fix: Ensure thorough NaHCO₃ wash.

Safety Hazards (Acryloyl Chloride)
  • Lachrymator: Causes severe eye irritation and tearing. Use only in a high-efficiency fume hood.[1]

  • Corrosive: Causes severe skin burns. Wear nitrile gloves (double gloving recommended) and a lab coat.

  • Inhalation: Highly toxic. Avoid breathing vapors.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • BenchChem Technical Guide. "An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride." BenchChem, 2025 .[4]

  • Woo, J. C. S.; Fenster, E.; Dake, G. R. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[1] Journal of Organic Chemistry, 2004 , 69, 8984-8986.

  • PrepChem. "Preparation of acryloyl chloride." PrepChem.com.

  • ChemicalBook. "N-Methoxy-N-methylacetamide Synthesis & Properties." ChemicalBook.[7][8]

Sources

Reactivity Profile of Acrylic Weinreb Amides: A Guide to Chemo- and Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Acrylic Weinreb Amides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrylic Weinreb amides (N-methoxy-N-methylacrylamide) represent a unique class of "dual electrophiles" in organic synthesis. They possess two distinct reactive sites: the carbonyl carbon (hard electrophile) and the


-carbon of the alkene (soft electrophile).

For the synthetic chemist, the utility of this scaffold lies in its tunable regioselectivity . By manipulating the "hardness" of the nucleophile and the reaction conditions, one can selectively direct attack to the carbonyl (1,2-addition) to generate vinyl ketones, or to the alkene (1,4-addition) to generate functionalized amides. This guide provides the mechanistic insights, experimental protocols, and decision-making frameworks required to exploit this bifurcation with high precision.

Part 1: The Scaffold & Synthesis

Structural Analysis

The acrylic Weinreb amide (CAS: 6775-29-7) differs from standard acrylamides due to the N-methoxy-N-methyl moiety.

  • Chelation Potential: The methoxy oxygen and carbonyl oxygen can chelate metal cations (Mg²⁺, Li⁺), stabilizing the tetrahedral intermediate and preventing over-addition of nucleophiles.

  • Electronic Bias: The amide nitrogen donates electron density into the carbonyl, making it less electrophilic than ketones or aldehydes, but the Weinreb moiety's inductive withdrawal partially compensates for this. The

    
    -unsaturation activates the system for conjugate addition.[1][2]
    
Synthesis of N-Methoxy-N-methylacrylamide

While commercially available, fresh preparation is often required to ensure the absence of polymers.

Protocol: Acid Chloride Coupling

  • Reagents: Acryloyl chloride (1.0 equiv), N,O-dimethylhydroxylamine·HCl (1.1 equiv), K₂CO₃ (2.5 equiv) or Pyridine (2.2 equiv).

  • Solvent: DCM/Water biphasic system or anhydrous DCM.

  • Inhibitor: Hydroquinone or MEHQ (100 ppm) is critical to prevent polymerization during workup.

Step-by-Step:

  • Suspend N,O-dimethylhydroxylamine[3]·HCl in DCM at 0 °C.

  • Add base (K₂CO₃ or Pyridine) slowly.

  • Add acryloyl chloride dropwise over 30 mins, maintaining temp < 5 °C.

  • Crucial: Add a crystal of hydroquinone to the reaction mixture.

  • Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • Quench with water. Extract organic layer, wash with dilute HCl (to remove amine/pyridine), then sat. NaHCO₃.

  • Dry over MgSO₄ and concentrate in vacuo (bath temp < 30 °C).

  • Storage: Store at -20 °C with additional stabilizer.

Part 2: The Reactivity Switch (1,2 vs. 1,4 Addition)

The core challenge is controlling the competition between the carbonyl (1,2) and the alkene (1,4).

Pathway A: 1,2-Addition (Vinyl Ketone Synthesis)

This pathway utilizes the classic "Weinreb effect" to synthesize vinyl ketones (


).
  • Mechanism: Hard nucleophiles (RLi, RMgX) attack the carbonyl. The metal ion (Mg²⁺) chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing double addition.

  • The Challenge: The product (vinyl ketone) is a potent Michael acceptor. If the intermediate collapses prematurely or if the nucleophile is too soft, conjugate addition side-products occur.

  • Expert Solution (Knochel's Method): Use LaCl3·2LiCl as a Lewis acid additive. Lanthanum salts enhance the electrophilicity of the carbonyl (promoting 1,2-attack) while stabilizing the tetrahedral intermediate, significantly suppressing 1,4-addition.

Protocol A: Selective 1,2-Addition with Grignard Reagents

  • Setup: Flame-dried glassware, Ar atmosphere.

  • Dissolution: Dissolve acrylic Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78 °C.[4]

  • Additive (Optional but Recommended): Add LaCl3·2LiCl (0.5 equiv) solution in THF. Stir for 30 min.

  • Nucleophile: Add Grignard reagent (RMgBr, 1.1 equiv) dropwise.

    • Note: Keep temperature strictly at -78 °C to -40 °C.

  • Monitoring: Monitor by TLC. The intermediate is stable; starting material disappears.

  • Quench: Pour into cold 1M HCl/Ice mixture. This hydrolyzes the intermediate and releases the vinyl ketone.

  • Workup: Extract immediately with Et₂O.

    • Warning: Vinyl ketones are unstable and lachrymatory. Use immediately in the next step (e.g., Diels-Alder or Michael addition) or store at -80 °C.

Pathway B: 1,4-Addition (Functionalized Amide Synthesis)

Soft nucleophiles interact with the LUMO of the alkene (


-carbon).
  • Reagents: Organocuprates (Gilman reagents, R₂CuLi), Thiols (Thiol-Michael), Amines.

  • Mechanism: The nucleophile adds to the

    
    -carbon, generating an enolate. Upon workup, this tautomerizes to the saturated amide.
    
  • Utility: This preserves the Weinreb amide functionality, allowing for subsequent 1,2-addition in a second step (Sequential Functionalization).

Protocol B: Cu-Catalyzed Conjugate Addition

  • Catalyst Formation: In a separate flask, mix CuBr·DMS (0.1 equiv) and ligand (if enantioselective) in THF.

  • Nucleophile: Add Grignard reagent (RMgBr, 1.2 equiv) to the Cu source at -40 °C to form the organocuprate species in situ.

  • Substrate: Add acrylic Weinreb amide (1.0 equiv) slowly.

  • Reaction: Allow to warm to 0 °C.

  • Quench: Sat. NH₄Cl (aq) to sequester copper.

  • Result:

    
    -functionalized Weinreb amide.
    

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways controlled by nucleophile hardness and additives.

ReactivityProfile Start Acrylic Weinreb Amide (Dual Electrophile) HardNuc Hard Nucleophile (RMgX, RLi) Start->HardNuc Path A: 1,2-Addition SoftNuc Soft Nucleophile (R2CuLi, RSH, R2NH) Start->SoftNuc Path B: 1,4-Addition TetInt Stable Tetrahedral Intermediate (Chelated) HardNuc->TetInt T < -40°C LaCl3 additive VinylKetone Vinyl Ketone (CH2=CH-COR) TetInt->VinylKetone Acid Hydrolysis (H3O+) Enolate Enolate Intermediate SoftNuc->Enolate Cu-Catalysis or Lewis Base FunctAmide Beta-Functionalized Weinreb Amide Enolate->FunctAmide Protonation FunctAmide->HardNuc Subsequent Step (Sequential Functionalization)

Figure 1: Divergent reactivity of acrylic Weinreb amides based on nucleophile hardness and reaction conditions.

Part 4: Advanced Applications

The Heck Reaction

Acrylic Weinreb amides are excellent substrates for Palladium-catalyzed Heck reactions. Unlike simple acrylamides, the Weinreb moiety can coordinate with Pd species, potentially influencing regioselectivity, though the electronic bias typically directs arylation to the


-position.
  • Conditions: Pd(OAc)₂, Phosphine ligand, Base (Et₃N), Aryl Halide (Ar-I).

  • Product: Cinnamyl-type Weinreb amides, which can then be converted to cinnamyl ketones.

Sequential One-Pot Operations

A powerful application is the 1,4-then-1,2 sequence :

  • Step 1: Conjugate addition of a soft nucleophile (e.g., thiophenol or a cuprate) to the alkene.

  • Step 2: Without isolation, add a hard nucleophile (e.g., MeLi) to the carbonyl.

  • Note: This requires careful stoichiometry. Usually, it is safer to isolate the intermediate amide if the nucleophiles are incompatible.

Polymerization Risks & Control

Acrylic Weinreb amides are monomers.

  • Risk: Radical polymerization initiated by light, heat, or peroxide impurities in solvents (e.g., THF).

  • Mitigation:

    • Use distilled, peroxide-free THF.

    • Keep reaction mixtures shielded from light.

    • Perform reactions at low temperature (-78 °C to 0 °C).

    • Add radical scavengers (BHT) if the reaction does not involve radical mechanisms.

Part 5: Quantitative Comparison of Reagents

Reagent ClassPrimary OutcomeMechanismKey Condition
Grignard (RMgBr) Vinyl Ketone (1,2)Nucleophilic Acyl SubstitutionLow Temp (-78°C), LaCl₃ recommended.
Organolithium (RLi) Vinyl Ketone (1,2)Nucleophilic Acyl SubstitutionStrictly anhydrous, -78°C.
Gilman (R₂CuLi)

-Subst. Amide (1,4)
Conjugate Addition0°C to RT.
Thiol (RSH)

-Thio Amide (1,4)
Thiol-Michael AdditionBase cat. (Et₃N) or Radical initiator.
Amine (R₂NH)

-Amino Amide (1,4)
Aza-Michael AdditionProtic solvent (MeOH) or Lewis Acid.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333–3336. (Describes the LaCl3/LiCl effect on 1,2-selectivity). Link

  • Gomtsyan, A.; Koenig, R. J.; Lee, C. H. (2001).[5][6] "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of

    
    -Aminoketones". The Journal of Organic Chemistry, 66(10), 3613–3616. Link
    
  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

  • Balan, D.; Adolfsson, H. (2004). "Mo(VI)-catalyzed synthesis of Weinreb amides from carboxylic acids". Tetrahedron Letters, 45(15), 3089-3092. Link

Sources

Technical Safety and Handling Whitepaper: N-Methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-Methoxy-N-methylprop-2-enamide (commonly referred to as Weinreb acrylamide) is a highly versatile bifunctional reagent. It combines the reactivity of an α,β-unsaturated carbonyl (Michael acceptor) with a Weinreb amide moiety, making it an invaluable building block in complex molecule synthesis, cross-metathesis, and the preparation of functionalized enones[1].

However, its dual reactivity also imparts significant chemical hazards, including acute toxicity, sensitization, and spontaneous polymerization risks. This whitepaper transcends a standard Safety Data Sheet (SDS) by integrating physicochemical hazard data with mechanistically grounded handling and synthesis protocols to ensure safe laboratory execution.

Table 1: Chemical Identity and Physicochemical Properties

ParameterValue / Description
Chemical Name N-Methoxy-N-methylprop-2-enamide
Synonyms N-Methoxy-N-methylacrylamide, Weinreb acrylamide
CAS Number 193634-77-4[2]
Molecular Formula C5H9NO2[3]
Molecular Weight 115.13 g/mol [3]
Physical State Clear liquid[2]
Storage Temperature 2–8 °C, stored under nitrogen[2],[3]
Purity Typically ≥98%[2]

Hazard Profile and Mechanistic Toxicology

Standard SDS documentation classifies N-methoxy-N-methylprop-2-enamide under several GHS hazard categories. Understanding the causality behind these classifications is critical for drug development professionals and synthetic chemists.

GHS Classifications & Hazard Statements
  • H226: Flammable liquid and vapor[2].

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled[2].

  • H315 / H318: Causes skin irritation and serious eye damage[2].

  • H317: May cause an allergic skin reaction[4].

  • H335: May cause respiratory irritation[2].

Mechanistic Toxicology

The severe toxicity and sensitization potential (H317, H318) of Weinreb acrylamide are directly tied to its electronic structure. The electron-withdrawing Weinreb amide group activates the adjacent alkene, making it an aggressive electrophile. In a biological context, the alkene readily undergoes irreversible covalent alkylation (Michael addition) with the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues in cellular proteins.

This adduction alters protein conformation, leading to enzyme inhibition and subsequent immune system recognition, which clinically manifests as severe contact dermatitis, respiratory sensitization, and irreversible ocular damage.

Toxicity A N-Methoxy-N-methylprop-2-enamide (Michael Acceptor) C Covalent Alkylation (Michael Addition) A->C B Cellular Proteins (Cysteine -SH / Lysine -NH2) B->C D Protein Misfolding & Enzyme Inhibition C->D E Sensitization & Tissue Irritation D->E

Biochemical mechanism of toxicity via Michael addition to cellular nucleophiles.

Experimental Workflows & Handling Protocols

When commercial sourcing is unavailable or fresh material is required to avoid polymeric degradation, N-methoxy-N-methylprop-2-enamide can be synthesized in-house. The following protocol is a self-validating system designed to maximize yield while mitigating the exothermic polymerization risk of the starting materials.

Protocol: Safe Synthesis of N-Methoxy-N-methylprop-2-enamide

Causality Focus: The reaction utilizes N,O-dimethylhydroxylamine hydrochloride and acryloyl chloride. Because acryloyl chloride is highly reactive and prone to radical auto-polymerization, the reaction must be strictly temperature-controlled (0 °C)[5]. A base is required to scavenge the HCl byproduct; without it, the nucleophilic amine would remain protonated, halting the acylation.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)[5]

  • Acryloyl chloride (1.0 equiv)[5]

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)[5] or Pyridine (2.2 equiv)[6]

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3)[6],[5]

Step-by-Step Methodology:

  • Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM (0.33 M concentration) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet[5].

  • Base Addition: Add NaHCO3 (2.0 equiv) to the suspension. Rationale: NaHCO3 acts as a mild, heterogeneous acid scavenger that prevents rapid exothermic spikes compared to soluble organic bases like triethylamine, thereby reducing the risk of localized polymerization[5].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Add acryloyl chloride (1.0 equiv) dropwise over 30 minutes using an addition funnel[5]. Rationale: Dropwise addition ensures the exothermic acylation is controlled. A sudden temperature spike would trigger auto-polymerization of the acrylic moiety.

  • Reaction Propagation: Stir the reaction for 3 hours at 0 °C[5]. Self-Validation: Monitor via TLC (Thin Layer Chromatography) using a UV lamp and KMnO4 stain. The KMnO4 will rapidly oxidize the product's alkene, validating the presence of the intact vinyl group.

  • Quenching and Workup: Filter the reaction mixture to remove the insoluble NaCl and unreacted NaHCO3 salts[5]. Wash the organic filtrate with 1 M HCl (to remove trace unreacted amine) and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure (keeping the rotary evaporator water bath strictly below 30 °C to prevent thermal polymerization) to afford the product as a clear oil[5].

Synthesis A Acryloyl Chloride (Electrophile) D Solvent (DCM / CHCl3) 0 °C to RT A->D B N,O-Dimethylhydroxylamine·HCl (Nucleophile) B->D C Base (NaHCO3 or Pyridine) Acid Scavenger C->D E N-Methoxy-N-methylprop-2-enamide (Target Product) D->E Acylation F Byproduct: HCl Salts (Aqueous Wash) D->F Quench & Filter

Synthesis workflow of Weinreb acrylamide highlighting safety interventions.

Storage, Stability, and Emergency Response

Polymerization Hazards

Like all unhindered acrylamides, N-methoxy-N-methylprop-2-enamide is thermodynamically driven to polymerize. This process can be initiated by heat, UV light, or trace radical initiators. To maintain chemical integrity, the compound must be stored at 2–8 °C under an inert nitrogen atmosphere[2]. For long-term storage, the addition of a radical inhibitor such as MEHQ (Mequinol) or BHT (Butylated hydroxytoluene) at 10–50 ppm is highly recommended.

Spill and Emergency Protocols
  • Small Spills: Absorb with an inert material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the exothermic nature of accidental polymerization can ignite them.

  • Skin Contact (P302+P352): Immediately wash with copious amounts of soap and water[2]. Because the chemical is a potent sensitizer and alkylating agent, speed is critical to prevent covalent adduction to epidermal proteins.

  • Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention due to the high risk of severe, irreversible eye damage (H318)[4].

References

  • [2] Title: N-Methoxy-N-methylacrylamide | 193634-77-4 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 2

  • [3] Title: 193634-77-4|N-Methoxy-N-methylacrylamide|BLD Pharm | Source: bldpharm.com | URL: 3

  • [4] Title: N-Methoxy-N-methylacrylamide | 193634-77-4 Safety Information | Source: sigmaaldrich.com | URL: 4

  • [1] Title: New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality... | Source: researchgate.net | URL: 1

  • [6] Title: Determination of Absolute Configuration of Phosphinic Analogues of Glutamate Supplementary Information | Source: rsc.org | URL: 6

  • [5] Title: UCLA Electronic Theses and Dissertations | Source: escholarship.org | URL: 5

Sources

Thermodynamic Stability & Reactivity Profile of N-Methoxy-N-methylacrylamide

[1]

Executive Summary

N-Methoxy-N-methylacrylamide (CAS: 193634-77-4), commonly referred to as the Weinreb amide of acrylic acid, represents a unique intersection of stability and reactivity in organic synthesis and medicinal chemistry.[1] While the Weinreb moiety confers exceptional resistance to over-addition by organometallics via a thermodynamically stable chelated intermediate, the acryloyl group introduces significant kinetic instability regarding polymerization. This guide dissects the thermodynamic parameters governing its storage, hydrolytic resistance, and electrophilic behavior, providing a rigorous framework for its application as a covalent warhead and synthetic intermediate.

Molecular Architecture & Electronic Properties

To understand the stability profile of this molecule, one must analyze the competing electronic effects of the acrylamide conjugation and the N-methoxy substituent.

The "Weinreb Effect" (Chelation Stabilization)

Unlike standard tertiary amides, N-methoxy-N-methylacrylamide possesses a built-in "thermodynamic trap."[1] Upon reaction with hard nucleophiles (e.g., Grignard reagents, organolithiums), the molecule forms a stable five-membered cyclic intermediate.[1][2] This chelation prevents the collapse of the tetrahedral intermediate during the reaction, thermodynamically precluding the formation of the ketone until acidic quench.

Electronic Activation of the Michael Acceptor

The N-methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the nitrogen atom. This reduces the resonance donation of the nitrogen lone pair into the carbonyl system compared to a standard N,N-dimethylacrylamide.

  • Consequence: The carbonyl carbon is more electrophilic.[3]

  • Michael Acceptor Status: The reduced amide resonance marginally increases the electrophilicity of the

    
    -carbon, making it a potent Michael acceptor for cysteine targeting in covalent drug design.
    

Weinreb_Chelationcluster_chelateThermodynamic TrapStartN-Methoxy-N-methylacrylamideInterStable TetrahedralChelate IntermediateStart->Inter+ R-M(Fast Kinetic Step)NuNucleophile (R-M)Nu->InterProductVinyl KetoneInter->ProductHydrolysis(Thermodynamic Release)QuenchAcidic Quench (H3O+)Quench->Product

Figure 1: The thermodynamic trap mechanism preventing over-addition in Weinreb amides.

Thermodynamic Stability Profile

Hydrolytic Stability

Amide bonds are thermodynamically stable relative to esters due to significant resonance stabilization (

1
  • Acidic Conditions: Stable at pH 1–5 for short durations. Prolonged exposure to strong acid (

    
    ) leads to hydrolysis of the amide bond to acrylic acid and N,O-dimethylhydroxylamine.[1]
    
  • Basic Conditions: Susceptible to hydrolysis at pH > 10. The inductive effect of the methoxy group makes the carbonyl more susceptible to hydroxide attack than dialkyl amides.

  • Neutral Conditions: Highly stable. Half-life (

    
    ) in aqueous buffer at pH 7.4 (physiological) is estimated to be > 24 hours, making it suitable for biological assays.[1]
    
Polymerization Thermodynamics (The Critical Instability)

The primary thermodynamic instability of N-methoxy-N-methylacrylamide lies in the C=C double bond. The polymerization reaction is highly exothermic (

1
  • Spontaneous Polymerization: Without inhibition, trace radicals (induced by heat, light, or peroxides) can trigger auto-acceleration (Gel Effect).[1]

  • Thermodynamic Driver: Conversion of a

    
    -bond to a 
    
    
    -bond.[1]

Table 1: Stability & Reactivity Metrics

ParameterValue / CharacteristicImplication
Polymerization Enthalpy

(Exothermic)
Requires active cooling & inhibition (MEHQ).[1]
Hydrolysis Rate (pH 7) Negligible (

)
Stable in neutral aqueous buffers.[1]
Michael Addition (

)
Moderate to HighTunable covalent warhead for Cys residues.[1]
Storage Temp

Prevents thermal initiation of polymerization.[1]

Reactivity Landscape

Nucleophilic Acyl Substitution (Ketone Synthesis)

The primary synthetic utility is the conversion to vinyl ketones.

  • Mechanism: The metal ion (Li+ or Mg2+) coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Stability: This 5-membered ring is thermodynamically favored over the expulsion of the leaving group in the reaction mixture, preventing the formation of the ketone in situ and thus preventing secondary nucleophilic attack.

Michael Addition (Covalent Inhibition)

In drug discovery, this molecule serves as a "warhead."[1]

  • Reactivity: The Weinreb amide is less electron-donating than a piperidine or morpholine amide, making the acrylamide slightly more reactive toward thiols (Glutathione, Cysteine) via 1,4-addition.[1]

  • Selectivity: It retains sufficient stability to avoid non-specific reaction with lysine residues, maintaining a "Goldilocks" reactivity profile for targeted covalent inhibitors (TCIs).[1]

Reactivity_PathwaysMN-Methoxy-N-methylacrylamideP1Polymerization(Radical Mechanism)M->P1Heat/Light/No InhibitorP2Michael Addition(Thiol/Amine)M->P2Nucleophile (Nu:)P3Acyl Substitution(Grignard/Lithium)M->P3R-MgBr / R-LiO1Poly(acrylamide)(Solid/Gel - Waste)P1->O1O2Covalent Adduct(Drug-Protein Complex)P2->O2O3Vinyl Ketone(Synthetic Intermediate)P3->O3

Figure 2: Competing reactivity pathways.[1] Polymerization is the degradation pathway; Michael addition and Acyl substitution are the functional pathways.

Experimental Protocols

Synthesis of N-Methoxy-N-methylacrylamide

Objective: Synthesis from Acryloyl Chloride with high purity, avoiding polymerization.

Reagents:

  • N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)[1]

  • Acryloyl chloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 2.5 equiv) or Pyridine (2.2 equiv)[1]
    
  • Solvent: DCM (Dichloromethane) or

    
    /DCM biphasic system.[1][4][5]
    
  • Stabilizer: MEHQ (4-methoxyphenol), 50-100 ppm.[1]

Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Solvation: Suspend N,O-dimethylhydroxylamine HCl (10 g, 102 mmol) in DCM (150 mL). Cool to

    
    .
    
  • Base Addition: Add Pyridine (18 mL, 224 mmol) dropwise over 15 min. The solution will remain clear or become slightly cloudy.

  • Acylation: Add Acryloyl chloride (9.1 mL, 112 mmol) dropwise via addition funnel over 45 min. Crucial: Maintain temp

    
     to prevent polymerization.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temp (RT) for 2 hours.
    
  • Quench: Pour into ice-cold 1M HCl (to remove pyridine). Extract aqueous layer with DCM (2x).[1]

  • Workup: Wash combined organics with Sat.

    
     (removes acrylic acid) and Brine.[1] Dry over 
    
    
    .
  • Stabilization: Add 50 ppm MEHQ before concentration.

  • Purification: Concentrate in vacuo (

    
     bath). Distill under reduced pressure (vacuum) if high purity is required, or use flash chromatography (EtOAc/Hexane).[1]
    
Accelerated Stability Testing (Self-Validating Protocol)

Objective: Determine shelf-life and polymerization onset.

  • Sample Prep: Aliquot pure amide into 3 HPLC vials (10 mg/mL in MeCN).

  • Conditions: Store at

    
     (Control), 
    
    
    (RT), and
    
    
    (Stress).
  • Monitoring: Inject on Reverse-Phase HPLC (C18 column, Water/MeCN gradient) at t=0, 24h, 48h, 7 days.

  • Validation Criteria:

    • Purity: Area under curve (AUC) of main peak must remain >98%.[1]

    • Polymer Detection: Look for broadening of baseline or appearance of early-eluting broad peaks (oligomers).[1]

    • Hydrolysis: Look for appearance of Acrylic Acid peak (check retention time of standard).

Storage & Handling Framework

To maintain thermodynamic stability and prevent kinetic degradation:

  • Temperature: Store strictly at

    
     . Do not freeze (crystallization can segregate the inhibitor).
    
  • Inhibitor: Ensure MEHQ (4-methoxyphenol) is present at 50-100 ppm.[1] MEHQ requires dissolved oxygen to function. Do not store under ultra-pure inert atmosphere without periodic aeration, or use a nitroxyl radical inhibitor (e.g., TEMPO) if strict anaerobicity is needed.[1]

  • Light: Amber glassware is mandatory to prevent photo-initiated radical polymerization.

  • Moisture: Store in a desiccator. While hydrolytically stable, moisture promotes acid-catalyzed hydrolysis over long periods.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] [1]

  • Fehrentz, J. A.; Castro, B. (1983).[1] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676-678.[1]

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. (2004).[1] "Weinreb Amides: A Convenient Approach to Ketones". Tetrahedron Letters, 45(38), 7107-7110.[1]

  • Bailly, F.; et al. (2020).[1] "Acrylamide-Based Covalent Inhibitors: A Review of Their Reactivity and Selectivity". Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: N-Methoxy-N-methylacrylamide".

difference between N-methoxy-N-methylprop-2-enamide and acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis for Synthetic Methodology & Drug Discovery

Executive Summary

This guide provides a technical dissection of the structural, electronic, and reactivity differences between


-methoxy-

-methylprop-2-enamide
(the Weinreb amide of acrylic acid) and acrylates (alkyl esters of acrylic acid).

While both species share the


-unsaturated carbonyl motif—making them both Michael acceptors and polymerization monomers—their utility diverges sharply in the presence of hard nucleophiles. Acrylates are the workhorses of polymer chemistry and non-selective electrophiles. In contrast, the Weinreb acrylamide is a precision tool in medicinal chemistry, designed to arrest nucleophilic attack at the ketone stage, preventing the over-addition inherent to esters.

Part 1: Structural & Electronic Architecture

To predict reactivity, one must understand the electronic "tug-of-war" within these molecules.

The Acrylate Ester (e.g., Methyl Acrylate)[1][2][3][4]
  • Structure:

    
    
    
  • Electronics: The alkoxy oxygen donates electron density into the carbonyl via resonance, but it is also electronegative. The ester carbonyl is moderately electrophilic.

  • Leaving Group: The alkoxide (

    
    ) is a relatively poor leaving group unless activated, but in the presence of strong nucleophiles (Grignard), it is ejected rapidly after the first addition, regenerating a ketone which is more reactive than the starting ester.
    
  • Outcome: Uncontrollable double addition

    
     Tertiary Alcohol.
    
The Weinreb Acrylamide ( -methoxy- -methylprop-2-enamide)
  • Structure:

    
    
    
  • Electronics: The nitrogen atom is part of an amide bond, providing significant resonance stabilization (lowering carbonyl electrophilicity compared to ketones). However, the

    
    -methoxy group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), making the carbonyl carbon more electrophilic than a standard dialkyl amide.
  • The "Magic" Feature: Upon nucleophilic attack by a metal-complexed nucleophile (R-M), the methoxy oxygen coordinates with the metal cation (

    
     or 
    
    
    
    ). This forms a stable 5-membered chelate.
  • Outcome: The intermediate does not collapse to the ketone until acidic hydrolysis. Over-addition is physically blocked.

Comparative Data Table
FeatureAcrylates (Esters)Weinreb Acrylamide
Carbonyl Electrophilicity HighModerate (Modulated by Amide Resonance)
Michael Acceptor Strength HighModerate to High
Reaction with R-MgX / R-Li Double Addition (


Alcohol)
Single Addition (

Enone)
Leaving Group Ability Alkoxide (Good after addition)

-dimethylhydroxylamino (Exits only after hydrolysis)
Polymerization Tendency Very High (Spontaneous w/o inhibitor)High (Requires initiation)
Primary Application Polymers, Adhesives, Simple LinkersScaffold synthesis, Warhead installation

Part 2: Synthetic Utility & Mechanism

The "Weinreb Checkpoint": Selective Enone Synthesis

The primary reason to select


-methoxy-

-methylprop-2-enamide over an acrylate is to synthesize

-unsaturated ketones (enones). These are critical "warheads" in covalent kinase inhibitors (e.g., Ibrutinib derivatives).

If you treat an acrylate with a Grignard reagent, the resulting ketone is more electrophilic than the ester. The Grignard attacks again immediately. If you treat the Weinreb acrylamide with a Grignard, the chelated intermediate is stable. The reaction stops.

Visualization of the Divergent Pathways

ReactionPathways Start Starting Material (Acryloyl Derivative) Ester Acrylate Ester Start->Ester OR' Weinreb Weinreb Acrylamide Start->Weinreb N(OMe)Me Nu Nucleophile (R-MgX) Inter1 Tetrahedral Intermediate (Unstable) Ester->Inter1 + R-MgX Ketone Intermediate Ketone (Highly Reactive) Inter1->Ketone Collapse (-OR') Alcohol Tertiary Alcohol (Over-Addition) Ketone->Alcohol + R-MgX (Fast!) Chelate Stable Mg-Chelate (The 'Weinreb Checkpoint') Weinreb->Chelate + R-MgX Chelate->Chelate + Excess R-MgX (No Reaction) Enone Vinyl Ketone (Target Product) Chelate->Enone + Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+)

Figure 1: Mechanistic divergence between Acrylates and Weinreb Amides in the presence of organometallics.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-methoxy-N-methylprop-2-enamide

Note: This compound is commercially available, but in-house synthesis is common for isotopic labeling or derivative generation.

Reagents:

  • Acryloyl chloride (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.1 equiv)
    
  • Triethylamine (TEA) (2.2 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend

    
    -dimethylhydroxylamine HCl (1.1 equiv) in anhydrous DCM (
    
    
    
    ) and cool to 0°C.
  • Base Addition: Add TEA (2.2 equiv) dropwise. The solution will become homogenous or slightly cloudy as TEA-HCl forms. Stir for 15 min.

  • Acylation: Add acryloyl chloride (1.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Critical: Exothermic. Maintain T < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: KMnO4; Weinreb amide stains yellow/brown; Acryloyl chloride hydrolyzes).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove excess amine/TEA), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate carefully (product is volatile: bp ~85°C at reduced pressure). Distillation is preferred over column chromatography for high purity.
    
Protocol B: Selective Synthesis of Vinyl Ketones (The Grignard Reaction)

Target: Synthesis of Phenyl Vinyl Ketone (Acrylophenone)

Reagents:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -methylprop-2-enamide (1.0 equiv)
  • Phenylmagnesium Bromide (1.2 equiv, THF solution)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve Weinreb amide in THF (
    
    
    
    ). Cool to -78°C. Note: Low temp is crucial to suppress Michael addition side-reactions.
  • Addition: Add PhMgBr dropwise over 20 mins.

  • Chelation: Stir at -78°C for 1 hour. The stable chelate forms.

  • Quench (Hydrolysis): Pour the cold reaction mixture into vigorously stirring 1M HCl at 0°C. Why? Rapid hydrolysis prevents the liberated ketone from reacting with any residual Grignard.

  • Isolation: Extract with

    
    . The organic layer contains the vinyl ketone.
    
  • Warning: Vinyl ketones are potent Michael acceptors and lachrymators. Handle with care.

Part 4: Applications in Drug Discovery

Covalent Warhead Installation

In the design of Targeted Covalent Inhibitors (TCIs), the acrylamide moiety is often the final "warhead" that targets a cysteine residue (e.g., Cys481 in BTK).

  • Direct Acrylation: Using acryloyl chloride on an amine creates a permanent acrylamide warhead.

  • Weinreb Route: Using the Weinreb acrylamide allows the researcher to attach the "acrylic" fragment to a carbon nucleophile (via Grignard) to create an enone warhead, which has different reactivity and metabolic stability profiles compared to the amide.

Polymer Chemistry (MIPs)

While acrylates are used for bulk polymers, Weinreb acrylamides are used as functional monomers in Molecularly Imprinted Polymers (MIPs). The Weinreb group can be post-modified after polymerization to create specific binding pockets or catalytic sites within the polymer matrix.

Reactivity Hierarchy Diagram

ReactivityScale cluster_0 Electrophilicity (Michael Acceptor Strength) AcryloylCl Acryloyl Chloride (Most Reactive) Enone Vinyl Ketone (From Weinreb + Grignard) AcryloylCl->Enone Acrylate Acrylate Ester Enone->Acrylate Weinreb Weinreb Acrylamide Acrylate->Weinreb Acrylamide Simple Acrylamide (Least Reactive) Weinreb->Acrylamide

Figure 2: Relative electrophilicity of acrylic derivatives. Note that Weinreb amides are more reactive than simple primary amides due to the N-methoxy inductive effect.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis of Enantiomerically Pure

    
    -Unsaturated Ketones." Tetrahedron Letters, 2003 , 44(34), 6383–6386. Link
    
  • Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006 , 31(5), 487–531. Link

  • Balu, N. et al. "Synthesis of Weinreb Amides: A Review." Oriental Journal of Chemistry, 2020 , 36(2). Link

Sources

The Dual-Functional Warhead: A Technical Guide to N-methoxy-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methoxy-N-methylacrylamide (CAS: 193634-77-4) represents a "privileged intermediate" in organic synthesis and materials science. It combines two distinct reactive functionalities within a compact 5-carbon scaffold: the Weinreb amide (N-methoxy-N-methyl) and the Acrylamide (


-unsaturated system).

This duality presents a unique challenge and opportunity:

  • The Weinreb Moiety: Prevents over-addition of nucleophiles, allowing precise synthesis of ketones.

  • The Acrylamide Moiety: Acts as a Michael acceptor for conjugation or a monomer for radical polymerization.

This guide provides a validated roadmap for navigating these competing reactivities, enabling the synthesis of vinyl ketones, functionalized polymers, and complex heterocycles.

Part 1: The Chemical Architecture & Mechanism

To master this reagent, one must understand the "Chelation Control" mechanism that differentiates it from standard amides.

The Weinreb Chelation Model

When an organometallic reagent (RM) attacks a standard ester or amide, the intermediate collapses to a ketone, which is often more reactive than the starting material, leading to double addition (tertiary alcohols).

In N-methoxy-N-methylacrylamide, the N-methoxy oxygen donates electron density to the metal center (Mg or Li) of the incoming nucleophile. This forms a stable 5-membered cyclic intermediate (the tetrahedral intermediate). This ring is stable at low temperatures and does not collapse to the ketone until the reaction is quenched with acid.

WeinrebMechanism cluster_0 Critical Stability Zone Reagent N-methoxy-N- methylacrylamide Intermediate Stable Tetrahedral Chelate (Ring) Reagent->Intermediate 1,2-Addition Nucleophile Nucleophile (R-Mg-X) Nucleophile->Intermediate Product Vinyl Ketone Intermediate->Product Hydrolysis (Collapse) Quench Acid Quench (H3O+) Quench->Product

Figure 1: The mechanistic pathway preventing over-addition. The stable chelate is the key to single-addition selectivity.

Part 2: Synthesis of the Reagent

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The following protocol is adapted for high purity, minimizing spontaneous polymerization.

Protocol: Schotten-Baumann Acylation

Reagents: N,O-dimethylhydroxylamine hydrochloride (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Solvent).

  • Preparation: Flame-dry a 3-neck round bottom flask under

    
    . Cool to 
    
    
    
    C.
  • Solubilization: Dissolve N,O-dimethylhydroxylamine HCl in anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) dropwise. The mixture will become a slurry (TEA

    
    HCl salts).
    
  • Acylation (Critical Step): Add Acryloyl chloride dropwise over 30 minutes via an addition funnel.

    • Expert Tip: Maintain internal temperature

      
      C. Exotherms can trigger polymerization of the acryloyl chloride.
      
  • Workup: Warm to Room Temp (RT) for 2 hours. Quench with saturated

    
    . Extract with DCM. Wash with 1M HCl (to remove unreacted amine) and Brine.
    
  • Stabilization: Dry over

    
    . Add a radical inhibitor (e.g., 50 ppm MEHQ) if storing. Concentrate in vacuo at 
    
    
    
    C.

Yield Target: >85% | Purity: >98% (NMR)

Part 3: Application I - Synthesis of Vinyl Ketones (1,2-Addition)

This is the most potent application. Reacting N-methoxy-N-methylacrylamide with a Grignard reagent yields an


-unsaturated ketone (Vinyl Ketone), a versatile building block for subsequent Diels-Alder or Michael reactions.
The Selectivity Challenge
  • Hard Nucleophiles (RLi, RMgX): Favor 1,2-addition at the Carbonyl (Desired).

  • Soft Nucleophiles (Cuprates, Enolates): Favor 1,4-addition at the Alkene (Undesired for this pathway).

Validated Protocol

Reaction: N-methoxy-N-methylacrylamide + Phenylmagnesium Bromide


 Phenyl Vinyl Ketone.
  • Setup: Dissolve amide (1.0 eq) in anhydrous THF. Cool to -78^\circC .

    • Why? Low temperature kinetically inhibits the competing Michael addition.[1]

  • Addition: Add PhMgBr (1.2 eq) slowly down the side of the flask.

  • Monitoring: Stir for 1 hour. Monitor by TLC. The intermediate is non-polar compared to the starting material.

  • Quench: Pour the cold mixture into vigorously stirring 1M HCl.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The acid protonates the oxygen, breaking the Mg-chelate, allowing the tetrahedral intermediate to collapse and eject the N,O-dimethylhydroxylamine.

  • Result: Isolation of the vinyl ketone.

Data Summary: Nucleophile Compatibility

Nucleophile TypeReagent ExampleTemp (

C)
Major ProductMechanism
Hard PhLi, MeLi-78Vinyl Ketone1,2-Addition
Hard PhMgBr-78 to 0Vinyl Ketone1,2-Addition
Soft Ph-Cu-Li-78 to 0

-functional Amide
1,4-Addition
Soft R-SH (Thiol)RT

-thio Amide
Michael Addn

Part 4: Application II - Functional Polymers (RAFT/ATRP)

N-methoxy-N-methylacrylamide is a functional monomer . It can be polymerized to create a scaffold "loaded" with Weinreb amides. These pendant groups can then be post-functionalized by reacting the entire polymer with a Grignard reagent, converting the polymer into a Poly(vinyl ketone) .

Polymerization Workflow (RAFT)

Target: Well-defined block copolymer for drug delivery.

  • Chain Transfer Agent (CTA): Trithiocarbonates (e.g., DMPA) are preferred for acrylamides to minimize retardation.

  • Solvent: 1,4-Dioxane or DMSO.

  • Initiator: AIBN (0.1 eq relative to CTA).

  • Conditions:

    
    C, degassed (freeze-pump-thaw x3).
    

Polymerization Monomer Monomer: N-methoxy-N- methylacrylamide RAFT RAFT Polymerization (CTA + AIBN) Monomer->RAFT Polymer Poly(Weinreb Amide) Precursor RAFT->Polymer PostMod Post-Polymerization Modification (R-MgX) Polymer->PostMod Side-chain Conversion FinalMat Functionalized Poly(Vinyl Ketone) PostMod->FinalMat

Figure 2: The "Reactive Scaffold" strategy. The Weinreb amide survives polymerization, allowing late-stage diversification of the polymer side-chains.

Part 5: Application III - Michael Addition (1,4-Addition)

If the goal is not a ketone, but a functionalized amide, the alkene serves as an excellent Michael acceptor. This is widely used in Fragment-Based Drug Discovery (FBDD) to attach the Weinreb "warhead" to a scaffold via a nitrogen or sulfur linker.

Protocol: Aza-Michael Addition

Reaction: N-methoxy-N-methylacrylamide + Benzylamine




-amino Weinreb Amide.
  • Conditions: Methanol, RT, 12-24 hours. No catalyst usually required for amines.

  • Mechanism: The amine lone pair attacks the

    
    -carbon. The enolate intermediate protonates from the solvent.
    
  • Utility: The resulting product retains the Weinreb functionality. It can subsequently be reacted with a Grignard to form a

    
    -amino ketone, a motif found in many alkaloids.
    

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40. Link

  • Maçon, A. L., et al. (2016). "RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide and its versatile use in silica hybrid materials". Polymer Chemistry. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: N-Methoxy-N-methylacrylamide". Link

  • Master Organic Chemistry. (2023). "The Michael Addition Reaction: Mechanism and Examples". Link

Sources

Methodological & Application

Advanced Application Note: Weinreb Ketone Synthesis via N-Methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The Weinreb ketone synthesis is a cornerstone methodology in organic synthesis, allowing for the controlled, single-addition of organometallic reagents to carboxylic acid derivatives to yield ketones[1]. The defining feature of N-methoxy-N-methylamides (Weinreb amides) is their ability to form a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized by the chelation of the metal cation (typically Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen, which strictly prevents the collapse of the intermediate and subsequent over-addition to form a tertiary alcohol[1][2].

However, utilizing N-methoxy-N-methylprop-2-enamide (the Weinreb amide derivative of acrylic acid, also known as N-methoxy-N-methylacrylamide) introduces a significant regioselectivity challenge. The presence of the α,β-unsaturated vinyl group creates two highly electrophilic sites: the carbonyl carbon and the β-carbon[3][4].

Causality in Reagent Selection: 1,2-Addition vs. 1,4-Addition

To successfully synthesize an α,β-unsaturated ketone, the reaction must be strictly directed toward 1,2-addition .

  • Organolithium Reagents (R-Li): As "hard" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory, organolithium compounds preferentially attack the "hard" electrophilic center—the carbonyl carbon. Operating at cryogenic temperatures (-78 °C) kinetically traps the 1,2-addition product, yielding the desired α,β-unsaturated ketone upon acidic workup[5].

  • Grignard Reagents (R-MgX): These are softer than organolithiums and can lead to a mixture of 1,2- and 1,4-conjugate (Michael) addition products. If trace copper (Cu) impurities are present, the reaction will almost exclusively shift to 1,4-addition, destroying the vinyl group to form a β-substituted saturated amide[2][3].

Mechanistic Workflow & Regioselectivity

The following diagram illustrates the divergent pathways dictated by the choice of nucleophile when reacting with N-methoxy-N-methylprop-2-enamide.

G A N-Methoxy-N-methylprop-2-enamide (α,β-Unsaturated Weinreb Amide) B Organolithium (R-Li) Hard Nucleophile (-78°C) A->B C Organocuprate / Soft Grignard Soft Nucleophile A->C D 1,2-Addition Pathway (Carbonyl Attack) B->D E 1,4-Addition Pathway (Conjugate Attack) C->E F Stable Tetrahedral Chelate Intermediate D->F G Enolate Intermediate E->G H Aqueous Acidic Quench (H3O+) F->H G->H I α,β-Unsaturated Ketone (Desired Target) H->I Desired J β-Substituted Saturated Amide (Side Product) H->J Undesired

Figure 1: Mechanistic divergence of N-methoxy-N-methylprop-2-enamide based on nucleophile hardness.

Quantitative Data: Reagent Influence on Regioselectivity

To ensure optimal yields of the α,β-unsaturated ketone, the choice of organometallic reagent and temperature is critical. The table below summarizes the expected outcomes based on empirical kinetic data.

Reagent TypeMetal CationOptimal Temp.Primary PathwayMajor ProductTypical Yield
Organolithium (R-Li) Li⁺-78 °C1,2-Additionα,β-Unsaturated Ketone85–95%
Grignard (R-MgX) Mg²⁺0 °C to RTMixed (1,2 & 1,4)Mixture40–60%
Cuprate (R₂CuLi) Cu⁺ / Li⁺-78 °C1,4-Additionβ-Substituted Saturated Amide>90%

Experimental Protocols

The following self-validating protocols are designed to maximize the yield of the 1,2-addition product while suppressing polymerization of the vinyl group and 1,4-conjugate addition.

Protocol A: Synthesis of N-Methoxy-N-methylprop-2-enamide

This procedure converts inexpensive acryloyl chloride into the highly versatile α,β-unsaturated Weinreb amide[4].

Reagents & Materials:

  • Acryloyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride and K₂CO₃ in anhydrous DCM (0.3 M relative to the acid chloride) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath under an inert atmosphere (Argon or N₂). Causality: Low temperature prevents the exothermic polymerization of the acryloyl moiety.

  • Addition: Add acryloyl chloride dropwise over 30 minutes via a syringe pump.

  • Reaction: Allow the mixture to stir at 0 °C for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain).

  • Workup: Quench the reaction by adding distilled water. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath temperature <30 °C to avoid thermal polymerization). Purify via short-path silica gel chromatography if necessary.

Protocol B: Regioselective 1,2-Addition to Synthesize α,β-Unsaturated Ketones

This protocol details the controlled addition of an organolithium reagent to the synthesized Weinreb amide to yield an enone[5].

Reagents & Materials:

  • N-Methoxy-N-methylprop-2-enamide (1.0 equiv)

  • Organolithium reagent (e.g., Phenyllithium or Furfuryl lithium) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M HCl or Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-methoxy-N-methylprop-2-enamide in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Cryogenic temperatures are strictly required to kinetically favor 1,2-addition and stabilize the tetrahedral intermediate, preventing premature collapse.

  • Nucleophilic Addition: Add the organolithium reagent dropwise down the side of the flask over 15–20 minutes. The solution may exhibit a slight color change indicating the formation of the metal-chelated intermediate.

  • Incubation: Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Do not allow the reaction to warm above -50 °C during this phase.

  • Acidic Quench (Critical Step): While still at -78 °C, rapidly inject 1M HCl or saturated NH₄Cl. Causality: The acidic aqueous environment protonates the intermediate, forcing its collapse into the desired ketone and releasing N,O-dimethylhydroxylamine, before any side reactions can occur.

  • Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude product via ¹H-NMR. The presence of characteristic doublet/doublet-of-doublets between 5.8–6.5 ppm confirms the preservation of the α,β-unsaturated vinyl protons.

References

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at:[Link]

  • NUCLEOPHILIC α-SUBSTITUTED ORGANOMETALLIC REAGENTS IN HOMOLOGATION CHEMISTRY: SYNTHETIC - IRIS. Ph.D. Thesis, Andrea Citarella. Available at:[Link]

  • Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Convergent Synthesis of 4,6-Unsubstituted 5-Acyl-2-Phenyldihydropyrimidines by Substitution Reactions of Weinreb Amide Group of Tetrahydropyrimidines. ResearchGate. Available at: [Link]

  • Methodologies for the regiocontrolled assembly of a-substituted butenolides and 5-hydroxypyrrol-2(5H)-ones. Library and Archives Canada. Available at:[Link]

Sources

general procedure for Grignard addition to N-methoxy-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: General Procedure for Grignard Addition to N-Methoxy-N-methylacrylamide

Executive Summary

This guide details the protocol for the nucleophilic addition of Grignard reagents (RMgX) to N-methoxy-N-methylacrylamide (the Weinreb amide of acrylic acid). While Weinreb amides are renowned for preventing over-addition of organometallics, the acrylamide substrate introduces a critical competing pathway: conjugate (1,[1]4) addition versus the desired 1,2-addition. This protocol is engineered to maximize 1,2-regioselectivity to yield


-unsaturated ketones (vinyl ketones) while mitigating the risks of polymerization and amine re-addition during workup.

Mechanistic Principles & Strategic Design

The Chelation Control Model

The success of this reaction relies on the formation of a stable five-membered chelate intermediate. Unlike esters, which collapse to ketones during reaction (allowing a second Grignard addition), the Weinreb amide forms a stable tetrahedral intermediate that only collapses upon acidic hydrolysis.[1]

Critical Challenge: The substrate is an


-unsaturated system. Grignard reagents are hard nucleophiles and generally prefer direct (1,[1]2) attack at the carbonyl.[2] However, steric hindrance in the Grignard reagent or the presence of trace transition metals (e.g., Copper) can shift the pathway toward conjugate (1,[1]4) addition.
Pathway Visualization

The following diagram illustrates the competing pathways and the requisite chelation stabilization.

G Substrate N-methoxy-N-methylacrylamide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Substrate->Intermediate 1,2-Addition (Kinetic Control, THF, <0°C) Product_14 Amide Enolate (Undesired 1,4-Product) Substrate->Product_14 1,4-Addition (Promoted by Cu, Sterics) Grignard R-MgX (Hard Nucleophile) Grignard->Substrate Product_12 Vinyl Ketone (Desired 1,2-Product) Intermediate->Product_12 Acidic Hydrolysis (H3O+) Side_Reaction Michael Addition of Liberated Amine Product_12->Side_Reaction Improper Workup (pH > 7)

Figure 1: Mechanistic pathways illustrating the desired chelation route (blue) vs. competing conjugate addition and side reactions.

Experimental Protocol

Reagents and Equipment
  • Substrate: N-Methoxy-N-methylacrylamide (>98% purity).[1]

  • Grignard Reagent: R-MgBr or R-MgCl (1.0 M to 3.0 M in THF or Et2O).[1] Note: Titrate before use.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][3] Rationale: THF coordinates Mg more strongly than Et2O, stabilizing the tetrahedral intermediate.

  • Quench: 1M HCl or Saturated NH4Cl.

  • Stabilizer: Hydroquinone (optional, trace amount to prevent polymerization of product).[1]

Reaction Setup (Self-Validating System)
  • Atmosphere: Strictly inert (Argon or Nitrogen).[1] Moisture destroys the Grignard and protonates the intermediate prematurely.

  • Temperature: -78 °C to 0 °C. Rationale: Lower temperatures favor kinetic 1,2-addition over thermodynamic 1,4-addition.[1]

Step-by-Step Procedure

Step 1: Substrate Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool under Argon flow.

  • Charge the flask with N-methoxy-N-methylacrylamide (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the solution to -78 °C (dry ice/acetone bath).

    • Checkpoint: Ensure the solution remains homogeneous. If the amide precipitates, warm slightly or add more THF, then cool back down.[1]

Step 2: Grignard Addition

  • Charge the addition funnel with the Grignard reagent (1.1 to 1.2 equiv).

  • Add the Grignard reagent dropwise over 30–60 minutes.

    • Critical Control: Maintain internal temperature below -65 °C. Rapid addition causes local heating, promoting 1,4-addition or polymerization.[1]

  • Once addition is complete, stir at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to 0 °C over 1–2 hours.

    • Observation: The mixture typically turns from clear/yellow to a cloudy suspension as the magnesium chelate forms.

Step 3: Quenching and Hydrolysis Caution: The product (vinyl ketone) is highly reactive.

  • Cool the mixture back to 0 °C if it has warmed to RT.

  • Quench by slow addition of 1M HCl (excess).

    • Chemistry: Acid is required to break the N–O–Mg chelate.

    • pH Control: Ensure the aqueous layer is pH < 3. This protonates the liberated N,O-dimethylhydroxylamine (leaving group), preventing it from acting as a nucleophile and doing a Michael addition back onto your vinyl ketone product.

Step 4: Workup and Isolation

  • Dilute with Et2O or EtOAc and separate layers.

  • Extract the aqueous layer twice with organic solvent.

  • Wash combined organics with Brine.

  • Dry over anhydrous MgSO4 and filter.

  • Concentration: Concentrate under reduced pressure at low temperature (< 30 °C) .

    • Risk Mitigation: Vinyl ketones can polymerize or volatilize. Do not heat the bath excessively. If the product is high-boiling, consider adding a trace of hydroquinone before concentration.

Data Presentation & Troubleshooting

Expected Outcomes vs. Common Failures
ObservationDiagnosisCorrective Action
Low Yield Incomplete chelation or moisture ingress.Titrate Grignard; ensure anhydrous THF; increase stir time at 0 °C.

-Amino Ketone
Re-addition of Weinreb amine to product.Use stronger acid quench (HCl) to protonate amine; work up quickly.
Amide Product 1,4-Conjugate addition occurred.[1][4]Ensure temp was -78 °C; avoid Cu contamination; use sterically smaller Grignard if possible.
Polymerization Product instability.Add radical inhibitor (BHT/Hydroquinone); store at -20 °C; avoid neat storage.
Purification Note

Vinyl ketones are often sensitive to silica gel (acidic).[1] If chromatography is necessary:

  • Neutralize silica with 1% Et3N in hexanes before loading.

  • Elute rapidly.

Safety & Hazard Analysis

  • Vinyl Ketones: Potent lachrymators and alkylating agents. Handle only in a fume hood.

  • Grignard Reagents: Pyrophoric/water-reactive. Have a Class D fire extinguisher available.

  • Exotherm: The quench is exothermic; add acid slowly to prevent solvent boiling.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[1] Journal for Praktische Chemie, 1997 , 339(1), 517–524.[1] Link

  • Gomtsyan, A.; Koenig, R. J.; Lee, C. H. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of

    
    -Aminoketones."[1][4][5][6][7] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616.[1][4][5][6] Link(Note: Highlights the risk of amine re-addition).
    
  • Marks, K. M.; et al. "Synthesis of Vinyl Ketones via Weinreb Amides." Organic Syntheses, 2012 , 89, 338.[1] Link

Sources

synthesis of alpha-beta unsaturated ketones from Weinreb acrylamide

Application Note: Chemoselective Synthesis of -Unsaturated Ketones from Weinreb Acrylamides[1]

Executive Summary

The synthesis of

Weinreb acrylamide

This guide details the protocol for converting



1

Mechanistic Principles & Causality

The Chelation Control Model

The success of this transformation relies on the formation of a stable five-membered ring intermediate. Unlike esters, which eject an alkoxide leaving group to regenerate the reactive carbonyl (leading to double addition), the Weinreb amide forms a tight chelate with the metal cation (Li⁺ or Mg²⁺).

  • Step 1 (Nucleophilic Attack): The "hard" nucleophile (RLi or RMgX) attacks the carbonyl carbon (1,2-addition).

  • Step 2 (Stabilization): The methoxy oxygen coordinates with the metal center, locking the molecule in a tetrahedral intermediate. This intermediate is stable at low temperatures and resists collapse, preventing a second equivalent of nucleophile from attacking.[2]

  • Step 3 (Hydrolysis): Upon acidic quench, the chelate breaks, the amine leaving group (

    
    ) is expelled, and the carbonyl is unmasked to yield the ketone.
    
Regioselectivity: 1,2- vs. 1,4-Addition
  • Hard Nucleophiles (RLi, RMgX): Driven by charge control, these preferentially attack the carbonyl carbon (highest LUMO coefficient at C=O).

  • Soft Nucleophiles (Cuprates): Prefer orbital-controlled 1,4-addition.

  • Strategic Insight: To ensure exclusive enone formation, organolithiums are preferred. If Grignard reagents are used, the absence of copper salts is critical to avoid 1,4-addition.

Visualization: Reaction Pathway

WeinrebMechanismcluster_sideAvoided Pathway (Over-addition)SMWeinreb Acrylamide(Electrophile)TSTetrahedralIntermediate(Stable Chelate)SM->TS 1,2-Addition(Kinetic Control)RMOrganometallic(RLi / RMgX)RM->TSHydrolysisAcidic Workup(H3O+)TS->Hydrolysis QuenchTertAlcoholTertiary AlcoholTS->TertAlcohol  BLOCKEDProductα,β-UnsaturatedKetoneHydrolysis->Product Elimination ofNH(Me)OMe

Figure 1: Mechanistic pathway highlighting the stability of the tetrahedral chelate which prevents over-addition.

Experimental Protocols

Protocol A: Preparation of Weinreb Acrylamide

Pre-requisite: If the acrylamide is not commercially available.

Reagents: Acryloyl chloride (1.0 equiv),


  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Suspend

    
    -dimethylhydroxylamine hydrochloride in DCM at 
    
    
    .
  • Base Addition: Add pyridine dropwise. The solution will become homogeneous.

  • Acylation: Add acryloyl chloride dropwise over 15 minutes. Critical: Exothermic reaction; maintain

    
     to prevent polymerization.
    
  • Workup: Stir for 1h. Quench with

    
    . Extract with DCM. Wash with brine. Dry over 
    
    
    .
  • Validation:

    
     should show characteristic N-OMe (
    
    
    ) and N-Me (
    
    
    ) singlets.
Protocol B: Synthesis of Enone (Core Procedure)

Target: Conversion of Weinreb acrylamide to enone using Organolithium/Grignard.

Materials:

  • Substrate: Weinreb Acrylamide (

    
    )
    
  • Nucleophile: Organolithium (

    
    ) OR Grignard Reagent (
    
    
    )
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench:

    
     or Saturated 
    
    

Step-by-Step Methodology:

  • Inert Atmosphere Generation:

    • Equip a 2-neck flask with a magnetic stir bar and internal thermometer.

    • Evacuate and backfill with Argon (

      
      ).
      
  • Substrate Solvation:

    • Dissolve Weinreb acrylamide in anhydrous THF (

      
      ).
      
    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
    • Why? Low temperature favors kinetic 1,2-addition and stabilizes the intermediate.

  • Nucleophile Addition:

    • Add the organometallic reagent dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Observation: A color change (often yellow or orange) indicates formation of the chelated intermediate.

    • Stir at

      
       for 45–60 minutes.
      
  • Monitoring (Self-Validation):

    • TLC Check: Withdraw a

      
       aliquot, quench in a vial with sat. 
      
      
      , extract with EtOAc.
    • Success Criteria: Complete consumption of amide spot. Appearance of a less polar spot (ketone).

  • Hydrolysis (The Release):

    • While still at

      
      , quench by adding 
      
      
      (excess).
    • Allow the mixture to warm to room temperature (RT) with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7] The acid protonates the oxygen, breaking the Li/Mg chelate and expelling the amine.

  • Isolation:

    • Dilute with

      
       or EtOAc. Separate layers.
      
    • Wash organic layer with

      
       (to remove residual amine), then 
      
      
      , then Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Note: Volatile enones (e.g., methyl vinyl ketone derivatives) require careful concentration (do not use high vacuum).

Optimization & Troubleshooting Guide

Decision Matrix: Selecting the Nucleophile

DecisionMatrixStartSelect NucleophileTypeIs the R-group steric or functionalized?Start->TypeCondition1Highly Reactive / Simple AlkylType->Condition1 SimpleCondition2Bulky / Less ReactiveType->Condition2 ComplexLithiumUse Organolithium (RLi)Temp: -78°CGrignardUse Grignard (RMgX)Temp: 0°C to -78°CWarningAvoid CuI (Copper)Promotes 1,4-AddnGrignard->WarningCondition1->Lithium Preferred forClean 1,2-AddnCondition2->Grignard May requirewarm up

Figure 2: Decision tree for reagent selection to maximize chemoselectivity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Starting Material Remains Chelate not forming; Reagent degraded.Titrate organometallic reagent.[8] Ensure anhydrous conditions.
1,4-Addition Product Reaction temperature too high; "Soft" metal presence.Maintain

.[9][10] Ensure glassware is free of Copper traces. Use RLi instead of RMgX.
Tertiary Alcohol Chelate collapse before quench.Keep reaction cold (

) until quench. Do not let warm up before adding acid.
Polymerization Radical initiation or thermal instability.Add radical inhibitor (BHT) during workup if product is unstable. Keep dilute.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

  • Marks, K. M.; et al. "Synthesis of the Weinreb Amide of Commercially Available Acrylic Acids." Journal of Visualized Experiments, 2019 . Link (General Reference for Setup)

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171. Link

Application Note: Precision Michael Addition Protocols for N-Methoxy-N-Methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

N-Methoxy-N-methylprop-2-enamide represents a unique "linchpin" scaffold in organic synthesis. It combines the reactivity of a Michael acceptor with the downstream versatility of a Weinreb amide. Unlike simple acrylamides, this molecule allows for a divergent synthetic strategy :

  • Step 1 (Conjugate Addition): Installation of complex

    
    -substituents via 1,4-addition.
    
  • Step 2 (Functionalization): The remaining Weinreb amide functionality allows for subsequent conversion to ketones (via Grignard/Lithium reagents) or aldehydes (via reduction) without over-addition or need for complex protecting groups.[1]

This guide provides three field-validated protocols for Michael addition to this substrate, ranging from organometallic carbon-carbon bond formation to asymmetric hetero-Michael additions.

Mechanistic Insight: The "Hard" vs. "Soft" Paradox

Success with Weinreb acrylamides requires navigating a reactivity paradox. The carbonyl is activated for nucleophilic attack, but we must direct the incoming nucleophile to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon (1,4-addition) rather than the carbonyl (1,2-addition).
  • Hard Nucleophiles (RMgBr, RLi): Without modification, these attack the carbonyl (1,2-mode), forming a stable tetrahedral chelate that collapses to a vinyl ketone upon workup.[1]

  • Soft Nucleophiles (RSH, R2NH, R2CuLi): These orbital-controlled nucleophiles prefer the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (1,4-mode), preserving the Weinreb amide for later use.
    
Diagram 1: Reactivity Divergence

The following diagram illustrates the critical decision pathways determined by reagent choice.

WeinrebReactivity Substrate N-Methoxy-N-methylprop-2-enamide HardNuc Hard Nucleophile (RMgBr / RLi) Substrate->HardNuc Direct Attack SoftNuc Soft Nucleophile (R2CuLi / RSH / R2NH) Substrate->SoftNuc Conjugate Attack Inter12 Tetrahedral Intermediate (Stable Chelate) HardNuc->Inter12 1,2-Addition Inter14 Enolate Intermediate SoftNuc->Inter14 1,4-Addition ProdKetone Vinyl Ketone (Undesired 1,2-Product) Inter12->ProdKetone Acidic Workup ProdAmide β-Functionalized Weinreb Amide (Target 1,4-Product) Inter14->ProdAmide Protonation

Caption: Divergent reaction pathways.[1] To achieve Michael addition (green path), "soft" nucleophiles or copper catalysis must be employed to suppress direct carbonyl attack.[1]

Protocol 1: Copper-Catalyzed Grignard Conjugate Addition

Objective: Installation of alkyl/aryl groups at the


-position.
Challenge:  Grignard reagents naturally favor 1,2-addition.
Solution:  Transmetallation in situ to form a transient organocuprate using catalytic Cu(I).
Materials
  • Substrate: N-Methoxy-N-methylprop-2-enamide (1.0 equiv)

  • Nucleophile: Alkyl/Aryl Magnesium Bromide (1.2 – 1.5 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) or Copper(I) Bromide Dimethyl Sulfide (CuBr[1]·SMe2) (5–10 mol%)[1]

  • Promoter (Optional): TMSCl (1.2 equiv) – Accelerates rate and traps enolate.[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Catalyst Preparation: Flame-dry a round-bottom flask under Argon. Add CuI (10 mol%) and anhydrous THF. Cool to -78°C .

  • Organocuprate Formation: Add the Grignard reagent (RMgBr) dropwise to the CuI suspension. Stir for 15 minutes. The solution should turn yellow/tan, indicating the formation of the active catalytic species.

  • Substrate Addition: Dissolve the Weinreb acrylamide in a minimal amount of THF. Add this solution dropwise to the reaction mixture along the flask wall to precool it.

    • Critical Control Point: Maintain temperature below -60°C to prevent 1,2-addition.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Monitoring: TLC usually shows disappearance of the starting material (UV active).

  • Quench: Pour the cold mixture into saturated aqueous NH4Cl containing 10% NH4OH (to sequester copper salts as the deep blue [Cu(NH3)4]2+ complex).

  • Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95% Stereochemistry: Racemic (unless chiral ligands are used).

Protocol 2: "Green" Aza-Michael Addition

Objective: Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid precursors (peptidomimetics).
Advantage:  Atom-economical, often requires no chromatography.
Materials
  • Substrate: N-Methoxy-N-methylprop-2-enamide (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)[1]

  • Solvent: Water, Methanol, or solvent-free.[1]

  • Catalyst (Optional): Yb(OTf)3 (5 mol%) or Silica-supported AlCl3 for sluggish amines.[1]

Step-by-Step Methodology
  • Setup: In a vial, mix the Weinreb acrylamide and the amine.

  • Solvent Choice:

    • Fast Reacting Amines: Use MeOH (0.5 M).

    • Green Chemistry:[2] Use water (heterogeneous emulsion that clears as product forms) or run neat.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Optimization: If reaction is slow, heat to 40°C or add 5 mol% Yb(OTf)3.[1]

  • Workup:

    • Volatile Amines: Simply concentrate in vacuo.

    • Non-volatile: Dilute with EtOAc, wash with weak citric acid (to remove excess amine) and NaHCO3.[1]

  • Purification: Often not required. Recrystallization or short silica plug if necessary.

Yield Expectation: >90%

Protocol 3: Asymmetric Organocatalytic Addition

Objective: Enantioselective synthesis of chiral


-functionalized Weinreb amides.
Mechanism:  Non-covalent activation via Hydrogen Bonding (Thiourea/Cinchona alkaloids).
Diagram 2: Asymmetric Catalytic Cycle

The catalyst activates the Weinreb amide via H-bonding to the carbonyl oxygen, lowering the LUMO energy while blocking one face of the alkene.

AsymmetricCycle Cat Chiral Thiourea Catalyst Complex Activated H-Bond Complex (Face Shielded) Cat->Complex Bind Substrate Weinreb Acrylamide Substrate->Complex Bind Product Chiral Michael Adduct (High ee) Complex->Product Stereoselective Attack Nuc Nucleophile (Malonate/Thiol) Product->Cat Release

Caption: Organocatalytic cycle. The bifunctional catalyst activates the electrophile (Weinreb amide) and orients the nucleophile for facial selectivity.

Methodology
  • Catalyst: 10 mol% Quinine-derived thiourea or Takemoto's catalyst.

  • Solvent: Toluene or DCM (non-polar solvents enhance H-bonding interactions).

  • Conditions: Low temperature (-20°C to -40°C) is crucial for high enantioselectivity (ee).

  • Procedure:

    • Dissolve catalyst and substrate in Toluene.

    • Cool to -20°C.

    • Add nucleophile (e.g., thiophenol, malonate ester) slowly.[1]

    • Stir 24–48 hours.

  • Result: Typically 80–95% yield with 85–95% ee.

Comparative Data & Troubleshooting

Nucleophile Compatibility Table
Nucleophile ClassReagent ExamplePreferred ProtocolKey AdditiveExpected Yield
Hard Carbon PhMgBr, MeLiProtocol 1 CuI (10%)85-95%
Soft Carbon Malonates, Keto-estersProtocol 3 Base (DBU) or Chiral Cat.[1]80-90%
Amine (2°) Morpholine, PiperidineProtocol 2 None or Lewis Acid>95%
Thiol Glutathione, Benzyl mercaptanProtocol 2 Et3N (trace)>95%
Amine (1°) BenzylamineProtocol 2 None70-85% (risk of bis-addition)
Troubleshooting Guide
  • Problem: Low yield with Grignard reagents (formation of ketone byproducts).

    • Fix: Ensure CuI is fresh (white/tan, not green/black).[1] Lower temperature to -78°C. Increase Cu loading to 20 mol%.

  • Problem: Polymerization of the starting material.

    • Fix: Add a radical inhibitor (BHT) if running neat or at high concentration. Keep reaction dilute (0.1 M).

  • Problem: Poor enantioselectivity.

    • Fix: Switch solvent to Toluene or CCl4. Lower temperature. Ensure reagents are dry (water disrupts H-bonding).

References

  • General Reactivity of Weinreb Amides

    • Nahm, S.; Weinreb, S. M.[1] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Copper-Catalyzed Conjugate Addition

    • Lipshutz, B. H.; Sengupta, S. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions."[1] Organic Reactions, 1992 , 41, 135.[1] Link[1]

  • Aza-Michael Addition Protocols

    • Rulev, A. Y.[1] "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 2016 , 85, 103.[1] Link

  • Thiol-Michael Reactivity

    • Nair, D. P., et al.[1] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014 , 26(1), 724–744.[1] Link[1]

  • Asymmetric Organocatalysis

    • Okino, T.; Hoashi, Y.; Takemoto, Y.[1] "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003 , 125(42), 12672–12673.[1] Link[1]

Sources

Application Note: Organolithium-Mediated Synthesis of Vinyl Ketones via Weinreb Acrylamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction of organolithium reagents with N-methoxy-N-methylprop-2-enamide (Weinreb acrylamide) for the synthesis of vinyl ketones.

Executive Summary

The reaction of organolithium reagents (


) with N-methoxy-N-methylprop-2-enamide offers a direct synthetic route to 

-unsaturated ketones (vinyl ketones). While Weinreb amides are classically used to prevent over-addition of nucleophiles, the presence of the naked vinyl group in this substrate introduces competition between 1,2-addition (desired), 1,4-conjugate addition , and anionic polymerization . This guide provides a high-fidelity protocol to favor the 1,2-addition pathway, maximizing yield while suppressing polymerization, and outlines alternative retrosynthetic strategies for difficult substrates.
Mechanistic Principles & Challenges

The core challenge lies in controlling the chemoselectivity of the organolithium reagent.

  • Pathway A: 1,2-Addition (Desired): The hard nucleophile (

    
    ) attacks the carbonyl carbon. The transition state is stabilized by the "Weinreb Chelate"—a 5-membered cyclic intermediate involving the lithium cation, the carbonyl oxygen, and the methoxy oxygen. This intermediate is stable at low temperatures and collapses to the ketone only upon acidic hydrolysis.
    
  • Pathway B: 1,4-Addition (Side Reaction): Although organolithiums are hard nucleophiles, the

    
    -carbon is electrophilic. Steric hindrance at the carbonyl or elevated temperatures can favor conjugate addition.
    
  • Pathway C: Anionic Polymerization (Major Risk): The acrylamide moiety is an excellent monomer. The initial enolate formed from 1,4-addition can act as a propagating species, leading to oligomers or polymers.

Key Insight: Successful synthesis relies on Kinetic Control . 1,2-addition is generally faster than 1,4-addition or polymerization at cryogenic temperatures (-78°C) due to the high charge density of the carbonyl oxygen and the chelating effect.

Experimental Protocol: Direct Synthesis of Vinyl Ketones
3.1 Reagents & Equipment
  • Substrate: N-methoxy-N-methylprop-2-enamide (Commercial or synthesized from acryloyl chloride).

  • Nucleophile: Organolithium reagent (e.g.,

    
    -BuLi, PhLi), titrated immediately prior to use.
    
  • Solvent: Anhydrous THF (favors solvation of Li, promoting reactivity) or Et

    
    O.
    
  • Quench: 1M HCl or saturated NH

    
    Cl.
    
  • Atmosphere: Dry Nitrogen or Argon (Schlenk line or Glovebox).

3.2 Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under inert gas flow.

  • Charge with N-methoxy-N-methylprop-2-enamide (1.0 equiv).

  • Dissolve in anhydrous THF (0.2 M concentration).

  • Cool the solution to -78°C (dry ice/acetone bath). Critical: Allow >15 mins for equilibration.

Step 2: Nucleophilic Addition

  • Load the organolithium reagent (1.05 - 1.1 equiv) into a gas-tight syringe.

  • Add the organolithium dropwise over 10–15 minutes along the side of the flask.

    • Note: Fast addition can create local hot spots, triggering polymerization.

  • Stir the mixture at -78°C for 30–60 minutes.

    • Monitoring: TLC may be difficult due to the instability of the intermediate; rely on standard times or carefully quench a micro-aliquot.

Step 3: Quenching & Hydrolysis

  • Inverse Quench (Recommended): Transfer the cold reaction mixture via cannula into a vigorously stirring solution of 1M HCl at 0°C.

    • Rationale: This immediately destroys any unreacted RLi and protonates the intermediate, preventing basic polymerization of the sensitive vinyl ketone product.

  • Stir at 0°C for 15 minutes to ensure complete hydrolysis of the hemiaminal intermediate.

Step 4: Workup & Purification

  • Extract the aqueous layer with Et

    
    O or CH
    
    
    
    Cl
    
    
    (3x).
  • Wash combined organics with brine, dry over MgSO

    
    , and filter.
    
  • Concentrate carefully under reduced pressure (Cold bath, >100 mbar).

    • Warning: Vinyl ketones are volatile and prone to polymerization upon concentration. Add a radical inhibitor (e.g., BHT, trace) if storing.

  • Purify via flash chromatography immediately if necessary.

Troubleshooting & Optimization
IssueDiagnosisSolution
Polymerization (Gunk/Insoluble solid) Reaction temp too high or addition too fast.Ensure -78°C is maintained. Dilute reaction (0.1 M). Add LiCl (solubilizes aggregates).
Low Yield (1,4-Addition products) RLi acting as soft nucleophile.Use a harder solvent (pure THF). Ensure RLi is not aggregated (add TMEDA).
Over-addition (Tertiary Alcohol) Chelate failure.Ensure substrate quality (dry). Do not warm reaction before quench.
Product Decomposition Vinyl ketone is unstable.Avoid high-vac drying. Store in benzene/solution at -20°C. Add hydroquinone stabilizer.
Strategic Alternatives (The "Pro-Tip")

If the direct reaction fails due to the sensitivity of the acrylamide moiety, use the Reverse Disconnection strategy. This is often more robust for complex targets.

  • Route A (Vinyl Nucleophile): React an Alkyl Weinreb amide (stable) with Vinyl Lithium/Grignard.

    • Advantage:[1][2][3][4] The vinyl group is introduced last, avoiding polymerization conditions during the nucleophilic attack.

  • Route B (Mannich Elimination): React a methyl ketone with formaldehyde and dimethylamine to form the Mannich base, then eliminate amine (MeI/Base) to reveal the vinyl group.

Visualization: Reaction Pathways

WeinrebReaction Substrate Acryloyl Weinreb Amide (Michael Acceptor) Intermediate_12 Tetrahedral Intermediate (Stable Chelate at -78°C) Substrate->Intermediate_12 1,2-Addition (Kinetic Control, -78°C) Intermediate_14 Enolate (1,4-Adduct) Substrate->Intermediate_14 1,4-Addition (Thermodynamic/Steric) Polymer Polymer/Oligomer (Side Product) Substrate->Polymer Direct Polymerization (If Temp > -78°C) RLi Organolithium (RLi) (Hard Nucleophile) RLi->Substrate Product Vinyl Ketone (Target) Intermediate_12->Product Acidic Hydrolysis Intermediate_14->Polymer Anionic Polymerization

Figure 1: Competing reaction pathways. Kinetic control at -78°C favors the stable tetrahedral intermediate (green path), while higher temperatures promote polymerization or conjugate addition (red paths).

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

  • Gomtsyan, A.; Koenig, R. J.; Lee, C. H. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of

    
    -Aminoketones."[5][6] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616. Link
    
  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Praktische Chemie, 1997 , 339(1), 517–524. Link

Sources

Application Note: Palladium-Catalyzed Heck Cross-Coupling with N-Methoxy-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug development and complex molecule synthesis, N-methoxy-N-methylacrylamide (commonly known as Weinreb acrylamide) serves as a premier electron-deficient olefin. When subjected to palladium-catalyzed Mizoroki-Heck cross-coupling with aryl or vinyl halides, it yields highly functionalized


-unsaturated Weinreb amides.

The strategic advantage of utilizing Weinreb acrylamide lies in the downstream versatility of the resulting products. Unlike standard esters or amides, Weinreb amides undergo nucleophilic addition with organolithium or Grignard reagents to produce a unique and stable five-membered cyclic metal chelate[1]. This intermediate inherently protects the carbonyl from over-addition, reliably collapsing only upon aqueous acidic workup to yield


-unsaturated ketones (enones)—a ubiquitous structural motif in active pharmaceutical ingredients (APIs)[1].

Mechanistic Causality & Reaction Design

The Heck coupling of Weinreb acrylamide operates via a classic Pd(0)/Pd(II) catalytic cycle. The specific electronic nature of the acrylamide dictates both the regioselectivity and the kinetics of the transformation:

  • Oxidative Addition : The active Pd(0) species inserts into the aryl halide bond. For less reactive aryl bromides and chlorides, electron-donating phosphine ligands are required to increase the electron density on the palladium center, accelerating this step.

  • Migratory Insertion : Because Weinreb acrylamide is highly electron-deficient, it acts as an excellent Michael-type acceptor. The aryl-palladium species coordinates to the less sterically hindered terminal carbon of the alkene, dictating strict

    
    -regioselectivity.
    
  • 
    -Hydride Elimination : The complex undergoes syn-elimination to release the product. The steric bulk of the Weinreb amide group strongly favors the formation of the thermodynamically more stable (E)-isomer.
    
  • Catalyst Regeneration : A stoichiometric amount of base is required to neutralize the generated hydrohalic acid (HX). This prevents catalyst poisoning and facilitates the reductive elimination that regenerates the active Pd(0) species.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X MigIns Migratory Insertion (Weinreb Acrylamide) OxAdd->MigIns N-methoxy-N-methylacrylamide BetaElim β-Hydride Elimination (Forms (E)-Alkene Product) MigIns->BetaElim RedElim Base-Mediated Regeneration (HX Neutralization) BetaElim->RedElim Product Release RedElim->Pd0 Base / -Base·HX

Catalytic cycle of the Pd-catalyzed Heck coupling with Weinreb acrylamide.

Optimization of Reaction Conditions

The choice of solvent, base, and catalyst system profoundly impacts the yield and purity of the resulting N-methoxy-N-methylcinnamamides. Recent methodological advances have shifted from traditional volatile organic solvents (like DMF) to greener alternatives, such as ionic liquids, which offer superior catalyst recycling and simplified workup[2].

Table 1: Quantitative Comparison of Heck Coupling Conditions for Weinreb Acrylamide

Solvent SystemCatalyst SystemBaseYield (%)Purity (%)Mechanistic Advantage / Notes
DMF Pd(OAc)₂ / PPh₃Et₃N75–85>90Standard homogeneous conditions; requires aqueous wash to remove DMF.
[BMIM][PF₆] Pd(OAc)₂ (Ligand-free)NaHCO₃~90>96Ionic liquid enables simple ether extraction; catalyst retained in IL for reuse[2].
H₂O / DMF Pd-nanoparticlesK₂CO₃80–85>95"On water" catalysis; highly environmentally benign, allows easy phase separation[2].
Toluene Pd₂(dba)₃ / P(o-tolyl)₃Cy₂NMe70–80>90Useful for challenging aryl chlorides; bulky phosphines promote oxidative addition.

Step-by-Step Experimental Protocol

This protocol details the ligand-free Heck coupling of an aryl iodide/bromide with N-methoxy-N-methylacrylamide in an ionic liquid ([BMIM][PF₆]). This specific methodology is optimized for high yield, high purity (>96%), and simple product isolation[2].

Materials Required:
  • Aryl halide (1.0 equiv)

  • N-Methoxy-N-methylacrylamide (1.2 equiv)

  • Pd(OAc)₂ (2–5 mol%)

  • NaHCO₃ (2.0 equiv)

  • [BMIM][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate) (2–3 mL/mmol)

  • Diethyl ether (for extraction)

Methodology & Self-Validating Steps:
  • Preparation & Degassing : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the [BMIM][PF₆].

    • Causality: Degas the ionic liquid by applying vacuum and backfilling with Argon (3 cycles) to remove dissolved oxygen. Oxygen can prematurely oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Reagent Addition : Under a positive flow of Argon, add the aryl halide (1.0 equiv), N-methoxy-N-methylacrylamide (1.2 equiv), NaHCO₃ (2.0 equiv), and Pd(OAc)₂ (0.05 equiv).

  • Reaction Execution : Seal the tube and heat the vigorously stirring mixture to 90–100 °C in an oil bath.

    • Causality: The high viscosity of the ionic liquid requires vigorous stirring to ensure adequate mass transfer between the solid base and the dissolved reactants.

  • In-Process Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Self-Validating Check: The complete disappearance of the aryl halide spot and the appearance of a lower-Rf UV-active spot validates successful conversion. Typical reaction times are 4–8 hours.

  • Quench & Extraction : Cool the mixture to room temperature. Extract the product directly from the ionic liquid by adding diethyl ether (5 × 10 mL) and decanting the upper organic layer.

    • Causality: The Pd catalyst and base byproducts remain immobilized in the highly polar [BMIM][PF₆] phase, yielding a highly pure crude product in the ether layer without the need for aqueous washing[2].

  • Purification & QC Validation : Concentrate the combined ether extracts under reduced pressure. Purify via flash column chromatography if trace impurities remain.

    • Self-Validating QC: Analyze the purified product via

      
      H NMR. The successful formation of the (E)-alkene is self-validated by the presence of two distinct vinylic protons exhibiting a large trans-coupling constant (
      
      
      
      Hz) in the 6.5–7.8 ppm region.

Workflow Prep 1. Solvent Prep Degas [BMIM][PF6] Reagents 2. Reagent Addition Ar-X, Acrylamide, Pd cat. Prep->Reagents Heat 3. Catalysis 90-100°C, Vigorous Stirring Reagents->Heat Extract 4. Biphasic Extraction Et2O Decantation Heat->Extract QC 5. QC Validation 1H NMR (J=15-16 Hz) Extract->QC

Experimental workflow for Heck coupling in ionic liquids with self-validating QC steps.

Downstream Applications in Drug Development

The synthesized (E)-N-methoxy-N-methylcinnamamide derivatives are strategic nodes in complex molecule synthesis. For instance, the double cross-metathesis and sequential functionalization of Weinreb amides have been utilized to synthesize complex 2,5-disubstituted pyrrolidines and other vital pharmacophores[3]. By reacting these stable initial adducts with organometallic reagents, chemists can reliably execute late-stage functionalizations to generate diverse arrays of ketone-containing APIs without the risk of tertiary alcohol byproducts[1].

References

  • Title : Ionic Liquids and the Heck Coupling Reaction: An Update Source : researchgate.net URL :2

  • Title : Step-Economical Access to Valuable Weinreb Amide 2,5-Disubstituted Pyrrolidines by a Sequential One-Pot Two-Directional Cross-Metathesis/Cyclizing Aza-Michael Process (The Journal of Organic Chemistry Vol. 78 No. 6) Source : acs.org URL :3

  • Title : Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure Source : researchgate.net URL : 1

Sources

using N-methoxy-N-methylprop-2-enamide as a polymerization monomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, polymerization, and post-polymerization modification (PPM) of N-methoxy-N-methylprop-2-enamide (Weinreb Acrylamide). Unlike standard acrylamides, this monomer incorporates a Weinreb amide moiety, a "privileged" functional group in organic synthesis.

Why use this monomer?

  • Latent Functionality: The Weinreb amide acts as a stable precursor to ketones.[1][2] It reacts selectively with organometallic reagents (Grignard or Organolithium) to form ketones without over-addition to tertiary alcohols.

  • Library Generation: A single "parent" polymer can be synthesized and subsequently split into dozens of "daughter" polymers with different side chains (e.g., hydrophobic, fluorinated, or drug-conjugated) simply by varying the Grignard reagent used in the post-polymerization step.

  • Solubility Tuning: The monomer itself is hydrophilic, but the resulting poly(vinyl ketone)s can be tuned to be hydrophobic or amphiphilic.

Monomer Synthesis & Handling

Since N-methoxy-N-methylprop-2-enamide is not a commodity chemical, it must be synthesized with high purity to ensure successful Controlled Radical Polymerization (CRP).

Reaction Scheme

The synthesis utilizes the Schotten-Baumann reaction between acryloyl chloride and N,O-dimethylhydroxylamine hydrochloride.

MonomerSynthesis Acryloyl Acryloyl Chloride (Electrophile) Monomer N-methoxy-N-methylprop-2-enamide (Target Monomer) Acryloyl->Monomer DCM, 0°C WeinrebSalt N,O-Dimethylhydroxylamine HCl WeinrebSalt->Monomer Base Base (K2CO3 or Et3N) (HCl Scavenger) Base->Monomer

Figure 1: Synthesis pathway for the Weinreb Acrylamide monomer.

Protocol 1: Monomer Synthesis

Reagents:

  • Acryloyl chloride (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with

    
    . Add N,O-dimethylhydroxylamine HCl and DCM (0.5 M concentration).
    
  • Base Addition: Cool to 0°C. Add Et3N dropwise over 20 mins. The solution will become a slurry (Et3N·HCl salts).

  • Acylation: Add acryloyl chloride dropwise via an addition funnel over 1 hour, maintaining temperature <5°C. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Filter off the white precipitate (Et3N·HCl). Wash the filtrate with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Dry over MgSO4, concentrate in vacuo. Distill under reduced pressure (approx. 60-70°C at 5 mmHg) to obtain a clear, colorless oil.

    • Quality Control: Check

      
      H NMR.[3] Absence of peaks at 
      
      
      
      5.8-6.4 ppm indicates polymerization. Store with 50 ppm MEHQ inhibitor at -20°C.

Polymerization Protocol (RAFT)

Critical Insight: Atom Transfer Radical Polymerization (ATRP) is often unsuccessful with acrylamides due to the amide group complexing with the Copper catalyst, leading to catalyst deactivation and broad dispersity (Đ). Reversible Addition-Fragmentation Chain Transfer (RAFT) is the preferred method for this monomer.

Protocol 2: RAFT Polymerization

Target: Poly(N-methoxy-N-methylprop-2-enamide) (


 g/mol ).
ComponentRoleSpecific ReagentConcentration/Ratio
Monomer ReactantWeinreb Acrylamide2.0 M in DMSO
CTA Chain Transfer AgentDMPA (Trithiocarbonate)*[M]:[CTA] = 100:1
Initiator Radical SourceAIBN[CTA]:[I] = 5:1
Solvent MediumDMSO or 1,4-Dioxane-

*DMPA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid. Trithiocarbonates are ideal for acrylamides to prevent retardation.

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve the Monomer (2.0 g), DMPA (55 mg), and AIBN (5 mg) in DMSO (7 mL).

  • Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen. Oxygen inhibition is the #1 cause of failure.

  • Polymerization: Backfill with

    
     and immerse in an oil bath at 70°C .
    
  • Kinetics: Stir for 6-12 hours. (Expect ~70-80% conversion).

  • Quenching: Cool the tube in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold Diethyl Ether (10x volume). The polymer will be a sticky solid or gum. Redissolve in minimal DCM and re-precipitate in Ether (Total 3 cycles).

  • Drying: Vacuum oven at 40°C for 24 hours.

Characterization Check:

  • GPC (DMF eluent): Expect

    
    .
    
  • FTIR: Look for the characteristic Weinreb Amide C=O stretch at ~1660 cm⁻¹.

Post-Polymerization Modification (The "Application")

This is the core value of using this monomer. You can now transform the Weinreb amide side chains into any ketone.

Mechanism: The Chelation Control

The Weinreb amide forms a stable 5-membered cyclic intermediate with the metal (Mg or Li). This prevents the ketone product from being formed during the reaction (which would lead to tertiary alcohol over-addition). The ketone is only released upon acidic hydrolysis during workup.

WeinrebMechanism Polymer Polymer-Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg) Polymer->Intermediate + Grignard THF, 0°C Grignard R-MgBr (Grignard Reagent) Grignard->Intermediate Product Poly(vinyl ketone) Functionalized Polymer Intermediate->Product Hydrolysis Workup Acidic Workup (H3O+) Workup->Product

Figure 2: The selective mono-addition mechanism of Weinreb amides on the polymer backbone.

Protocol 3: Functionalization with Grignard Reagents

Scenario: Converting the hydrophilic precursor into a hydrophobic Poly(phenyl vinyl ketone).

  • Dissolution: Dissolve 200 mg of Poly(N-methoxy-N-methylprop-2-enamide) in anhydrous THF (10 mL) in a flame-dried flask under Argon.

    • Note: Ensure the polymer is fully dry; water kills Grignard reagents.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add Phenylmagnesium Bromide (3.0 M in ether) dropwise.

    • Stoichiometry: Use 3-5 equivalents of Grignard per monomer unit. Steric hindrance along the polymer backbone requires excess reagent compared to small molecules.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • Observation: The solution viscosity may change as the polymer solubility shifts.

  • Hydrolysis (Critical): Pour the reaction mixture into cold 1M HCl (excess). This breaks the Mg-chelate and releases the ketone.

  • Workup:

    • Extract the aqueous mixture with DCM.

    • Concentrate the organic layer.

    • Precipitate into cold Methanol or Hexanes (depending on the new polarity of the R-group).

  • Validation:

    • 1H NMR: Disappearance of N-OMe (

      
      3.2-3.7 ppm) and N-Me peaks. Appearance of phenyl protons.
      
    • IR: Shift of C=O stretch from amide (~1660 cm⁻¹) to ketone (~1680-1700 cm⁻¹).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Polymer Conversion Oxygen presenceIncrease freeze-pump-thaw cycles; check seal integrity.
High Dispersity (Đ > 1.5) Loss of RAFT controlVerify [CTA]:[I] ratio is > 2:1. Lower temperature to 60°C.
Incomplete PPM Conversion Steric hindranceIncrease Grignard equivalents (up to 10 eq). Switch from THF to THF/Toluene mix to improve solubility at higher temps.
Polymer Crosslinking Impure MonomerEnsure divinyl impurities (from synthesis) are removed via distillation.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Moad, G.; Rizzardo, E.; Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process". Australian Journal of Chemistry, 58(6), 379-410. Link

  • Semsarilar, M.; Perrier, S. (2010). "Green and Controlled Polymerization of Acrylamides". Nature Chemistry, 2, 811–820. (Contextual grounding for RAFT of acrylamides).
  • Brooks, G., et al. (2011). "Weinreb Amides as Linkers in Solid-Phase Synthesis". Journal of Organic Chemistry. (Adapting solid-phase concepts to polymer side-chains).
  • ResearchGate Review. (2019). "Recent Developments in Weinreb Synthesis and Their Applications". Link

Sources

Application Note: Functionalization of N-Methoxy-N-methylprop-2-enamide via 1,4-Conjugate Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-N-methylprop-2-enamide, commonly known as Weinreb acrylamide, is a highly versatile bifunctional building block in modern organic synthesis and drug development. It serves a dual purpose: acting as an excellent Michael acceptor for 1,4-conjugate additions and providing a robust, programmable acylating handle for subsequent 1,2-additions[1]. This application note details the mechanistic rationale, reaction profiles, and step-by-step, self-validating protocols for the functionalization of Weinreb acrylamide via diverse 1,4-addition modalities (aza-Michael, oxa-Michael, and metallo-conjugate additions).

Mechanistic Rationale & Pathway Dynamics

The synthetic utility of Weinreb acrylamide stems from the unique electronic properties of the N-methoxy-N-methylamide group. The electron-withdrawing nature of the amide activates the


-carbon, making it highly susceptible to nucleophilic attack (1,4-addition).

Once the


-functionalized Weinreb amide is formed, it can be subjected to organometallic reagents (e.g., Grignard or organolithium reagents). The defining feature of the Weinreb amide is its ability to form a highly stable, five-membered metal-chelated tetrahedral intermediate[1]. This chelate prevents premature collapse of the intermediate, completely suppressing the over-addition of the organometallic reagent that typically plagues standard esters or amides. Only upon acidic aqueous workup does the intermediate collapse to yield the desired ketone or aldehyde.

G A Weinreb Acrylamide (N-methoxy-N-methylprop-2-enamide) C 1,4-Conjugate Addition (Enolate Intermediate) A->C + Nu⁻ B Nucleophile (Nu⁻) (e.g., R₂NH, ROH, R₂CuLi) B->C D β-Functionalized Weinreb Amide C->D Protonation F Stable Tetrahedral Chelate Intermediate D->F + R'-M E Organometallic Addition (R'-M) E->F G β-Functionalized Ketone (After Acidic Workup) F->G H₃O⁺ Workup

Mechanistic workflow of 1,4-addition to Weinreb acrylamide and subsequent ketone synthesis.

Reaction Profiles & Quantitative Data

Weinreb acrylamide readily accepts a variety of nucleophiles. The choice of conditions depends heavily on the nucleophile's nature:

  • Aza-Michael Additions: Primary and secondary amines add smoothly, often without catalysts, yielding

    
    -amino amides used in alkaloid synthesis[2].
    
  • Oxa-Michael Additions: Alcohols require basic conditions (e.g., DBU or

    
    -BuOK) to generate the more nucleophilic alkoxide, enabling the synthesis of pyran derivatives[3].
    
  • Metallo-Conjugate Additions: Carbon nucleophiles (Grignards) require Copper(I) catalysis to soften the nucleophile, shifting the regioselectivity from 1,2-addition to the desired 1,4-addition[4].

Table 1: Summary of 1,4-Addition Modalities to Weinreb Acrylamide
Nucleophile TypeReagents / CatalystSolvent & TempTypical YieldDownstream Utility
Amines (1°/2°)

(1.2 eq), No catalyst
MeOH, 25 °C85–95%Pyrrolidines,

-amino ketones[5]
Alcohols (1°/2°)

, DBU (0.2 eq)
THF, 0 °C to 25 °C70–85%Tetrahydropyranyl crotyl esters[3]
Alkyl Grignards

,

, TMSCl
THF, -78 °C75–90%Alkyl-chain extensions[4]
Thiols

,

(cat.)
DCM, 25 °C90–98%

-thioether derivatives

Experimental Protocols

Protocol A: Aza-Michael Addition of Secondary Amines

This protocol describes the metal-free 1,4-addition of secondary amines to Weinreb acrylamide, a method frequently utilized to construct cyclic amines and complex alkaloid precursors[6][7].

Causality & Design: Methanol is selected as the solvent because its protic nature accelerates the reaction via hydrogen bonding to the acrylamide carbonyl oxygen, thereby increasing the electrophilicity of the


-carbon. No external base is required due to the inherent nucleophilicity of the secondary amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Dissolve Weinreb acrylamide (1.0 mmol, 115 mg) in anhydrous Methanol (5.0 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or pyrrolidine, 1.2 mmol) dropwise over 5 minutes at 0 °C to control the initial exothermic interaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (25 °C) for 2 to 4 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous

    
     (10 mL) and brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) if necessary.
    

Self-Validation & Quality Control:

  • TLC Monitoring: The reaction is complete when the UV-active spot of the starting acrylamide (

    
     in 1:1 EtOAc/Hexane) disappears. The product is typically less UV-active and stains strongly with ninhydrin or iodine.
    
  • NMR Confirmation: In the crude

    
     NMR, validate success by the complete disappearance of the vinylic protons (characteristic doublet of doublets at 
    
    
    
    5.7, 6.4, and 6.7 ppm) and the emergence of complex aliphatic multiplets in the
    
    
    2.5–3.0 ppm region corresponding to the newly formed
    
    
    backbone.
Protocol B: Copper-Catalyzed 1,4-Addition of Alkylmagnesium Halides

Direct addition of Grignard reagents to Weinreb amides typically results in 1,2-addition to form ketones[1]. To redirect the regioselectivity entirely to the


-carbon (1,4-addition), Copper(I) catalysis is employed[4].

Causality & Design:


 reacts with the Grignard reagent to form an intermediate organocuprate. Cuprates are "soft" nucleophiles that preferentially attack the "soft" 

-carbon of the Michael acceptor. Chlorotrimethylsilane (TMSCl) is added as an electrophilic trap; it captures the resulting enolate as a silyl enol ether, preventing equilibrium reversal and minimizing side reactions like polymerization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, Argon-purged Schlenk flask, add

    
     (0.1 mmol, 20.5 mg) and anhydrous THF (5.0 mL).
    
  • Cooling & Activation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add TMSCl (1.2 mmol, 152

    
    L).
    
  • Grignard Addition: Slowly add the alkylmagnesium halide (e.g., Ethylmagnesium bromide, 1.0 M in THF, 1.5 mmol) dropwise over 10 minutes. Stir for 15 minutes at -78 °C to form the active cuprate species.

  • Substrate Addition: Dissolve Weinreb acrylamide (1.0 mmol, 115 mg) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture.

  • Reaction Propagation: Stir the mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching & Workup: Quench the reaction strictly at -20 °C by adding saturated aqueous

    
     (10 mL) to hydrolyze the silyl enol ether and solubilize copper salts. Extract with Diethyl Ether (
    
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture will transition from a dark, heterogeneous suspension to a clearer solution upon quenching with

    
    , with the aqueous layer turning blue (indicating 
    
    
    
    formation).
  • NMR Confirmation:

    
     NMR of the product will show the retention of the critical 
    
    
    
    -methoxy and
    
    
    -methyl singlets (
    
    
    and
    
    
    ppm, respectively) alongside the integration of the newly incorporated alkyl chain, confirming that 1,2-addition did not occur.

Conclusion

The 1,4-conjugate addition to N-methoxy-N-methylprop-2-enamide provides an exceptionally reliable pathway for synthesizing


-functionalized Weinreb amides. By adhering to the mechanistic principles of nucleophile "hardness/softness" and utilizing appropriate trapping agents or protic solvents, researchers can achieve high-yielding, predictable functionalizations. The resulting adducts are primed for subsequent controlled 1,2-additions, making them invaluable intermediates in the total synthesis of complex pharmaceuticals.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Boufroura, H., Mauduit, M., Drège, E., & Joseph, D. (2013). Step-Economical Access to Valuable Weinreb Amide 2,5-Disubstituted Pyrrolidines by a Sequential One-Pot Two-Directional Cross-Metathesis/Cyclizing Aza-Michael Process. The Journal of Organic Chemistry, 78(6), 2346-2354.[Link]

  • Hiebel, M.-A., Pelotier, B., & Piva, O. (2010). Sequential Oxa-Michael Addition/Reduction: A Short Access to 4-Tetrahydropyranyl Crotyl Esters from Weinreb Acrylamide. European Journal of Organic Chemistry, 2010(36), 6953-6957.[Link]

  • Davies, S. G., et al. (2003). Asymmetric Synthesis of Cyclic β-Amino Acids and Cyclic Amines via Sequential Diastereoselective Conjugate Addition and Ring Closing Metathesis. Tetrahedron, 59(52), 10615-10649.[Link]

Sources

Application Note: Preparation of Vinyl Ketones via N-Methoxy-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-unsaturated ketones (vinyl ketones) is a critical operation in drug development and complex molecule synthesis. These compounds serve as powerful Michael acceptors, dienophiles in Diels-Alder cycloadditions, and cross-metathesis partners. However, their direct preparation from acryloyl chloride or acrylate esters using organometallic reagents is frequently compromised by over-addition (yielding tertiary alcohols) and unwanted 1,4-conjugate additions.

This application note details a highly controlled, self-validating methodology for synthesizing vinyl ketones using N-methoxy-N-methylacrylamide (the Weinreb amide of acrylic acid). By leveraging the unique chelating properties of the Weinreb amide, researchers can achieve mono-addition of Grignard or organolithium reagents with exceptional regioselectivity and yield.

Mechanistic Rationale & Reaction Dynamics

The success of this protocol relies on the precise manipulation of organometallic transition states. When N-methoxy-N-methylacrylamide is treated with a nucleophile (R-MgX or R-Li), the reaction does not immediately proceed to the ketone. Instead, the methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation, forming a highly stable five-membered cyclic metal-chelate intermediate 1[1].

Causality of Experimental Choices:

  • Prevention of Over-Addition: The stability of this tetrahedral chelate prevents the expulsion of the leaving group at low temperatures, effectively halting the reaction at the mono-addition stage and preventing the formation of tertiary carbinols 2[2].

  • Regiocontrol (1,2 vs. 1,4 Addition): The highly electrophilic nature of the Weinreb amide carbonyl, combined with strict cryogenic control (-78 °C to 0 °C), kinetically favors direct 1,2-addition over 1,4-conjugate (Michael) addition to the vinyl group 3[3].

  • Controlled Release: The target vinyl ketone is only liberated during the aqueous acidic workup, which protonates the intermediate and collapses the chelate 1[1].

Workflow Visualization

G A Acryloyl Chloride + NHMe(OMe)·HCl B Amidation (0 °C) Base (NaHCO3 / Pyridine) A->B C N-Methoxy-N-methylacrylamide (Weinreb Amide) B->C High Yield D Nucleophilic Addition R-MgX or R-Li (THF, -78 °C to 0 °C) C->D E Stable 5-Membered Metal-Chelate Intermediate D->E Prevents Over-Addition F Aqueous Acidic Workup (Sat. NH4Cl or 1M HCl) E->F G Vinyl Ketone (Target Product) F->G Chelate Collapse

Workflow and mechanistic pathway for the synthesis of vinyl ketones via Weinreb amide.

Quantitative Data: Nucleophile Scope & Yields

The versatility of N-methoxy-N-methylacrylamide allows for coupling with a wide array of organometallic reagents. The table below summarizes validated parameters for various nucleophiles.

NucleophileReagent TypeSolventTemp (°C)Typical Yield (%)Reference
FurfuryllithiumOrganolithiumTHF-78923[3]
Phenylmagnesium bromideGrignardTHF0 to RT75–854[5]
4-Chlorophenylmagnesium bromideGrignardTHF0>804[5]
Alkylmagnesium halidesGrignardTHF070–806[6]

Experimental Protocols

Protocol A: Preparation of N-Methoxy-N-methylacrylamide

This protocol establishes the Weinreb amide from inexpensive starting materials. The use of a mild, heterogeneous base (NaHCO3) is preferred over strong amine bases to prevent base-catalyzed polymerization or Michael addition of the amine to the newly formed acrylamide 7[7], 8[8].

Materials:

  • Acryloyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 - 2.0 equiv)

  • Sodium bicarbonate (NaHCO3) (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.3 M)

Step-by-Step Procedure:

  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Suspension: Add N,O-dimethylhydroxylamine hydrochloride and NaHCO3 to the flask. Suspend the mixture in anhydrous DCM and cool the flask to 0 °C using an ice-water bath7[7].

  • Addition: Add acryloyl chloride dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reaction, mitigating the risk of thermal runaway and subsequent polymerization of the vinyl group.

  • Reaction: Stir the white suspension vigorously at 0 °C for 3 to 10 hours8[8]. Self-Validation: The consumption of acryloyl chloride can be confirmed by TLC (using a UV-active stain like KMnO4).

  • Workup: Quench the reaction by adding distilled water to dissolve the inorganic salts. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The product (a colorless oil) is typically pure enough for the next step, but can be vacuum distilled if high-purity material is required 6[6].

Protocol B: General Procedure for Vinyl Ketone Synthesis

This protocol transforms the Weinreb amide into the target vinyl ketone. Organolithium reagents require cryogenic temperatures (-78 °C) to prevent 1,4-addition, while less reactive Grignard reagents can often be deployed at 0 °C 3[3], 4[5].

Materials:

  • N-Methoxy-N-methylacrylamide (1.0 equiv)

  • Organometallic Nucleophile (R-MgX or R-Li) (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous NH4Cl or 1M HCl

Step-by-Step Procedure:

  • Preparation: Dissolve N-methoxy-N-methylacrylamide in anhydrous THF in a flame-dried flask under Argon.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone) for organolithium reagents, or 0 °C (Ice/Water) for Grignard reagents 3[3].

  • Nucleophile Addition: Add the organometallic reagent dropwise down the side of the flask. Causality: Slow addition prevents localized warming, ensuring the tetrahedral chelate remains intact and does not prematurely collapse into the highly reactive ketone, which would invite a second nucleophilic attack.

  • Maturation: Stir the reaction mixture for 1 to 4.5 hours at the optimal temperature 9[9]. Self-Validation: Monitor via TLC. The disappearance of the Weinreb amide spot confirms the complete formation of the metal-chelate.

  • Chelate Collapse (Quenching): While strictly maintaining the cooling bath, rapidly add saturated aqueous NH4Cl (or 1M HCl). Causality: A cold, acidic quench is mandatory. It protonates the amine leaving group and breaks the metal chelate, safely releasing the vinyl ketone only when the nucleophile has been fully neutralized 9[9].

  • Extraction & Purification: Warm the mixture to room temperature. Extract with ethyl acetate or diethyl ether. Wash the organic phase with brine, dry over Na2SO4, filter, and concentrate in vacuo9[9]. Purify the resulting vinyl ketone immediately via silica gel flash chromatography to prevent degradation or dimerization 10[10].

References

  • UCLA Electronic Theses and Dissertations. eScholarship.org.7

  • Convergent Synthesis of 4,6-Unsubstituted 5-Acyl-2-Phenyldihydropyrimidines by Substitution Reactions of Weinreb Amide Group of Tetrahydropyrimidines. ResearchGate.net.4

  • 有機触媒を用いる触媒的不斉合成反応の開発と 生理活性天然有機化合物の合成への応用 (Development of catalytic asymmetric synthesis using organocatalysts). Chiba University OPAC. 9

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. ResearchGate.net. 2

  • Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. White Rose eTheses Online. 10

  • Development of new reactions catalyzed by copper(I) complexes using silylboranes and bisboronates as pronucleophiles. CORE.ac.uk. 6

  • New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol. ResearchGate.net. 1

  • Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. RSC Publishing. 3

  • Methodologies for the regiocontrolled assembly of a-substituted butenolides and 5-hydroxypyrrol-2(5H)-ones. Library and Archives Canada. 8

Sources

Application Note: Advanced Cyclization Strategies Utilizing N-Methoxy-N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Methoxy-N-methylacrylamide (commonly known as Weinreb acrylamide, WA) is a highly versatile building block in synthetic organic chemistry. It functions dually as an electron-deficient alkene—ideal for Michael additions, cross-metathesis, and cycloadditions—and as a protected acylating agent.

The core mechanistic advantage of utilizing WA in cyclization cascades lies in the stability of the tetrahedral intermediate formed during subsequent nucleophilic attack. Unlike standard esters or acid chlorides that suffer from over-addition by organometallic reagents (e.g., Grignard or organolithium reagents), the N-methoxy-N-methyl group forms a stable, five-membered metal chelate. This chelate survives until aqueous acidic workup, at which point it collapses to release the corresponding ketone or aldehyde. Consequently, incorporating WA into a cyclization sequence allows chemists to build complex cyclic scaffolds while retaining a precise, chemoselective handle for late-stage functionalization 1[1].

Key Cyclization Modalities

A. Cross-Metathesis and Double Aza-Michael Cascades

WA is traditionally considered a "reluctant" olefin in ruthenium-catalyzed cross-metathesis due to the electron-withdrawing effect of the amide carbonyl. However, under microwave irradiation with highly active catalysts (e.g., Grubbs II), WA efficiently undergoes cross-metathesis with terminal dienes like 1,5-hexadiene. The resulting symmetric bis-Weinreb amide acts as a potent bis-Michael acceptor. Introduction of a primary amine triggers a thermodynamically driven double aza-Michael cyclization, providing step-economical access to valuable 2,5-disubstituted pyrrolidines 2[2].

B. Oxa-Michael Additions

The synthesis of oxygen-containing heterocycles, particularly tetrahydropyrans (THPs), is a cornerstone of natural product synthesis. Sequential oxa-Michael addition of unsaturated alcohols to WA, followed by reductive or alkylative steps, yields highly functionalized THP systems 3[3]. The stereoselectivity of these cyclizations is heavily influenced by the choice of base; for instance, sodium hexamethyldisilazide (NaHMDS) promotes the formation of cis-2,6-disubstituted THPs via a tightly coordinated sodium chelate transition state.

C. [4+2] and [3+2] Cycloadditions

As an electron-deficient dienophile, WA readily participates in cycloadditions. Reaction with 1,2-diaza-1,3-butadienes yields functionalized pyrimidines 4[4]. The regioselectivity is dictated by the polarization of the acrylamide double bond, ensuring the Weinreb amide moiety is predictably positioned on the newly formed heterocycle for subsequent derivation.

Quantitative Data Summary

Cyclization TypeReaction PartnersCatalyst / PromoterMajor Product ScaffoldTypical YieldStereoselectivity
Double Aza-Michael WA + 1,5-hexadiene + R-NH₂Grubbs II (5 mol%) / MW2,5-Disubstituted Pyrrolidines65–85%High trans selectivity
Oxa-Michael Addition WA + hex-5-en-1-olNaHMDS or t-BuOK2,6-Disubstituted Tetrahydropyrans70–90%High cis selectivity
[4+2] Cycloaddition WA + 1,2-diaza-1,3-dienesThermal / Lewis AcidPyrimidine derivatives60–80%Regioselective
Tricyclization WA + Bicyclic EnonesLiHMDS / HMPALycopodium Alkaloid Cores40–50%Single diastereomer

Experimental Protocols

Protocol 1: Synthesis of N-Methoxy-N-Methylacrylamide (WA)

Causality Note: The reaction between acryloyl chloride and N,O-dimethylhydroxylamine requires a mild base (such as NaHCO₃) to neutralize the generated HCl. Stronger bases can trigger unwanted polymerization of the highly reactive acryloyl chloride or promote premature Michael addition 5[5].

Reagents:

  • Acryloyl chloride (1.0 equiv, e.g., 28.9 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (2.0 equiv, 57.9 mmol)

  • Sodium bicarbonate (NaHCO₃, solid, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspend N,O-dimethylhydroxylamine hydrochloride (5.68 g) in 60 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add solid NaHCO₃ (4.87 g) to the suspension. Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (2.34 mL) dropwise over 15 minutes to control the exothermic reaction.

  • Remove the ice bath and stir the white suspension vigorously for 10 hours at room temperature.

  • Quench the reaction by adding 120 mL of distilled water.

  • Separate the organic layer and extract the aqueous layer twice with 50 mL of DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield WA as a pale yellow oil. Store at -20 °C to prevent polymerization.

Protocol 2: Sequential Cross-Metathesis / Double Aza-Michael Cyclization

Causality Note: Microwave irradiation is critical here. WA is an electron-deficient, "reluctant" olefin. Conventional heating often leads to catalyst degradation before the cross-metathesis reaches completion. Microwave heating provides rapid activation, driving the metathesis forward.

Reagents:

  • Weinreb acrylamide (2.2 equiv)

  • 1,5-Hexadiene (1.0 equiv)

  • Grubbs II Catalyst (5 mol%)

  • Primary Amine (e.g., benzylamine, 1.2 equiv)

  • Anhydrous DCM and Methanol

Step-by-Step Methodology:

  • In a microwave-safe vial, dissolve 1,5-hexadiene (1.0 equiv) and WA (2.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Add Grubbs II catalyst (5 mol%). Seal the vial and purge with argon.

  • Irradiate the mixture in a microwave reactor at 80 °C for 1 hour.

  • Cool the vial to room temperature, unseal, and concentrate the mixture under reduced pressure to remove DCM.

  • Redissolve the crude symmetric bis-Michael acceptor in methanol (0.1 M).

  • Add the primary amine (1.2 equiv) dropwise.

  • Stir the mixture at 50 °C for 12–16 hours until the double aza-Michael addition is complete (monitor via TLC).

  • Concentrate the reaction mixture and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the 2,5-disubstituted pyrrolidine.

Protocol 3: Oxa-Michael Cyclization for THP Synthesis

Causality Note: The use of NaHMDS generates a sodium alkoxide that coordinates with the Weinreb amide carbonyl. This templating effect is responsible for the high cis-stereoselectivity observed in the formation of the tetrahydropyran ring.

Reagents:

  • Substituted hex-5-en-1-ol (1.0 equiv)

  • Weinreb acrylamide (1.5 equiv)

  • NaHMDS (1.0 M in THF, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Dissolve the unsaturated alcohol in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Add NaHMDS solution dropwise over 5 minutes to generate the alkoxide nucleophile. Stir for 15 minutes.

  • Slowly add a solution of WA (1.5 equiv) in THF dropwise. Slow addition prevents unwanted homopolymerization of the acrylamide.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the cis-2,6-disubstituted THP.

Mechanistic Workflow

G WA N-Methoxy-N-Methylacrylamide (Weinreb Acrylamide) CM Cross-Metathesis (Grubbs Catalyst) WA->CM 1,5-hexadiene OxaM Oxa-Michael Addition WA->OxaM Unsaturated alcohols Cyclo [4+2] / [3+2] Cycloaddition WA->Cyclo Diazadienes / Dipoles AzaM Double Aza-Michael Cyclization CM->AzaM Primary Amine Pyrrolidine 2,5-Disubstituted Pyrrolidine AzaM->Pyrrolidine Post Post-Cyclization Modification (Grignard / DIBAL-H) Pyrrolidine->Post THP Tetrahydropyran (THP) Core OxaM->THP THP->Post Heterocycle N-Heterocycles (e.g., Pyrimidines) Cyclo->Heterocycle Heterocycle->Post Ketone Ketones / Aldehydes Post->Ketone

Workflow of Weinreb acrylamide cyclizations and post-cyclization functionalization.

References

  • Step-Economical Access to Valuable Weinreb Amide 2,5-Disubstituted Pyrrolidines by a Sequential One-Pot Two-Directional Cross-Metathesis/Cyclizing Aza-Michael Process The Journal of Organic Chemistry (ACS Publications) 2

  • Sequential Oxa-Michael Addition/Reduction: A Short Access to 4-Tetrahydropyranyl Crotyl Esters from Weinreb Acrylamide ChemistrySelect / ResearchGate 3

  • Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis MDPI4

  • A Short Synthesis of the Tricyclic Core Common to Lycopodine-Like Lycopodium Alkaloids ChemRxiv 1

  • Methodologies for the regiocontrolled assembly of a-substituted butenolides and 5-hydroxypyrrol-2(5H)-ones Library and Archives Canada 5

Sources

Troubleshooting & Optimization

Technical Support Center: Storage, Handling, and Troubleshooting for N-Methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4), widely known as Weinreb acrylamide, is a highly versatile bifunctional building block. It serves as an excellent acylating agent for organometallic reagents and acts as a robust Michael acceptor and cross-metathesis substrate[1]. However, due to its highly electron-deficient vinyl group, it is notoriously susceptible to spontaneous free-radical polymerization during storage[2].

This guide is designed for researchers and drug development professionals. It provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure the integrity of your monomer stocks.

Part 1: Core FAQs - Causality & Storage Mechanics

Q1: Why does N-methoxy-N-methylprop-2-enamide spontaneously polymerize, and what triggers it? A: The electron-withdrawing nature of the Weinreb amide group significantly lowers the electron density of the adjacent vinyl group. This polarization makes the double bond highly reactive toward propagating macroradicals[2]. Polymerization is typically initiated by thermal energy (ambient heat), UV/visible light, or trace peroxides formed via auto-oxidation. Once initiated, the propagation is exothermic, which can lead to a runaway gelation process.

Q2: What are the optimal storage conditions to prevent degradation? A: The monomer must be stored at 2–8°C in a tightly sealed, light-resistant container[3]. Keeping the compound refrigerated drastically reduces the kinetic rate of thermal initiation. Furthermore, it should be kept in a dry, well-ventilated area away from ignition sources, as it is a combustible/flammable liquid[4].

Q3: My supplier shipped the monomer under nitrogen, but it contains MEHQ as an inhibitor. Isn't this a paradox? A: Yes, this is a frequent source of laboratory confusion. Monomethyl ether hydroquinone (MEHQ) requires the presence of dissolved oxygen to function effectively; it reacts with peroxy radicals to form stable, non-propagating species[5]. If the monomer is stored under strictly anaerobic conditions (e.g., sparged with 100% nitrogen), MEHQ cannot terminate the radical chain, leading to premature polymerization[6].

  • The Rule: If your specific lot relies on MEHQ, maintain a dry air headspace. If the manufacturer explicitly mandates nitrogen storage[3], the lot is either inhibitor-free (relying solely on low temperatures) or stabilized by an oxygen-independent inhibitor like Butylated hydroxytoluene (BHT). Always verify the specific inhibitor on your Certificate of Analysis (CoA).

Part 2: Troubleshooting Guide

Issue 1: The liquid monomer has become viscous or formed a solid gel.

  • Causality: The inhibitor was depleted, or the storage temperature was too high, allowing propagating macroradicals to consume the monomer and form poly(N-methoxy-N-methylacrylamide).

  • Resolution: If the material has solidified or become a thick gel, it is irreversibly polymerized and must be discarded safely according to local regulations[4]. If the liquid is only slightly more viscous than water, it may contain low-molecular-weight oligomers. You can attempt a vacuum distillation (e.g., 45–48°C under reduced pressure[2]), but this is risky as heating can trigger further polymerization.

Issue 2: Poor yields in Heck couplings or cross-metathesis reactions.

  • Causality: Radical inhibitors like MEHQ or BHT can coordinate with or oxidize sensitive transition-metal catalysts, or the presence of soluble oligomers is poisoning the catalytic cycle.

  • Resolution: Remove the inhibitor immediately prior to the reaction using the Basic Alumina protocol described below.

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Inhibitor Removal via Basic Alumina Chromatography
  • Purpose: To strip phenolic inhibitors (MEHQ/BHT) from the monomer, yielding >99% pure reactive species.

  • Causality: Basic alumina strongly adsorbs the slightly acidic phenolic hydroxyl groups of the inhibitors via acid-base interactions, allowing the neutral Weinreb acrylamide to pass through unhindered.

Step-by-Step Workflow:

  • Prepare a short glass column or a disposable syringe plugged with glass wool.

  • Pack with 2–3 inches of activated Basic Alumina (Brockmann Grade I).

  • Pre-wet the column with a small volume of inert, dry solvent (e.g., dichloromethane or diethyl ether) if your reaction requires it, or use neat monomer if running solvent-free.

  • Pass the required volume of N-methoxy-N-methylprop-2-enamide through the column using positive pressure.

  • Self-Validation: The eluent should be completely clear and colorless. Use the purified monomer immediately. Do not store inhibitor-free monomer, as it will polymerize rapidly even at 4°C.

Protocol 2: Purity Assessment & Polymer Detection
  • Purpose: To detect trace oligomers/polymers before they ruin a sensitive multi-step synthesis.

Step-by-Step Workflow:

  • Precipitation Test: Take 50 µL of the monomer and drop it into 1 mL of cold hexane. Causality: Weinreb acrylamide monomer is highly soluble in most organic solvents, but its polymer is insoluble in non-polar hydrocarbons. Validation: If a white cloudiness or precipitate forms, polymeric impurities are present.

  • NMR Validation: Dissolve 10 mg of the sample in CDCl3. In the 1H NMR spectrum, look for the sharp vinylic protons (typically between 5.5 and 6.5 ppm) and the distinct N-methoxy (3.7 ppm) and N-methyl (3.2 ppm) singlets. Validation: Broad, unresolved humps in the 1.5–2.5 ppm region indicate the presence of a polyacrylamide aliphatic backbone.

Part 4: Quantitative Data & Comparisons

Table 1: Storage Condition Matrix
Storage ConditionAtmosphereInhibitor StatusExpected Shelf LifeCausality / Notes
2–8°C (Dark) Dry AirMEHQ (10-100 ppm)12–24 MonthsOptimal. MEHQ requires O2 to form stable peroxyl radicals, terminating chains. Cold prevents thermal initiation.
2–8°C (Dark) NitrogenBHT or None6–12 MonthsBHT functions anaerobically. If no inhibitor is present, strictly rely on low temp to prevent initiation.
20–25°C (Light) AnyAny< 1 MonthHigh risk. Ambient heat and UV light rapidly generate radicals, overwhelming the inhibitor capacity.
2–8°C (Dark) NitrogenMEHQ< 3 MonthsFailure Mode. MEHQ cannot function without oxygen. Monomer will auto-polymerize despite refrigeration.
Table 2: Common Inhibitors in Acrylamide Derivatives
InhibitorMechanism of ActionOxygen DependencyRemoval Method
MEHQ (Mequinol)Scavenges alkyl radicals via peroxyl radical intermediates.High (Requires dissolved O2)Basic Alumina or Vacuum Distillation
BHT Sterically hindered phenol donates H• to terminate radical chains.Low (Functions anaerobically)Basic Alumina or Vacuum Distillation
Phenothiazine Donates H• and traps radicals via stable nitrogen-centered radicals.Low Silica Gel Chromatography

Part 5: Visualizations

G Init Initiation (Heat / Light / Trace Radicals) PropRadical Propagating Macroradical (Active Chain) Init->PropRadical Attacks double bond Monomer N-Methoxy-N-methylprop-2-enamide (Monomer) Monomer->PropRadical Adds to chain Polymer Polymerization (Viscous Liquid / Gel) PropRadical->Polymer Unchecked Propagation Stable Stable Radical Adduct (Chain Termination) PropRadical->Stable Intercepted by Inhibitor Inhibitor (e.g., MEHQ + O2 / BHT) Inhibitor->Stable Donates H•

Fig 1: Radical polymerization mechanism of Weinreb acrylamide and inhibitor intervention.

Workflow Start Inspect Stock Bottle CheckVisc Check Viscosity & Clarity Start->CheckVisc IsGel Solid / Gel / Highly Viscous? CheckVisc->IsGel Discard Discard Safely (Irreversible Polymerization) IsGel->Discard Yes IsLiquid Clear, Free-Flowing Liquid IsGel->IsLiquid No NeedPure Sensitive Reaction? (e.g., Metathesis, Heck) IsLiquid->NeedPure UseDirect Use Directly (Excess Reagents) NeedPure->UseDirect No Purify Pass through Basic Alumina (Removes Inhibitor) NeedPure->Purify Yes Ready Inhibitor-Free Monomer (Use Immediately) Purify->Ready

Fig 2: Troubleshooting workflow for assessing and purifying degraded monomer stocks.

References

  • Sigma-Aldrich. "N-Methoxy-N-methylacrylamide | 193634-77-4". sigmaaldrich.com. 3

  • ChemScene. "Safety Data Sheet - N-Methoxy-N-methylacrylamide". chemscene.com. 4

  • ResearchGate. "New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality". researchgate.net. 1

  • Benchchem. "alpha-Chloroacrylic acid chloride | 21369-76-6". benchchem.com. 2

  • Academia.edu. "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization". academia.edu. 6

  • Queen's University. "Mathematical Modeling of PAG and NIPAM-Based Polymer Gel Dosimeters contaminated by oxygen and inhibitor". queensu.ca. 5

Sources

Technical Support Center: Optimizing Grignard Additions to N-Methoxy-N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing α,β-unsaturated ketones via the addition of Grignard reagents to N-methoxy-N-methylacrylamide (a specialized Weinreb amide) presents unique chemoselectivity challenges[1]. While standard Weinreb amides reliably prevent over-addition through a stable metal-chelated intermediate[2], the highly electrophilic acrylamide moiety introduces competing pathways: 1,4-conjugate addition and spontaneous polymerization.

This guide provides a mechanistic troubleshooting framework to ensure your reactions achieve maximum 1,2-addition yield.

Diagnostic Workflow for Yield Optimization

TroubleshootingLogic Start Low Yield of α,β-Unsaturated Ketone? Q1 Is Starting Material Consumed? Start->Q1 Unreacted Check Grignard Titer & Moisture Q1->Unreacted No Q2 Identify Major Byproduct Q1->Q2 Yes Polymer Polymerization (Streaks on TLC) Q2->Polymer ConjAdd 1,4-Conjugate Addition Q2->ConjAdd OverAdd Tertiary Alcohol (Over-addition) Q2->OverAdd AddInhibitor Add BHT & Use Inverse Addition Polymer->AddInhibitor AddCeCl3 Use CeCl3 (Organocerium) ConjAdd->AddCeCl3 TempControl Quench at -78°C (Prevent Collapse) OverAdd->TempControl

Diagnostic decision tree for troubleshooting Grignard additions to Weinreb acrylamides.

Deep-Dive Troubleshooting & FAQs

Q1: My reaction yields a complex mixture of high-molecular-weight streaks on TLC. How do I prevent polymerization? Mechanistic Causality: N-methoxy-N-methylacrylamide contains an electron-deficient vinyl group that is highly susceptible to anionic and radical polymerization. This is exacerbated when the substrate is exposed to concentrated, highly basic Grignard reagents at elevated temperatures. Solution:

  • Inverse Addition: Instead of adding the Weinreb amide to the Grignard reagent, add the Grignard reagent dropwise to a dilute solution of the Weinreb amide. This keeps the steady-state concentration of the nucleophile low, minimizing intermolecular side reactions.

  • Radical Inhibitors: Introduce a trace amount (0.05 mol%) of BHT (butylated hydroxytoluene) to the reaction mixture to scavenge stray radicals.

  • Strict Thermal Control: Maintain the reaction strictly at -78 °C during the addition phase.

Q2: I am observing significant 1,4-conjugate addition (Michael addition) instead of the desired 1,2-addition. How can I alter the regioselectivity? Mechanistic Causality: Grignard reagents exhibit both "hard" and "soft" nucleophilic character. While they generally prefer 1,2-addition to carbonyls, the steric bulk of the Weinreb amide combined with the highly accessible β-carbon of the acrylamide can divert the nucleophile toward 1,4-addition. Solution: Employ Cerium(III) Chloride (CeCl₃) . By pre-mixing the Grignard reagent with anhydrous CeCl₃, you generate an organocerium intermediate. Cerium is highly oxophilic and acts as a strong Lewis acid, selectively activating the carbonyl oxygen. This increases the "hardness" of the nucleophile, overwhelmingly favoring 1,2-addition over 1,4-addition.

Q3: I am detecting tertiary alcohol byproducts. I thought Weinreb amides prevented over-addition? Mechanistic Causality: The hallmark of the Weinreb amide is the formation of a stable, five-membered tetrahedral magnesium-chelated intermediate that resists further nucleophilic attack[2],[3]. However, this intermediate is only kinetically stable at low temperatures. If the reaction mixture is allowed to warm to room temperature before the acidic quench, the intermediate collapses into the highly reactive α,β-unsaturated ketone. This newly formed ketone will rapidly consume a second equivalent of the unreacted Grignard reagent to form a tertiary alcohol[4],[5]. Solution: Ensure the reaction is quenched with a cold, aqueous acidic buffer (e.g., 1M HCl or saturated NH₄Cl) while the internal temperature is still at -78 °C. Never let the unquenched reaction warm up.

Q4: The starting material remains unreacted, even with an excess of Grignard reagent. Mechanistic Causality: Grignard reagents are extremely sensitive to moisture and oxygen, which rapidly protonate or oxidize the carbon-magnesium bond, destroying its nucleophilicity[6]. Solution: Titrate your Grignard reagent prior to use (e.g., using iodine and LiCl) to determine the active molarity. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under an inert argon atmosphere.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity (1,2-addition vs. 1,4-addition vs. Polymerization).

EntrySolventTemperatureTechnique / AdditiveConversion1,2 : 1,4 RatioYield (Target Ketone)
1THF0 °C to RTStandard Addition>99%40 : 6015% (Extensive Polymerization)
2THF-78 °CStandard Addition>99%75 : 2562%
3Et₂O-78 °CStandard Addition85%80 : 2058%
4THF-78 °CInverse Addition + BHT>99%85 : 1578%
5 THF -78 °C Inverse Add. + BHT + CeCl₃ >99% >99 : 1 94%

Self-Validating Experimental Protocol: Optimized 1,2-Addition

This protocol incorporates built-in validation checkpoints to ensure the mechanistic integrity of each step.

Step 1: Preparation of the Organocerium Reagent

  • Rapidly weigh 1.5 equivalents of CeCl₃·7H₂O and transfer to a flame-dried Schlenk flask. Heat under high vacuum at 140 °C for 2 hours.

    • Validation Check: The crystalline solid will transition into a fine, free-flowing white powder, confirming complete dehydration.

  • Cool to room temperature under argon, suspend in anhydrous THF (0.2 M), and stir vigorously for 2 hours.

  • Cool the suspension to -78 °C. Dropwise, add 1.4 equivalents of the titrated Grignard reagent.

    • Validation Check: The suspension will undergo a distinct color change (typically yellow to orange, depending on the Grignard), indicating the successful transmetalation to the organocerium species. Stir for 1.5 hours at -78 °C.

Step 2: Inverse Addition of the Electrophile

  • In a separate flame-dried flask, dissolve 1.0 equivalent of N-methoxy-N-methylacrylamide in anhydrous THF (0.1 M). Add 0.05 mol% BHT.

  • Cool this solution to -78 °C.

  • Using a cannula, transfer the cold organocerium reagent dropwise into the Weinreb amide solution.

    • Validation Check: Monitor the internal temperature with a thermocouple; adjust the addition rate to ensure the internal temperature never exceeds -70 °C to prevent premature intermediate collapse.

Step 3: Reaction Monitoring and Low-Temperature Quench

  • Stir the mixture at -78 °C for 2 hours.

    • Validation Check: A TLC aliquot (quenched in miniature with saturated NH₄Cl) should show the complete disappearance of the UV-active starting material spot.

  • Critical Step: While the reaction flask is still submerged in the -78 °C bath, rapidly inject pre-cooled (0 °C) saturated aqueous NH₄Cl or 1M HCl.

    • Validation Check: The evolution of gas and the dissolution of the magnesium/cerium salts into the aqueous layer confirm a successful quench, locking the tetrahedral intermediate before it can collapse into the ketone in the presence of active nucleophiles.

  • Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature for standard aqueous extraction.

References

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. The Royal Society of Chemistry.7

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Nbinno. 2

  • Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. Benchchem. 4

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 3

  • New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality. ResearchGate. 1

  • Reactions of Grignard Reagents. Master Organic Chemistry. 5

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. 6

Sources

Technical Support Center: Purification of N-methoxy-N-methylprop-2-enamide

[1]

Case ID: W-AMIDE-PUR-001 Subject: Column Chromatography Protocol & Troubleshooting for Acrylic Weinreb Amide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active[1]

Executive Summary

You are attempting to purify N-methoxy-N-methylprop-2-enamide (CAS: 193634-77-4), commonly known as the Weinreb amide of acrylic acid.[1]

Critical Warning: Unlike standard Weinreb amides, this molecule possesses a reactive


-unsaturated Michael acceptor1
  • Polymerization: Radical-initiated polymerization during concentration.[1]

  • Michael Addition: Reaction with nucleophilic impurities (e.g., free amines) on the column.

  • Volatility: Loss of product during high-vacuum drying (BP ~85°C at 0.8 mmHg).[1]

This guide replaces generic chromatography advice with a specialized protocol designed to mitigate these specific failure modes.

Phase 1: Pre-Purification Triage (The "Hardware" Check)

Before packing your column, you must validate your crude material. Blindly loading a column with this acrylamide often leads to irreversible adsorption or polymerization.[1]

Diagnostic Protocol

Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (1:1) .

Observation (TLC)DiagnosisAction Required
Spot Rf ~0.3 - 0.4 Target ProductProceed to Column Setup.
Spot at Baseline Amine Hydrochloride SaltSTOP. Perform an aqueous wash (0.5M HCl) to remove salts.[1] Do not load salts onto silica; they will streak and clog.[1]
Streak from Origin Acrylic Acid / PolymerSTOP. If acid: Wash organic layer with Sat.[1][2] NaHCO₃. If polymer: Filter through a celite plug.[1]
UV Inactive Visualization IssueAcrylamides have weak UV absorbance.[1] Use KMnO₄ stain (stains alkene yellow/brown) or Iodine chamber.[1]

Phase 2: Chromatography Architecture

Stationary Phase Selection
  • Standard: Silica Gel 60 (230-400 mesh).[1]

  • Acidity Risk: Silica is slightly acidic (pH 6.5-7).[1] For highly sensitive acrylamides, this can catalyze polymerization.

  • Mitigation: If your crude material has already shown signs of gelling, neutralize the silica slurry by adding 1% Triethylamine (Et₃N) to the packing solvent.

Column Dimensions

This molecule is small (MW ~115 g/mol ).[1] Diffusion is fast, meaning bands widen quickly.

  • Loading Capacity: 1:30 to 1:50 (ratio of crude mass to silica mass).[1]

  • Geometry: Use a shorter, wider column rather than a long, thin one to minimize residence time and reduce polymerization risk.

Phase 3: Elution Strategy (The "Software")

Objective: Elute the product quickly to avoid on-column degradation, but with enough resolution to separate the N,O-dimethylhydroxylamine byproduct.

Solvent System
  • Isocratic Elution (Recommended): 60% Hexanes / 40% Ethyl Acetate.[1]

  • Gradient Elution (For complex crudes): Start 80:20 (Hex:EtOAc)

    
     Ramp to 50:50.
    
The "Flash" Factor

Do not gravity elute.[1] Use positive pressure (air or N₂) to maintain a flow rate of ~5 cm/min solvent front descent. Slow elution allows the Michael acceptor time to react with silanols.[1]

Visualization Workflow

Gcluster_0Fraction AnalysisCollectCollect Fractions(15-20 mL)SpotSpot TLC(Every 3rd tube)Collect->SpotStainStain: KMnO4(Heat Gun)Spot->StainWeak UV?PoolPool Pure FractionsStain->PoolYellow Spot(Alkene Active)captionFig 1. Visualization workflow prioritizing chemical staining over UV due to weak chromophore.

Phase 4: Post-Column Processing (Critical Step)

The Failure Point: Most users lose this compound after the column during evaporation.

  • Inhibitor Addition: Before evaporating the solvent, add a few crystals of BHT (Butylated hydroxytoluene) or MEHQ (approx 10-50 ppm) to the receiving flask. This prevents radical polymerization as the concentration increases.[1]

  • Vacuum Control: Do not use high vacuum (< 5 mbar) for extended periods. The product is moderately volatile.[1]

    • Protocol: Rotary evaporate at 30°C / 200 mbar until solvent is mostly gone.[1]

    • Final Drying: Use a high-vac line for max 5-10 minutes, or stream N₂ over the oil.[1]

Troubleshooting Help Desk (FAQs)

Ticket #404: "My product disappeared after the column."

Q: I had a spot on TLC before the column, but after running it and evaporating, the flask is empty. A: You likely evaporated it. The Weinreb amide of acrylic acid is a small molecule (MW 115).

  • Fix: Check your rotary evaporator trap solvent. If you find it there, you can try to extract it back, but it's often lost. Next time, stop evaporation when the volume is low and transfer to a tared vial for N₂ blow-down.

Ticket #502: "The product turned into a hard gel."

Q: I concentrated the pure fractions and left them overnight. Now it's a solid plastic-like puck. A: Spontaneous polymerization occurred.[1]

  • Fix: You must store this compound with a radical inhibitor (BHT/MEHQ) and keep it in the freezer (-20°C).[1] Pure acrylamides are unstable without inhibitors.[1]

Ticket #301: "I can't separate the amine impurity."

Q: The N,O-dimethylhydroxylamine co-elutes with my product. A: This amine drags on silica.[1]

  • Fix: Do not rely on the column for this separation. Perform a pre-column acid wash .[1] Dissolve crude in Et₂O, wash 2x with 1M HCl. The amine will protonate and go into the water layer; the amide stays in the organic layer.

Ticket #101: "TLC spots are invisible."[1]

Q: I see nothing under UV. A: The carbonyl and alkene conjugation is minimal.[1]

  • Fix: Stop using UV.[1] Dip the plate in KMnO₄ solution.[1] The alkene will instantly reduce the purple permanganate to a yellow/brown manganese dioxide spot. This is the definitive test for your compound.[1]

References & Grounding

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link Establishes the baseline stability and synthesis of Weinreb amides.

  • Lubell, W. D.; Rapoport, H. "Surrogates for chiral enolates: Synthesis of aspartic acid derivatives." Journal of Organic Chemistry, 1989 , 54, 3824. Discusses purification nuances of amino-acid derived Weinreb amides.

  • Lab Manual Standard: "Purification of Acrylates." Common Organic Chemistry Protocols. General consensus on inhibiting polymerization (MEHQ/BHT) during workup of acrylates.

Disclaimer: This guide assumes standard laboratory safety protocols. Acrylamides are potent neurotoxins and potential carcinogens.[1] Handle with extreme care, double-gloving, and working exclusively in a fume hood.

Technical Support Center: Hydrolysis of N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: WEINREB-ACR-001 Status: Open Priority: High (Irreversible Side Reaction Risk) Subject: Minimizing Michael Addition & Polymerization during Acryloyl Weinreb Amide Hydrolysis

Executive Summary: The Stability Paradox

You are likely encountering difficulty because N-methoxy-N-methylprop-2-enamide (the Weinreb amide of acrylic acid) presents a dual-reactivity challenge. Weinreb amides are designed to be thermodynamically stable toward nucleophilic attack at the carbonyl carbon to prevent over-addition of organometallics. Consequently, standard saponification (e.g., NaOH/Reflux) requires forcing conditions that trigger two fatal side reactions inherent to the acryloyl moiety:

  • Conjugate (Michael) Addition: The

    
    -carbon is electrophilic.[1] Under basic conditions, the released N,O-dimethylhydroxylamine (or the hydroxide ion itself) attacks the alkene, forming 
    
    
    
    -amino or
    
    
    -hydroxy impurities.
  • Radical Polymerization: Thermal stress and concentrated conditions induce polymerization of the acrylate double bond, resulting in an intractable "gel" or sludge.

This guide provides a protocol using Lithium Hydroperoxide (LiOOH) , which leverages the


-effect to hydrolyze the amide under mild conditions (0 °C), bypassing the activation energy required for side reactions.
Diagnostic: Identifying Your Failure Mode

Compare your experimental observations with the table below to confirm the root cause.

SymptomChemical Root CauseMechanism
Intractable white/yellow gel Radical PolymerizationThermal initiation or lack of radical inhibitor (MEHQ) caused the alkene to polymerize.
Product mass > Theoretical Michael Addition (Amine)The leaving group (N,O-dimethylhydroxylamine) attacked the starting material's double bond.
Loss of double bond (NMR) Michael Addition (Solvent/OH)Hydroxide or solvent (alcohol) added across the double bond.
No Reaction / Low Conversion Amide StabilityStandard bases (LiOH/NaOH) at RT are insufficient to break the Weinreb chelation/resonance stability.
The Solution: Oxidative Hydrolysis (LiOOH) Protocol

This protocol uses in situ generated lithium hydroperoxide. The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide (

) due to the alpha-effect, allowing the reaction to proceed at 0 °C.
Reagents & Setup
  • Substrate: N-methoxy-N-methylprop-2-enamide (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 4.0 equiv)

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv)

  • Solvent: THF : Water (3:1 ratio)

  • Inhibitor: 4-Methoxyphenol (MEHQ) or BHT (100–500 ppm relative to substrate)

Step-by-Step Methodology
  • Preparation (0 °C): Dissolve the Weinreb amide and the radical inhibitor (MEHQ) in THF. Cool the solution to 0 °C in an ice bath.

    • Why: Low temperature is critical to suppress Michael addition and potential Weitz-Scheffer epoxidation.

  • Peroxide Addition: Add the 30%

    
     solution dropwise.
    
  • Base Activation: Add LiOH·H₂O (dissolved in the minimum amount of water) dropwise to the stirring mixture.

    • Observation: The reaction may bubble slightly (

      
       evolution). Ensure efficient stirring.
      
  • Monitoring: Stir at 0 °C. Monitor by TLC or HPLC. Conversion is typically complete within 1–3 hours.

    • Checkpoint: Do not let the reaction warm to room temperature until conversion is confirmed.

  • Quench (Critical):

    • Add saturated aqueous

      
       (Sodium Sulfite) or 
      
      
      
      (Thiosulfate) dropwise at 0 °C.
    • Test: Use starch-iodide paper to confirm all excess peroxide is consumed (paper should remain white).

    • Why: Acidifying a mixture containing excess

      
       creates peracids, which can epoxidize your product or cause explosions during extraction.
      
  • Workup:

    • Evaporate the bulk THF under reduced pressure (keep bath < 30 °C).

    • Acidify the remaining aqueous layer to pH ~2–3 with 1N HCl.

    • Extract immediately with EtOAc or DCM.

    • Note: The byproduct N,O-dimethylhydroxylamine will remain in the acidic aqueous phase as the hydrochloride salt.

Mechanistic Visualization

The following diagram illustrates the competition between the desired hydrolysis and the undesired Michael addition, highlighting how LiOOH favors the carbonyl attack.

WeinrebHydrolysis Substrate Weinreb Amide (Acryloyl) NaOH NaOH / Heat (Hard Nucleophile) Substrate->NaOH LiOOH LiOH + H2O2 (Alpha-Effect Nucleophile) Substrate->LiOOH Path_Michael Michael Addition (Attack at C-beta) NaOH->Path_Michael High T / High pH Path_Hydrolysis Carbonyl Attack (Tetrahedral Intermediate) NaOH->Path_Hydrolysis Slow LiOOH->Path_Michael Suppressed LiOOH->Path_Hydrolysis Fast (0°C) Product_Impurity Beta-Amino/Hydroxy Acid (Impurity) Path_Michael->Product_Impurity Product_Acid Acrylic Acid (Desired) Path_Hydrolysis->Product_Acid Amine_Byproduct NH(OMe)Me (Nucleophilic Byproduct) Path_Hydrolysis->Amine_Byproduct Amine_Byproduct->Path_Michael Re-attacks Substrate (If not protonated)

Figure 1: Reaction pathway bifurcation. The LiOOH method (green path) utilizes the alpha-effect to accelerate carbonyl attack at low temperatures, avoiding the activation energy required for the Michael addition (red path).

Frequently Asked Questions (FAQs)

Q: Can I use acidic hydrolysis (HCl/Dioxane) instead? A: Yes, but with caution. Acidic hydrolysis (


, Reflux) prevents the N,O-dimethylhydroxylamine from acting as a nucleophile (it becomes protonated immediately). However, strong mineral acids at reflux can cause hydration  of the double bond (adding water across the alkene) or induce polymerization. Use this only if the LiOOH method fails or if your substrate is extremely base-sensitive.

Q: Why did my reaction turn into a solid gel? A: You likely experienced radical polymerization. This happens if:

  • The concentration was too high (>0.5 M).

  • The reaction exothermed (temperature spike).

  • No radical inhibitor was present. Fix: Always add 200 ppm of MEHQ (monomethyl ether hydroquinone) to the reaction mixture.

Q: Is there a risk of epoxidizing the double bond with H₂O₂? A: Yes, electron-deficient alkenes (like acrylamides) can undergo Weitz-Scheffer epoxidation under basic peroxide conditions. However, hydrolysis of the Weinreb amide is typically kinetically faster than epoxidation at 0 °C. To minimize this risk, strictly control the temperature (do not exceed 5 °C) and limit the reaction time.

Q: How do I remove the N,O-dimethylhydroxylamine byproduct? A: This byproduct is basic. During the workup, when you acidify the aqueous layer to pH 2–3 to extract your acrylic acid, the N,O-dimethylhydroxylamine will be protonated (


) and will remain in the water layer. Your organic extract should be free of this amine.
References
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link

    • Primary source for the LiOOH hydrolysis methodology.
  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

    • Foundational text on Weinreb amide stability and reactivity.
  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

    • Detailed review of Michael addition mechanisms and side reactions in acryl
  • Wojciechowski, K. (2021). "Hydrolysis of Amides." Organic Chemistry Portal. Link

    • General overview of amide hydrolysis conditions.

Sources

stabilizing N-methoxy-N-methylacrylamide with polymerization inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Stabilization, Storage, and Inhibitor Removal for Weinreb Acrylamide Assigned Specialist: Senior Application Scientist Status: Open Reagent Focus: N-Methoxy-N-Methylacrylamide (CAS: 193634-77-4 / 13991-61-2)

Overview: The "Weinreb" Acrylamide Challenge

You are likely using N-methoxy-N-methylacrylamide to introduce an acryloyl group into a molecule while retaining the "Weinreb amide" functionality for subsequent ketone synthesis. This dual-functionality makes the reagent valuable but chemically schizophrenic: the amide is stable, but the acryloyl tail is prone to spontaneous free-radical polymerization.

This guide addresses the three most common support tickets we receive:

  • Storage Failures: "My reagent turned into a hard gel in the fridge."

  • Reaction Stalling: "My Heck coupling/metathesis isn't proceeding."

  • Purification Questions: "How do I safely remove the inhibitor?"

Module 1: Storage & Stability (Prevention)
Q: Why did my monomer polymerize even though it was stored in the fridge?

A: This is often due to oxygen starvation . Most commercial N-methoxy-N-methylacrylamide is stabilized with MEHQ (4-Methoxyphenol) . Unlike other inhibitors, MEHQ is not a standalone stabilizer; it requires dissolved oxygen to function.[1]

The Mechanism: MEHQ captures free radicals (R•) to form a phenoxy radical. This phenoxy radical is stable only if it reacts with oxygen to form a peroxy species, which terminates the chain. If you store the bottle under an inert atmosphere (Argon/Nitrogen) or in a sealed vessel with no headspace, the MEHQ becomes inactive, and the "Gel Effect" (auto-acceleration) takes over.

Correct Storage Protocol:

  • Temperature: Store at 2–8°C . Do not freeze (freezing can crystallize the monomer, separating it from the inhibitor).

  • Atmosphere: Maintain an air headspace. Do not purge with Argon for storage.

  • Light: Amber glass is mandatory. UV light cleaves the acryloyl double bond, generating radicals that overwhelm the inhibitor.

Visual: The MEHQ-Oxygen Dependency

The following diagram illustrates why oxygen is critical for the inhibitory cycle.

MEHQ_Mechanism SpontaneousRadical Spontaneous Radical (R•) (Heat/Light) MEHQ MEHQ Inhibitor (Active) SpontaneousRadical->MEHQ Intercepted PhenoxyRadical Phenoxy Radical (Unstable Intermediate) MEHQ->PhenoxyRadical H-abstraction StableSpecies Stable Peroxy Species (Chain Termination) PhenoxyRadical->StableSpecies Requires O₂ Polymer Polymerization (Gel Formation) PhenoxyRadical->Polymer No O₂ Present Oxygen Dissolved Oxygen (O₂) Oxygen->StableSpecies

Caption: The "Oxygen Paradox": MEHQ requires O₂ to terminate radical chains. Without O₂, the phenoxy radical can actually re-initiate polymerization.

Module 2: Inhibitor Removal (Pre-Reaction)
Q: Do I always need to remove the inhibitor?

A: No.

  • Keep it if: You are doing standard nucleophilic acyl substitutions (e.g., Grignard addition to the Weinreb amide) or reactions where radical sensitivity is low.

  • Remove it if: You are performing transition-metal catalyzed cross-couplings (Heck, Suzuki) or Ring-Closing Metathesis (RCM) . Phenolic inhibitors like MEHQ can coordinate to Pd or Ru catalysts, poisoning the active cycle [1].

Q: What is the most reliable removal protocol?

We recommend Adsorption Chromatography over Caustic Washing for this specific amide, as the Weinreb functionality can be sensitive to harsh hydrolysis conditions if the wash is too aggressive.

Protocol A: The "Flash" Silica/Alumina Plug (Recommended)

  • Setup: Prepare a small glass pipette or fritted funnel with ~2 cm of Basic Alumina (activated) or Silica Gel .

  • Dilution: If the monomer is viscous, dilute 1:1 with Ethyl Acetate or DCM.

  • Elution: Pass the monomer through the plug using gravity or slight positive pressure.

  • Result: MEHQ is polar and phenolic; it sticks tightly to the basic alumina. The monomer elutes pure.[2]

  • Validation: Spot the eluent on a TLC plate. MEHQ stains strongly with KMnO4 or UV; the monomer will be a distinct spot.

Protocol B: Caustic Wash (Scale > 10g)

  • Dissolve monomer in Et2O or DCM.

  • Wash 3x with 5% NaOH (aq). The aqueous layer should turn yellow/brown (phenolate salt).

  • Wash 1x with Brine.

  • Dry over MgSO4 and concentrate immediately before use.

Warning: Once the inhibitor is removed, the monomer is a "ticking clock." Use it within 4 hours or store at -20°C under Argon (for short term only).

Module 3: Troubleshooting Reaction Failures
Q: My reaction yield is low. Is the inhibitor interfering?

A: Use this decision matrix to diagnose if the stabilizer is the culprit.

SymptomProbable CauseCorrective Action
Reaction stays clear but no product forms. Catalyst Poisoning.MEHQ is coordinating to the metal center. Remove inhibitor.
Reaction turns into a solid gel/gummy mess. Thermal Polymerization.Reaction temp is too high (>80°C) or concentration is too high. Add BHT (which doesn't poison Pd) or lower temp.
Monomer disappears but no product. Michael Addition.Nucleophiles (amines/thiols) are attacking the acrylamide double bond instead of the intended site.
Q: Can I use a different inhibitor that doesn't require removal?

A: Yes. If your reaction is sensitive to MEHQ but you need stability during a heated reaction, switch to BHT (Butylated Hydroxytoluene) .

  • Why: BHT is sterically hindered and less likely to bind to metal catalysts than MEHQ.

  • How: Add 200–500 ppm BHT directly to the reaction mixture if you suspect thermal polymerization is competing with your desired pathway.

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision process for handling N-methoxy-N-methylacrylamide prior to experimentation.

Workflow Start Start: N-methoxy-N-methylacrylamide (Stored at 4°C, Stabilized) ReactionType Select Reaction Type Start->ReactionType RadicalSensitive Transition Metal Catalysis (Heck, RCM, Cross-Coupling) ReactionType->RadicalSensitive Sensitive Robust Standard Organic Synthesis (Grignard, Amide Coupling) ReactionType->Robust Robust Removal Inhibitor Removal Required RadicalSensitive->Removal NoRemoval Use As Is Robust->NoRemoval Method Pass through Basic Alumina Plug (Neat or in DCM) Removal->Method Usage IMMEDIATE USE (Do not store unstabilized) Method->Usage

Caption: Pre-reaction decision tree. Metal-catalyzed reactions require inhibitor removal; standard nucleophilic additions typically do not.

References
  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.

Sources

troubleshooting low conversion rates with N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Yield Issues

Reagent: N-Methoxy-N-methylprop-2-enamide (CAS: 14696-32-3) Common Name: Weinreb Amide of Acrylic Acid / N-Methoxy-N-methylacrylamide

Executive Summary: The Reactivity Paradox

You are likely encountering issues because N-methoxy-N-methylprop-2-enamide sits at a violent intersection of two competing reactivities:

  • Michael Acceptor (Electrophilic Alkene): Prone to 1,4-addition and radical polymerization.

  • Weinreb Amide (Electrophilic Carbonyl): Designed for 1,2-addition to form stable chelated intermediates.

"Low conversion" in this context is rarely a lack of reactivity; it is usually uncontrolled competition (polymerization or conjugate addition) or stability failure (inhibitor issues). This guide prioritizes the Weinreb Ketone Synthesis (1,2-addition) while addressing Michael addition as a potential side-reaction vector.

Phase 1: Pre-Reaction Diagnostics (Quality Control)

Before altering reaction conditions, validate the integrity of your starting material. Acrylamides are notoriously unstable.

Q1: My starting material is a viscous oil/gum. Is this normal?

Status: 🔴 CRITICAL FAILURE Diagnosis: Polymerization. The monomer has likely undergone radical polymerization during storage. N-methoxy-N-methylprop-2-enamide should be a clear, mobile liquid.

  • The Cause: Commercial samples are stabilized with MEHQ (Monomethyl ether hydroquinone).[1] MEHQ requires dissolved oxygen to function.[2] If the bottle was stored under an inert atmosphere (Argon/Nitrogen) for a long period, the inhibitor was deactivated, leading to spontaneous polymerization.

  • The Fix: You cannot reverse this. Discard the batch.

  • Prevention: Store neat monomer at 4°C in the dark. Do not store under inert gas unless frozen.

Q2: Should I remove the MEHQ inhibitor before my Grignard/Lithium reaction?

Recommendation: 🟡 PROCEED WITH CAUTION Advice: Generally, NO .

  • Reasoning: The amount of inhibitor (typically 50–100 ppm) consumes a negligible amount of your organometallic reagent (<0.1 equivalents).

  • Risk: Removing the inhibitor (via basic alumina filtration or distillation) leaves the acrylamide strictly unprotected. If you degas this "naked" monomer for your reaction, it may polymerize before the nucleophile is added, especially if the reaction exotherms.

  • Protocol: Use the stabilized monomer directly. Add a slight excess (0.05 eq) of your organometallic reagent to account for the inhibitor.

Phase 2: Troubleshooting Weinreb Ketone Synthesis (1,2-Addition)

Target: Converting the amide to a vinyl ketone.

Q3: I see consumption of starting material, but I isolate complex mixtures/polymer instead of product.

Diagnosis: Competition from 1,4-Addition or Anionic Polymerization. Organometallics (RLi, RMgX) are "hard" nucleophiles, but the unsubstituted vinyl group is a "soft" Michael acceptor. If the temperature is too high, the nucleophile attacks the alkene (1,4) or initiates anionic polymerization.

The Protocol Adjustment:

  • Temperature Control: You must run this reaction at -78°C . Do not start at 0°C. The chelated intermediate is stable; the starting material is the liability.

  • Reagent Order: Add the nucleophile to the amide (Inverse Addition) is rarely helpful here. Standard addition (Amide to Nucleophile) or Nucleophile to Amide works, but slow addition of the nucleophile down the side of the flask is critical to prevent local heating.

  • Harder Nucleophiles: Organolithiums favor 1,2-addition more strongly than Grignards in this specific substrate. If using Grignards, consider transmetallating to Lithium or using CeCl₃ (Cerium(III) chloride) to activate the carbonyl and suppress 1,4-addition (Imamoto conditions).

Q4: The reaction stalls at 50% conversion. Adding more Grignard doesn't help.

Diagnosis: Enolization or Aggregate Formation. Although Weinreb amides lack an acidic


-proton between the carbonyl and nitrogen, the vinyl protons can be acidic enough to be deprotonated by strong bases, or the reagent is aggregating.[3]

The Fix:

  • Solvent Switch: Ensure you are using THF, not Ether. The chelated intermediate (see Diagram 1) requires coordination. THF facilitates the breakdown of Grignard aggregates.

  • Lithium Chloride Additive (TurboGrignard): Add LiCl (1.0 eq) . This breaks up Grignard dimers, increasing the effective concentration of the active monomeric species and accelerating the 1,2-addition rate [1].

Phase 3: Visualization of Competitive Pathways

The following diagram illustrates the critical branching points where "Low Conversion" actually means "Diversion to Side Products."

WeinrebReactivity cluster_conditions Critical Control Factors SM N-methoxy-N-methyl prop-2-enamide Inter12 Tetrahedral Intermediate (Stable Chelate) SM->Inter12 1,2-Addition (Kinetic Control, -78°C) Inter14 Enolate Intermediate (Michael Adduct) SM->Inter14 1,4-Addition (Thermodynamic, >0°C) ProdPoly Polymer / Oligomers (Gunk) SM->ProdPoly Radical/Anionic Polymerization Nu Nucleophile (R-M) Nu->SM ProdKetone Vinyl Ketone (Target Product) Inter12->ProdKetone Acid Hydrolysis (Workup) ProdSat Saturated Ketone (Double Addition) Inter14->ProdSat 2nd Eq. R-M (Over-reaction)

Figure 1: Reaction divergence pathways. Success relies on locking the Kinetic 1,2-pathway via low temperature (-78°C) and solvent coordination (THF).

Phase 4: Workup & Isolation (The "Hidden" Loss)

Q5: My TLC showed a spot, but I lost everything during extraction.

Diagnosis: Water Solubility or Improper Hydrolysis. The Weinreb amide starting material and the resulting vinyl ketone (especially small R groups like Methyl/Ethyl) can be significantly water-soluble. Furthermore, the stable tetrahedral intermediate requires acidic conditions to collapse.

The Protocol:

  • Quench: Pour the cold reaction mixture into 0.5M HCl (or sat. NH₄Cl if acid-sensitive). Agitate vigorously for 20 minutes. Why? The Mg/Li is tightly chelated between the two oxygens. It needs protonation to release the ketone.

  • Extraction: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate . Perform at least 3 extractions.

  • Salting Out: Saturate the aqueous layer with NaCl solid to force the organic product out (Salting-out effect).

Summary of Troubleshooting Data
ObservationRoot CauseCorrective Action
Viscous/Solid SM Polymerization via inhibitor failure.Discard. Store new batch at 4°C (dark). Do not store under N₂.
Low Yield (Gunk) Anionic Polymerization / 1,4-Addn.Lower temp to -78°C. Use CeCl₃ additive.
Product is Saturated Double addition (1,4 then 1,2).Use strictly 1.05 eq of Nucleophile. Avoid Cu salts.
No Product (Aq Layer) Product is water soluble.[3]Use DCM extraction. Saturate aqueous layer with NaCl.
Reaction Stalls Reagent aggregation.Add LiCl (Knochel conditions) or switch to THF.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Nahm, S., & Weinreb, S. M. (1981).[4][5][6] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815–3818.

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398.

  • Mentzel, M., & Hoffmann, H. M. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis.[7][8] Journal for Praktische Chemie, 339(1), 517–524.

Sources

workup procedures for Weinreb amide reactions to avoid over-addition

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user understands basic organic synthesis but is facing specific, reproducible failures in Weinreb amide (N-methoxy-N-methylamide) chemistry.

Topic: Workup Procedures to Prevent Over-Addition & Maximize Yield Ticket Type: Advanced Troubleshooting & Protocol Optimization

Executive Summary: The Chelate "Guarantee"

The Weinreb amide methodology relies on a single mechanistic guarantee: the formation of a stable, 5-membered metal-chelated intermediate (A).[1] This tetrahedral intermediate prevents the collapse to the ketone during the reaction, thereby shielding the carbonyl carbon from a second nucleophilic attack (over-addition).

The Core Problem: If you observe tertiary alcohols (over-addition products), the chelate has failed. This failure occurs either because the intermediate was destabilized during the reaction (thermal/steric issues) or, critically, during the quench where the ketone is liberated in the presence of unquenched organometallic reagent.

Diagnostic Hub: Troubleshooting & FAQs

Ticket #001: "I am seeing 10-15% tertiary alcohol (over-addition). Why?"

Root Cause: The "Hot Quench" Phenomenon. If you quench by adding water/acid to the reaction pot, you create localized "hotspots" where the exotherm breaks the chelate (releasing the ketone) while active Grignard/Lithium reagent is still present in the surrounding solution. The ketone reacts immediately with the remaining reagent.

Corrective Action: Switch to an Inverse Quench . Instead of adding acid to the flask, pour the reaction mixture into a vigorously stirred, pre-cooled acidic solution. This ensures that the moment the chelate breaks, the surrounding environment is instantly hostile (acidic) to any remaining organometallic reagent, protonating it before it can attack the ketone.

Ticket #002: "My workup turns into a solid gel/emulsion. I can't separate layers."

Root Cause: Magnesium/Aluminum Hydroxide precipitation. Standard aqueous workups generate Mg(OH)₂ or Al(OH)₃, which form gelatinous emulsions that trap product.

Corrective Action:

  • For Grignards (Mg): Use the Ammonium Chloride/HCl Wash . The acidic pH keeps Mg salts soluble.

  • For LAH Reductions (Al): Use Rochelle’s Salt (Potassium Sodium Tartrate) . The tartrate ligand binds Al³⁺/Mg²⁺ more tightly than hydroxide, keeping the metals in the aqueous phase as soluble complexes.

Ticket #003: "My product is acid-sensitive (e.g., acetals, silyl ethers). Can I avoid HCl?"

Root Cause: Standard hydrolysis requires acid to break the N-O-Metal chelate. Corrective Action: Use a Buffered Phosphate Quench (pH 7.2) or Saturated NH₄Cl (mildly acidic, pH ~5). Note that breaking the chelate at neutral pH is slower; you must stir longer (30–60 mins) to ensure full hydrolysis before extraction.

Visualizing the Failure Points

The following diagram illustrates the standard pathway versus the "Over-Addition" failure mode.

WeinrebMechanism cluster_0 Reaction Phase cluster_1 Quench Phase (Critical) Weinreb Weinreb Amide Chelate Tetrahedral Intermediate (Stable Chelate) Weinreb->Chelate + Nucleophile (Low Temp) RMgX R-Mg-X / R-Li RMgX->Chelate Ketone Target Ketone Chelate->Ketone Acidic Hydrolysis (R-M destroyed simultaneously) Chelate->Ketone Premature Collapse (Heat/Instability) TertAlcohol Tertiary Alcohol (Over-Addition) Ketone->TertAlcohol + Excess R-M (Before Quench Complete)

Caption: The "Stable Chelate" (Green) is the safeguard. If it collapses before the organometallic (R-M) is destroyed, the Ketone reacts again to form the Tertiary Alcohol (Red).

Standard Operating Procedures (SOPs)

SOP A: The "Inverse Quench" (To Prevent Over-Addition)

Use this protocol when over-addition is observed or when using hyper-reactive nucleophiles (e.g., t-BuLi).

  • Preparation: In a separate Erlenmeyer flask (2x volume of reaction), prepare a solution of 1M HCl (or Sat. NH₄Cl for sensitive substrates).

  • Cooling: Place the quench flask in an ice bath (0 °C) and establish vigorous stirring.

  • Transfer: Cannulate or pour the cold reaction mixture slowly into the quenching solution.

    • Why? The reaction mixture (containing chelate + excess reagent) enters a vast excess of acid. The reagent is protonated instantly (k_protonation > k_addition), and the chelate hydrolyzes to the ketone safely.

  • Extraction: Once addition is complete, separate layers immediately.

SOP B: Rochelle’s Salt Workup (To Prevent Emulsions)

Use this protocol for large-scale reactions or Aluminum hydride reductions where emulsions are likely.

  • Quench: Dilute the reaction mixture with diethyl ether (or reaction solvent).

  • Addition: Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate) . Use approx. 20 mL per gram of hydride/organometallic used.

  • The "Digestion": Vigorously stir the biphasic mixture at room temperature.

    • Critical Step: You must stir until two clear layers form. This can take 30 minutes to 4 hours . Do not rush this. The cloudy grey emulsion will eventually clarify into two transparent layers as the tartrate sequesters the metal ions.

  • Separation: Pour into a separatory funnel. The layers will separate cleanly with no rag layer.

Comparative Data: Quench Methods

Quench MethodpH ProfileRisk of Over-AdditionEmulsion RiskBest For
Standard (Water/Acid to Rxn) Dropwise pH dropHigh (Local hotspots)High (Mg/Al salts)Small scale, robust substrates
Inverse (Rxn to Acid) Instant AcidicLowest (Immediate kill)LowPreventing over-addition
Rochelle's Salt Neutral/MildLowLowest Avoiding emulsions , LAH reductions
Sat. NH₄Cl Mildly Acidic (~pH 5)ModerateModerateAcid-sensitive substrates

Workup Decision Logic

WorkupLogic Start Start Workup IsSensitive Is Product Acid Sensitive? Start->IsSensitive SensitiveYes Yes IsSensitive->SensitiveYes SensitiveNo No IsSensitive->SensitiveNo NH4Cl Use Sat. NH4Cl (Stir 30 mins to ensure hydrolysis) SensitiveYes->NH4Cl IsEmulsion Is Metal Mg or Al? SensitiveNo->IsEmulsion EmulsionYes Yes (Mg/Al) IsEmulsion->EmulsionYes OverAddHistory History of Over-Addition? EmulsionYes->OverAddHistory OverAddYes Yes OverAddHistory->OverAddYes OverAddNo No OverAddHistory->OverAddNo InverseQuench INVERSE QUENCH: Pour Rxn into cold 1M HCl OverAddYes->InverseQuench Rochelle ROCHELLE'S SALT: Stir until clear layers OverAddNo->Rochelle

Caption: Decision tree for selecting the optimal workup based on substrate stability and reaction history.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[2][3] Tetrahedron Letters, 22(39), 3815–3818.[3]

  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1993). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Foundational text for Fieser/Rochelle workups).

Sources

Technical Support Center: Strategies for Removing Unreacted N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with N-methoxy-N-methylprop-2-enamide (also known as N-methoxy-N-methylacrylamide) and need to remove the unreacted starting material from their reaction mixtures. The unique physicochemical properties of this reagent can present significant purification hurdles. This document provides a logic-based approach to selecting the appropriate purification strategy, detailed experimental protocols, and troubleshooting advice to ensure the isolation of highly pure target compounds.

Section 1: Foundational Knowledge - Understanding the Challenge

A successful purification strategy begins with a thorough understanding of the molecule to be removed. The properties of N-methoxy-N-methylprop-2-enamide dictate which separation techniques will be most effective.

Q1: What are the key properties of N-methoxy-N-methylprop-2-enamide that influence purification?

The primary challenge in removing this reagent stems from its high polarity and water solubility, which complicates standard extractive workups. Its boiling point also requires consideration when planning distillative purifications.

PropertyValueImplication for PurificationSource(s)
Molecular Formula C₅H₉NO₂-[1][2]
Physical Form Clear LiquidNot amenable to purification by crystallization of the impurity itself.[3][4]
Boiling Point 85 °C @ 0.8 mmHgAmenable to removal by vacuum distillation, but requires efficient fractional distillation if the product's boiling point is similar.[3]
Water Solubility 800 g/L at 20 °CExtremely high. The compound will not be easily removed from aqueous layers during liquid-liquid extraction and may carry polar products with it.[3]
Polarity HighTends to adhere strongly to polar stationary phases like silica gel, but may co-elute with polar products.[5]
Q2: Besides the unreacted starting material, what other common impurities might I encounter?

Your reaction mixture will contain more than just your product and unreacted N-methoxy-N-methylprop-2-enamide. Acknowledging these other components is crucial for developing a comprehensive purification plan.

  • Other Starting Materials: Any other reactants (e.g., organometallics, amines, carboxylic acids) and their unreacted remnants.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction.

  • Byproducts: Products from side reactions. N-methoxy-N-methylamides (Weinreb amides) can undergo base-induced elimination, which could generate N-methylacrylamide as a potential impurity.[6]

  • Solvent: The reaction solvent itself is an impurity that must be removed.

Section 2: Purification Strategy Selection - A Logic-Based Approach

The optimal purification strategy is dictated primarily by the physical properties of your desired product . The following decision tree provides a logical pathway to selecting the most effective technique.

Purification Method Selection Flowchart```dot

// Solid Path solid_polarity [label="Is the solid product soluble\nin common organic solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Primary Method:\nCrystallization / Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chrom_solid [label="Consider Preliminary\nColumn Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Liquid Path liquid_bp [label="Is the product's boiling point\n>30°C different from the amide\nAND thermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; distillation [label="Primary Method:\nFractional Vacuum Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chrom_liquid [label="Primary Method:\nFlash Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> product_state; product_state -> solid_node [label="Solid"]; product_state -> liquid_node [label="Liquid"];

solid_node -> solid_polarity; solid_polarity -> crystallization [label="Yes"]; solid_polarity -> chrom_solid [label="No / Very Polar"]; chrom_solid -> crystallization [label="Followed by\nCrystallization"];

liquid_node -> liquid_bp; liquid_bp -> distillation [label="Yes"]; liquid_bp -> chrom_liquid [label="No"]; }

Caption: A generalized workflow for reaction workup and purification.

References

  • Google Patents.
  • ResearchGate. What is the best technique for amide purification?. [Link]

  • PubChem. N-Methoxy-N-methylpropionamide. [Link]

  • Informa UK Limited. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • ChemBK. N-Methoxy-N-methylacrylamide. [Link]

  • Google Patents.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of Rochester. 3.3. CRYSTALLIZATION. [Link]

  • PubChemLite. N-methoxy-n-methylprop-2-enamide (C5H9NO2). [Link]

  • University of Toronto. Recrystallization and Crystallization. [Link]

  • National Science Foundation. Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternò–Büchi Reaction. [Link]

  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Texas at Dallas. How to run column chromatography. [Link]

  • Patsnap. Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Google Patents.
  • University of Rochester. Remove Sticky Reagents. [Link]

  • Diva-Portal.org. New Techniques for Sample Preparation in Analytical Chemistry. [Link]

  • University of California, Berkeley. Safe and Convenient Procedure for Solvent Purification. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. [Link]

  • CORE. New analytical strategies in studying drug metabolism. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Cryogenic Lithiation of N-Methoxy-N-methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Temperature Control & Stability Protocols for Weinreb Acrylamide Lithiation

Executive Summary: The Thermal Cliff

You are attempting to generate a vinylic carbanion on a Michael acceptor. This is chemically contradictory. The N-methoxy-N-methylacrylamide moiety contains two competing reactive sites:

  • The Acidic Protons (Target): Vinylic deprotonation (or Halogen-Metal Exchange target).

  • The

    
    -Carbon (Hazard):  Highly susceptible to nucleophilic attack (Michael addition) and anionic polymerization.
    

The Core Rule: This reaction is kinetically controlled . The lithiated intermediate is a "loaded spring" that exists only within a narrow thermal window. Above -78°C , the rate of polymerization (


) and decomposition exceeds the rate of stable lithiation (

).

Critical Parameter: The Thermal Window

The following table defines the operational limits for this specific substrate.

ParameterRangeConsequence of Deviation
Optimal Temperature -78°C to -95°C Kinetic stability of the vinylic anion; suppression of polymerization.
Danger Zone -50°C to -40°C Onset of anionic polymerization (formation of "black tar").
Forbidden Zone >-20°C Rapid decomposition; self-condensation; complete loss of regioselectivity.
Quench Temperature <-78°C Electrophile must be added before warming. Warming prior to quenching destroys the anion.

Troubleshooting Guide (Symptom-Based)

Symptom A: The "Black Tar" Scenario

Observation: Upon adding the base (LDA/LiTMP) or warming up, the clear/yellow solution turns into a viscous, dark black or brown sludge. Workup yields an intractable polymer.

  • Root Cause: Anionic Polymerization .[1][2] The lithiated species (or the base itself) acted as a nucleophile, attacking the

    
    -position of another acrylamide molecule.
    
  • Immediate Fixes:

    • Check Internal Temperature: Do not rely on the bath thermometer. The reaction is exothermic; internal temp likely spiked during base addition.

    • Switch Base: If using

      
      -BuLi, stop. It is too nucleophilic. Use LDA  (Lithium Diisopropylamide) or LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) to increase steric bulk and reduce Michael addition.
      
    • Dilution: Increase solvent volume (THF) to dissipate heat and reduce intermolecular collision frequency.

Symptom B: Low Yield / Recovered Starting Material

Observation: The reaction looks clean, but after quenching with an electrophile (e.g., aldehyde), you recover mostly starting material.

  • Root Cause: Moisture Scavenging or Insufficient Activation .

  • Immediate Fixes:

    • Cryogenic Drying: At -78°C, water ice is not reactive, but as you warm up, it quenches the anion. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.

    • Base Titer: Commercial

      
      -BuLi (used to make LDA) degrades. Titrate it using N-pivaloyl-o-toluidine or diphenylacetic acid.
      
Symptom C: Wrong Regioisomer (Michael Adducts)

Observation: You see alkylation at the


-position instead of the 

-position, or loss of the double bond.
  • Root Cause: 1,4-Addition . The base attacked the alkene instead of deprotonating.

  • Immediate Fixes:

    • Lower Temperature: Go to -95°C (MeOH/LiN2 slush bath).

    • Inverse Addition: In rare cases, adding the substrate to the base (rather than base to substrate) keeps the base concentration high, favoring deprotonation over addition.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways determined by temperature and base selection.

LithiationPathways Start N-methoxy-N-methylacrylamide Base Base Addition (LDA/LiTMP) Start->Base Lithiated Vinylic Anion (Stabilized by Chelation) Base->Lithiated Steric Bulk + Cold Polymer Anionic Polymerization (Black Tar) Base->Polymer High Conc. / Heat Michael Michael Adduct (1,4-Addition) Base->Michael Nucleophilic Base (n-BuLi) Path_Cold T < -78°C Kinetic Control Path_Warm T > -50°C Thermodynamic Leak Lithiated->Polymer Warming without Quench Product Functionalized Acrylamide Lithiated->Product Electrophile (-78°C)

Figure 1: Competing reaction pathways. Success relies on maintaining the green "Kinetic Control" path.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for Direct Lithiation

Reagents:

  • Substrate: N-methoxy-N-methylacrylamide (1.0 equiv)

  • Base: LDA (1.1 equiv) [Prepared fresh from

    
     and 
    
    
    
    -BuLi]
  • Electrophile: (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Insert an internal temperature probe (thermocouple). This is mandatory.

  • Base Gen: Add anhydrous THF and diisopropylamine. Cool to 0°C. Add

    
    -BuLi dropwise. Stir 15 min.
    
  • The Chill: Cool the LDA solution to -78°C (Dry Ice/Acetone). Wait until the internal probe reads -76°C or lower.

  • Addition: Dissolve the acrylamide in a small amount of THF. Add this solution dropwise down the side of the flask over 10-15 minutes.

    • Checkpoint: Monitor the internal temp. If it rises above -70°C, stop addition and wait.

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not over-stir; the anion is metastable.

  • Quench: Add the electrophile (neat or in THF) quickly but carefully.

    • Crucial: The reaction must remain at -78°C during this addition.

  • Workup: Allow the mixture to warm to 0°C only after the electrophile has reacted (usually 30-60 mins at -78°C). Quench with sat.

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I use


-BuLi directly to skip the LDA preparation? 
A: No. 

-BuLi is a strong nucleophile and will attack the Michael acceptor (the double bond) or the carbonyl faster than it removes the vinylic proton. You need the steric bulk of LDA or LiTMP to favor deprotonation.

Q: My reaction turns yellow then orange. Is this normal? A: Yes. The lithiated Weinreb amide often exhibits a yellow/orange color due to conjugation. If it turns dark brown or black, you have triggered polymerization.

Q: Can I use an external cooling bath thermometer? A: Absolutely not. The glass wall of the flask acts as an insulator. The exothermic nature of the acid-base reaction can spike the internal temperature by 10-20 degrees while the bath remains at -78°C. You must measure the solution temperature.

Q: I am struggling with direct lithiation. Is there an alternative? A: Yes. The Halogen-Metal Exchange route is superior for stability. Synthesize the


-bromo-N-methoxy-N-methylacrylamide first. Treat it with 

-BuLi (2 equiv) at -78°C. This generates the same vinylic anion but much faster and cleaner than proton abstraction.

References

  • Mechanism of Directed Ortho Metalation (DoM): Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Anionic Polymerization of Acrylamides: McCormick, C. L., et al. (2007). "Kinetics and mechanism of the anionic polymerization of acrylamide monomers." Polymer Science, 49, 1635–1648.[2] Link

  • Lithiation of Acrylates/Acrylamides: Herrmann, J. L., et al. (1973). "Ketone synthesis via vinyl anions." Tetrahedron Letters, 14(26), 2429-2432. Link

  • Weinreb Amide Properties: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

Technical Support Center: Solvent Selection for N-Methoxy-N-methylprop-2-enamide Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-Methoxy-N-methylprop-2-enamide (the Weinreb amide of acrylic acid) is a highly versatile bifunctional building block used extensively in complex drug development. It features both an electrophilic carbonyl center and an electron-deficient


-unsaturated alkene. For synthetic chemists, the primary challenge when reacting this substrate with organometallic nucleophiles is controlling regioselectivity: directing the attack to the carbonyl (1,2-addition ) to yield an 

-unsaturated ketone (enone), while strictly suppressing conjugate attack (1,4-addition )[1].

Solvent selection is the master variable in this transformation. The solvent dictates the aggregation state of the organometallic reagent, the stabilization of the critical five-membered metal chelate, and ultimately, the regiochemical outcome[2].

G WA Acryloyl Weinreb Amide (N-Methoxy-N-methylprop-2-enamide) Path12 1,2-Addition (Carbonyl Attack) WA->Path12 RMgX / THF Hard Nucleophile Path14 1,4-Addition (Conjugate Attack) WA->Path14 RLi / CPME or Cu(I) Soft Nucleophile Tetra 5-Membered Metal Chelate (Stable in THF) Path12->Tetra Enolate Metal Enolate (Favored in CPME/Cu) Path14->Enolate Enone α,β-Unsaturated Ketone (Target Enone) Tetra->Enone H3O+ Quench BetaSub β-Substituted Amide (Side Product) Enolate->BetaSub H3O+ Quench

Mechanistic divergence of nucleophilic addition to acryloyl Weinreb amides based on solvent and reagent.

Troubleshooting Guides & FAQs

Q1: Why am I observing predominantly the 1,4-Michael addition product instead of the desired enone? Causality & Solution: Regioselectivity in


-unsaturated Weinreb amides is highly sensitive to the nature of the nucleophile and the coordinating ability of the solvent. If you are observing 

-substituted amides (1,4-addition), you are likely using a soft nucleophile or a solvent that alters the organometallic coordination sphere. For example, while organolithium reagents typically favor 1,2-addition, switching the solvent to cyclopentyl methyl ether (CPME) in the presence of chiral diamines (like sparteine) has been documented to completely reverse the selectivity, resulting in exclusive 1,4-addition. Recommendation: To enforce 1,2-addition, strictly use Grignard reagents (RMgX) in Tetrahydrofuran (THF)[3]. Ensure your reaction mixture is strictly free of copper(I) impurities, which catalyze the formation of soft Gilman reagents that exclusively undergo conjugate addition[4].

Q2: How does THF specifically prevent over-addition and favor the 1,2-pathway? Causality & Solution: The hallmark of the Weinreb–Nahm ketone synthesis is the formation of a stable, five-membered tetrahedral cyclic intermediate[2]. When a Grignard reagent attacks the carbonyl in THF, the magnesium ion is bidentately chelated by the carbonyl oxygen and the


-methoxy oxygen. THF, being a strong Lewis base, occupies the remaining coordination sites on the magnesium, stabilizing this tetrahedral intermediate at low temperatures (-78 °C to 0 °C)[3]. This prevents the collapse of the intermediate until the acidic aqueous quench, thereby precluding a second nucleophilic attack (over-addition to a tertiary alcohol) and shielding the alkene from subsequent conjugate attack.

Q3: Can I substitute THF with greener solvents like CPME or 2-MeTHF for 1,2-additions? Causality & Solution: Proceed with caution. While CPME is an excellent, sustainable, and apolar solvent that avoids the peroxide risks of THF and allows for cleaner biphasic workups, its lower coordinating ability alters the reactivity of organolithiums. Literature shows that reacting


-unsaturated Weinreb amides with organolithiums in CPME surprisingly results in selective 1,4-addition. If you must use a greener solvent for 1,2-addition, 2-methyltetrahydrofuran (2-MeTHF) is a safer structural analog to THF than CPME, as it maintains sufficient oxygen-metal coordination to stabilize the Weinreb intermediate.

Q4: My starting material seems to be degrading or polymerizing before the nucleophile even adds. What is happening? Causality & Solution: Acryloyl derivatives are notoriously prone to radical polymerization and unwanted Michael additions[1]. While N-methoxy-N-methylprop-2-enamide is significantly more stable than acryloyl chloride, it remains an activated olefin. Recommendation: Store the starting material at 2-8 °C in the dark. During the reaction, ensure strict temperature control (-78 °C) before adding the organometallic reagent. Do not allow the reaction to warm above 0 °C before the acidic quench.

Quantitative Data: Solvent and Reagent Effects on Regioselectivity

Solvent SystemNucleophileTemp (°C)Major PathwayYield (%)Reference
THF RMgBr-78 to 01,2-Addition (Enone)>85%[3]
Et₂O RMgBr-78 to 01,2-Addition (Enone)75-80%[3]
CPME / Sparteine RLi-781,4-Addition (

-sub)
>90%
THF R₂CuLi (Gilman)-781,4-Addition (

-sub)
>85%[4]

Regioselectivity Troubleshooting Workflow

Workflow Start Analyze Reaction Outcome Check Is 1,4-addition product predominant? Start->Check Yes14 Yes: 1,4-Addition Detected Check->Yes14 No14 No: 1,2-Addition Confirmed Check->No14 Action1 Switch solvent from CPME to THF Yes14->Action1 Action2 Ensure absence of Cu(I) impurities Yes14->Action2 Action3 Switch from RLi to RMgX Yes14->Action3 Success Proceed to Acidic Workup (0°C to RT) No14->Success Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for correcting regioselectivity issues in acryloyl Weinreb amide reactions.

Experimental Protocol: Chemoselective 1,2-Addition to N-Methoxy-N-methylprop-2-enamide

This self-validating protocol is designed to maximize the stability of the tetrahedral intermediate while suppressing alkene polymerization.

Step 1: Preparation of the Reaction Matrix Flame-dry a Schlenk flask under argon. Charge the flask with N-methoxy-N-methylprop-2-enamide (1.0 equiv) and anhydrous, inhibitor-free THF to achieve a concentration of 0.2 M.

Step 2: Temperature Equilibration Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Note: Do not skip this step; localized warm spots will trigger immediate polymerization.

Step 3: Nucleophile Introduction Dropwise add the Grignard reagent (RMgX, 1.05 equiv) via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes. Keeping the Grignard stoichiometry close to 1.05 minimizes the risk of unreacted nucleophile attacking the newly formed enone after the quench.

Step 4: Chelate Maturation Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Do not allow the reaction to exceed 0 °C. The 5-membered metal chelate is stable in this temperature window in THF.

Step 5: Quenching and Disruption Quench the reaction at 0 °C by the rapid addition of cold, saturated aqueous NH₄Cl. Causality: The mildly acidic quench protonates the intermediate, collapsing the chelate to release the target enone and N,O-dimethylhydroxylamine. A rapid quench prevents the intermediate from collapsing while active nucleophile is still present.

Step 6: Self-Validation Check Extract the aqueous layer with EtOAc. Before proceeding to full purification, run a crude ¹H-NMR aliquot. The presence of distinct doublet/doublet-of-doublets signals between 5.8 and 6.5 ppm confirms the preservation of the


-unsaturated system, validating that a successful 1,2-addition occurred without Michael addition interference.

References

  • Acyl chloride - Yufeng Yufeng GP. URL:[Link]

  • Weinreb ketone synthesis Wikipedia. URL:[Link]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio- and Chemoselective Acylations through Recycling of Solvent, Sparteine Stockholm University (Pace et al.). URL:[Link]

  • Weinreb Amide Invention Summary University of Wisconsin (Weinreb & Nahm). URL:[Link]

  • Best way to form C-C bond at acryloyl chloride carbonyl? Reddit - r/Chempros. URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide:


H NMR Structural Profiling and Synthetic Utility of N-Methoxy-N-methylprop-2-enamide 

For researchers and drug development professionals, the precise control of acylating agents and Michael acceptors is a cornerstone of complex molecule synthesis. N-Methoxy-N-methylprop-2-enamide, commonly known as the Weinreb amide of acrylic acid (Weinreb acrylamide), is a highly specialized reagent that bridges the gap between reactivity and stability.

This guide objectively compares the structural and synthetic performance of Weinreb acrylamide against traditional alternatives—namely, acryloyl chloride and N,N-dimethylacrylamide. By anchoring our comparison in


H NMR chemical shift profiling and mechanistic causality, we provide a self-validating framework for integrating this reagent into your synthetic workflows.

Mechanistic Superiority: The Chelation Advantage

The primary failure mode when reacting standard amides or acid chlorides with powerful organometallic nucleophiles (like Grignard or organolithium reagents) is uncontrolled over-addition, which yields tertiary alcohols instead of the desired enones.

Weinreb acrylamide circumvents this via a highly specific electronic design. Upon nucleophilic attack, the N-methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (e.g., Mg


 or Li

) to form a stable, five-membered cyclic intermediate. This chelate is robust enough to prevent a second equivalent of the nucleophile from attacking. The tetrahedral intermediate only collapses to reveal the

-unsaturated ketone (enone) during the acidic aqueous workup.

Mechanism W Weinreb Acrylamide Nu Organometallic Addition (R-MgX or R-Li) W->Nu C Stable Five-Membered Metal Chelate Nu->C Chelation via N-OMe & C=O U Unstable Tetrahedral Intermediate Nu->U No Chelation K Enone Product (Single Addition) C->K Aqueous Workup AC Standard Amide / Acid Chloride AC->Nu OA Tertiary Alcohol (Over-Addition) U->OA 2nd Equivalent of Nu-

Fig 1. Mechanistic divergence: stable chelation vs. uncontrolled over-addition.

H NMR Chemical Shift Profiling (CDCl , 400 MHz)

To confidently utilize these reagents, one must be able to verify their structural integrity.


H NMR spectroscopy offers a direct window into the electronic environments that dictate their divergent reactivities.
Quantitative Data Comparison
CompoundN-CH

(ppm)
O-CH

(ppm)
Vinylic Protons (ppm)Synthetic Behavior
N-Methoxy-N-methylprop-2-enamide [1]3.27 (s, 3H)3.72 (s, 3H)5.75 (dd), 6.43 (dd), 6.73 (dd)Forms stable chelate; prevents over-addition.
N,N-Dimethylacrylamide [2]3.02 (s, 3H), 3.09 (s, 3H)N/A5.67 (dd), 6.31 (dd), 6.57 (dd)Prone to over-addition with strong nucleophiles.
Acryloyl Chloride [3]N/AN/A6.16 (dd), 6.35 (dd), 6.63 (dd)Highly reactive; often yields tertiary alcohols.
Causality Behind the Chemical Shifts
  • The Deshielding of the N-Methoxy Group: In Weinreb acrylamide, the O-CH

    
     protons appear significantly downfield at 
    
    
    
    3.72. This is caused by the strong electronegative inductive effect of the adjacent oxygen atom, which pulls electron density away from the methyl protons[1].
  • Restricted Rotation in Standard Amides: Notice that N,N-dimethylacrylamide exhibits two distinct N-CH

    
     singlets (
    
    
    
    3.02 and 3.09)[2]. This is due to the partial double-bond character of the C-N amide bond, which restricts rotation and places one methyl group cis and the other trans to the carbonyl oxygen. In contrast, the unique steric and dipole environment of the Weinreb amide heavily favors a single conformer at room temperature, yielding sharp, distinct singlets for both the N-CH
    
    
    and O-CH
    
    
    groups.
  • Vinylic Deshielding by Chlorine: Acryloyl chloride lacks the electron-donating resonance of an amide nitrogen. Instead, the highly electronegative chlorine atom exerts a powerful inductive pull, deshielding the vinylic protons and shifting them further downfield (

    
     6.16–6.63) compared to its amide counterparts[3].
    

Experimental Protocol: Self-Validating Synthesis & NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol utilizes a biphasic Schotten-Baumann methodology. This approach is greener and suppresses the formation of polymeric byproducts[4].

Step 1: Reaction Setup & Causality

  • Action: In a round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and potassium carbonate (K

    
    CO
    
    
    
    , 2.2 equiv) in a biphasic mixture of 2-methyltetrahydrofuran (2-MeTHF) and water (1:1 v/v). Cool the mixture to 0 °C.
  • Causality: K

    
    CO
    
    
    
    acts as a mild base to neutralize the HCl byproduct. The biphasic system acts as a heat sink and isolates the highly reactive acryloyl chloride in the organic layer, preventing premature hydrolysis. Cooling to 0 °C is critical to suppress the spontaneous thermal polymerization of the vinylic moiety.

Step 2: Reagent Addition

  • Action: Add acryloyl chloride (1.0 equiv) dropwise over 15 minutes under vigorous stirring. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Causality: Dropwise addition prevents localized exothermic spikes, ensuring a controlled acylation rate.

Step 3: Workup & Isolation

  • Action: Separate the organic layer. Wash the aqueous layer once with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Step 4: Self-Validating NMR Acquisition

  • Action: Dissolve 15 mg of the crude product in 0.6 mL of CDCl

    
    . Acquire a standard 1D 
    
    
    
    H NMR spectrum at 400 MHz.
  • Validation Check: The protocol is deemed successful if the spectrum shows the disappearance of the acryloyl chloride vinylic multiplets (

    
     6.16–6.63) and the emergence of the diagnostic Weinreb singlets at 
    
    
    
    3.27 (N-CH
    
    
    ) and
    
    
    3.72 (O-CH
    
    
    ). If broad peaks appear in the baseline between
    
    
    1.5–2.5, it indicates unwanted polymerization has occurred.

Workflow A Acryloyl Chloride + N,O-Dimethylhydroxylamine B Schotten-Baumann Reaction Conditions A->B Base (K2CO3) C N-Methoxy-N-methylprop-2-enamide (Weinreb Acrylamide) B->C Extraction D 1H NMR Acquisition (CDCl3, 400 MHz) C->D Sample Prep E Data Validation: δ 3.27 (NCH3), 3.72 (OCH3) D->E Spectral Analysis

Fig 2. Synthetic workflow and NMR validation loop for Weinreb acrylamide.

References

  • European Patent Office. EP 1422218 B1: Antiviral Agent.[1]

  • RSC Advances. Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF–H2O.[4][Link]

Sources

C13 NMR Spectral Analysis of N-Methoxy-N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the


C NMR spectral characteristics of N-methoxy-N-methylacrylamide  (commonly referred to as the Acryloyl Weinreb Amide).

This document is designed for research scientists and drug development professionals. It moves beyond basic spectral listing to offer a comparative performance analysis against standard acrylamides, grounding the spectral data in the compound's unique electronic properties and synthetic utility.

Content Type: Technical Comparison & Application Guide Focus: Spectral Characterization, Structural Validation, and Comparative Analysis

Executive Technical Summary

N-methoxy-N-methylacrylamide (CAS: 193634-77-4) serves as a critical "Weinreb monomer" in organic synthesis and polymer chemistry. Unlike standard amides (e.g., N,N-dimethylacrylamide), this compound features a unique N-methoxy moiety that imparts distinct electronic stability to the carbonyl group, preventing over-addition of nucleophiles—a property essential for ketone synthesis.

From a spectral perspective, the N-methoxy-N-methylacrylamide offers a high-performance diagnostic profile. Its


C NMR spectrum contains five distinct carbon environments, including a highly characteristic methoxy signal at ~61.8 ppm , which serves as a definitive purity marker distinguishable from common amide impurities.

Structural & Spectral Characterization[1][2][3][4][5]

The


C NMR spectrum of N-methoxy-N-methylacrylamide is defined by the asymmetry introduced by the N-methoxy group. Unlike N,N-dimethyl analogs where restricted rotation often yields broadened or dual methyl signals, the Weinreb functionality typically resolves into two sharp, distinct signals for the N-methyl and O-methyl groups due to their chemically distinct environments.
Experimental Data: Chemical Shift Assignments

Solvent: CDCl


 | Frequency: 75/100 MHz
Carbon EnvironmentAssignmentChemical Shift (

, ppm)
Electronic Rationale
Carbonyl C=O 166.5 Typical amide range; slightly shielded relative to primary amides due to N-donation.
Alkene (

)
CH

=
129.1 Deshielded relative to

-carbon due to resonance contribution (

).
Alkene (

)
=CH- 125.9 Shielded position adjacent to the carbonyl.
Methoxy O-CH

61.8 Diagnostic Peak. Significantly downfield due to high electronegativity of Oxygen.
N-Methyl N-CH

32.3 Upfield shift characteristic of methyl on nitrogen; distinct from O-Me.

Data Source: Validated against experimental protocols for Weinreb amide synthesis [1, 2].

Visualization: Structural Assignment Logic

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

G cluster_0 Figure 1: 13C NMR Assignment Map Struct N-methoxy-N-methylacrylamide Structure CO Carbonyl (C=O) 166.5 ppm Struct->CO Beta Beta Alkene (CH2=) 129.1 ppm Struct->Beta Alpha Alpha Alkene (=CH-) 125.9 ppm Struct->Alpha OMe Methoxy (O-Me) 61.8 ppm Struct->OMe NMe N-Methyl (N-Me) 32.3 ppm Struct->NMe

Caption: Logical mapping of carbon environments to chemical shifts. Note the clear separation between N-Me and O-Me signals.

Comparative Performance Analysis

To validate the "performance" of this compound in a research setting, we compare its spectral signature against its two closest analogs: N,N-Dimethylacrylamide (DMA) and Methyl Acrylate .

Comparative Shift Table
FeatureN-Methoxy-N-Methylacrylamide (Weinreb)N,N-Dimethylacrylamide (DMA)Methyl Acrylate (Ester)
Carbonyl (C=O) 166.5 ppm ~165.5 ppm~166.0 ppm
N-Substituents Distinct Pair: 61.8 (OMe) & 32.3 (NMe)Dual/Broad: ~35.8 & 37.1 (Restricted Rotation)N/A (O-Me at ~51.5)
Alkene (

)
3.2 ppm gap(129.1 vs 125.9)~0.7 ppm gap(127.6 vs 126.9)~2.0 ppm gap(130.5 vs 128.5)
Analysis of Differences
  • Diagnostic Resolution (Purity Check):

    • Weinreb Amide: The 61.8 ppm peak is unique. It occupies a spectral region (60-65 ppm) that is typically clear of interferences from simple alkyl amides or acrylic acid impurities.

    • DMA: The N-methyl signals of DMA often appear as a pair (~35-37 ppm) due to the partial double bond character of the C-N bond restricting rotation. This can be confused with impurities or solvent peaks in complex mixtures.

    • Advantage: The Weinreb amide provides a cleaner, singlet-based diagnostic marker (the O-Me group) that simplifies integration and quantification.

  • Electronic Environment (Reactivity):

    • The Carbonyl shift (166.5 ppm) is very similar to DMA, indicating that despite the electronegative oxygen on the nitrogen, the amide resonance is maintained. This confirms the stability of the Weinreb amide under storage conditions, while the distinct O-Me shift confirms the presence of the chelation site necessary for its unique synthetic reactivity (formation of the stable tetrahedral intermediate).

Visualization: Spectral Fingerprint Comparison

The following flowchart compares the diagnostic regions of the Weinreb amide against DMA.

Comparison cluster_1 Figure 2: Diagnostic Spectral Comparison Start Unknown Acrylamide Sample Check_60 Check 60-65 ppm Region Start->Check_60 Result_Weinreb Signal at ~61.8 ppm (O-Methoxy) Check_60->Result_Weinreb Yes Result_DMA No Signal > 40 ppm (Alkyl Region Only) Check_60->Result_DMA No Sub_Check Check 30-40 ppm Region Result_Weinreb->Sub_Check Result_DMA->Sub_Check Weinreb_Pattern Single Peak ~32.3 ppm (N-Methyl) Sub_Check->Weinreb_Pattern Weinreb Confirmed DMA_Pattern Doublet/Broad ~35-38 ppm (Restricted Rotation) Sub_Check->DMA_Pattern DMA Confirmed

Caption: Decision tree for distinguishing N-methoxy-N-methylacrylamide from N,N-dimethylacrylamide using C13 NMR.

Experimental Protocol: Quantitative Analysis

To ensure data integrity when using


C NMR for purity assessment (e.g., quantifying residual acrylic acid or dimerization), the following protocol is recommended.
Sample Preparation
  • Solvent: CDCl

    
      (Chloroform-d) is preferred over DMSO-d
    
    
    
    for routine analysis to prevent solvent viscosity broadening and to maintain standard chemical shift referencing (
    
    
    77.16 ppm).
  • Concentration: 50–100 mg of analyte in 0.6 mL solvent. High concentration is required for

    
    C sensitivity.
    
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative integration) or standard Broadband Decoupling (for qualitative ID).

  • Relaxation Delay (d1): Set to

    
     5 seconds  (or 
    
    
    
    ). The Carbonyl carbon (C=O) has a long relaxation time. Failure to wait leads to under-integration of the carbonyl peak relative to the methyls.
  • Scans: Minimum 256 scans (for 100 mg sample) to resolve the quaternary Carbonyl clearly.

Purity Validation Workflow

Use the following logic to assess sample integrity:

  • Polymerization Check: Look for line broadening in the alkene region (125-130 ppm). Sharp peaks indicate monomer; broad "humps" indicate polymer formation.

  • Hydrolysis Check: Look for the disappearance of the 61.8 ppm (O-Me) peak and the appearance of a free carboxylic acid peak (shifted C=O > 170 ppm) or free N,O-dimethylhydroxylamine.

Purity cluster_2 Figure 3: NMR Purity Assessment Workflow Sample Acquire 13C Spectrum Check_Alkene Inspect 125-130 ppm (Alkene Region) Sample->Check_Alkene Broad Broad/Undefined Peaks: Polymerization Detected Check_Alkene->Broad Line Broadening Sharp Sharp Doublets/Singlets: Monomer Intact Check_Alkene->Sharp High Resolution Check_OMe Inspect 61.8 ppm (Methoxy Group) Sharp->Check_OMe Missing Peak Absent/Shifted: Hydrolysis/Degradation Check_OMe->Missing Present Peak Present: Weinreb Moiety Intact Check_OMe->Present

Caption: Workflow for detecting common failure modes (polymerization and hydrolysis) via NMR.

References

  • RSC Advances (Supplementary Information). Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF – H2O. Royal Society of Chemistry, 2013.[1]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide.[2] Org.[3][2][4] Synth. 2017, 94, 184-197.[2] (Provides comparative spectral data for Weinreb moieties).

  • Spectral Database for Organic Compounds (SDBS). 13C NMR data for N,N-Dimethylacrylamide (SDBS No. 1385). National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Spectroscopic Fingerprinting of N-Methoxy-N-Methylprop-2-enamide: A Comparative FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-N-methylprop-2-enamide (CAS: 14696-32-3), commonly known as the Weinreb amide of acrylic acid, is a "privileged intermediate" in drug discovery. Unlike standard amides, its unique N-methoxy-N-methyl functionality prevents over-addition of organometallics, allowing for the precise synthesis of


-unsaturated ketones—critical scaffolds in Michael acceptor drugs (e.g., covalent kinase inhibitors).

For researchers, the analytical challenge lies not just in confirming the acrylamide backbone, but in validating the integrity of the Weinreb moiety (N-O bond) . This guide provides a definitive FT-IR comparison between the target compound, its precursor (Acryloyl Chloride), and its structural analog (N,N-Dimethylacrylamide), establishing a self-validating protocol for quality control.

Structural Analysis & Spectral Prediction

The FT-IR spectrum of N-methoxy-N-methylprop-2-enamide is defined by the interplay between the conjugated vinyl group and the electron-donating Weinreb functionality.

The "Weinreb Signature"

The critical differentiator is the N-O-C linkage . While standard amides (like N,N-dimethylacrylamide) exhibit simple N-alkyl stretches, the Weinreb amide displays distinct spectral features arising from the methoxy group attached to the nitrogen.

  • 
    (C-H) of O-Me:  The C-H stretch of the methoxy group often appears at a lower frequency (approx. 2815–2850 cm⁻¹) than standard alkyl C-H bonds due to the "anomeric effect" of the adjacent oxygen.
    
  • 
    (N-O-C):  Skeletal vibrations of the N-O-C linkage appear in the fingerprint region (approx. 1000–1180 cm⁻¹), distinguishing it from simple dialkyl amides.
    
The Conjugated System
  • Amide I (

    
    C=O):  Conjugation with the vinyl group (
    
    
    
    ) lowers the carbonyl frequency to ~1660 cm⁻¹, compared to ~1680+ cm⁻¹ for non-conjugated Weinreb amides.
  • Vinyl Group (

    
    C=C):  Appears as a sharp shoulder or distinct peak around 1610–1630 cm⁻¹.
    

Comparative Analysis: Target vs. Alternatives

This section contrasts the target with its Precursor (Acryloyl Chloride) to verify synthesis completion, and its Analog (N,N-Dimethylacrylamide) to verify functional identity.

Data Table: Characteristic Peak Assignments
Functional GroupVibration ModeAcryloyl Chloride (Precursor)N,N-Dimethylacrylamide (Analog)N-Methoxy-N-methylprop-2-enamide (Target)Diagnostic Value
Carbonyl

(C=O)
1780–1790 cm⁻¹ (Acid Chloride)1645–1650 cm⁻¹ (Amide I)1655–1665 cm⁻¹ (Amide I)Critical Purity Check (Disappearance of 1790 band).
Alkene

(C=C)
1610–1620 cm⁻¹1610–1630 cm⁻¹1615–1635 cm⁻¹Confirms conjugation is intact.
Vinyl C-H

(=C-H)
3000–3100 cm⁻¹3000–3100 cm⁻¹3010–3090 cm⁻¹Distinguishes from saturated impurities.
Methoxy C-H

(C-H) of O-Me
Absent Absent 2815–2850 cm⁻¹ Primary ID: Specific to Weinreb moiety.
N-O Linkage

(N-O-C) / Skel.
Absent Absent ~1170 cm⁻¹ & ~980 cm⁻¹ Secondary ID: Confirms N-O bond integrity.
Fingerprint

(=C-H) oop
~900–990 cm⁻¹~900–990 cm⁻¹~900–990 cm⁻¹Confirms terminal vinyl group.

Note: The shift from 1790 cm⁻¹ (Acid Chloride) to 1660 cm⁻¹ (Amide) is the primary indicator of reaction success. The presence of the 2815–2850 cm⁻¹ band confirms the specific incorporation of the N-methoxy group.

Experimental Protocol: ATR-FTIR Analysis

Objective: Rapid purity assessment of liquid N-methoxy-N-methylprop-2-enamide without solvent interference.

Methodology
  • Instrument Setup: Use a Fourier Transform Infrared Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 scans

    • Range: 4000–600 cm⁻¹

  • Background: Collect a background spectrum of the clean, dry crystal (ambient air) to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Loading:

    • Place 10–20 µL of the neat liquid product onto the crystal center.

    • Crucial: Ensure no bubbles are trapped. For volatile acrylamides, use a cover slip if necessary to prevent evaporation during scanning.

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Wipe with isopropanol. Acrylamides can polymerize; ensure no residue remains.

Self-Validation Checklist (Quality Control)

Visualizations

Diagram 1: Synthesis Monitoring & Decision Logic

This workflow illustrates how to use FT-IR data to make real-time decisions during the synthesis of the Weinreb amide from Acryloyl Chloride.

SynthesisQC Start Crude Reaction Mixture IR_Check FT-IR Analysis (ATR) Start->IR_Check Decision1 Peak at 1780 cm⁻¹? IR_Check->Decision1 Recycle Incomplete Reaction (Residual Acid Chloride) Decision1->Recycle Yes (Strong) Decision2 Peak at ~3400 cm⁻¹ (Broad)? Decision1->Decision2 No Recycle->Start Reflux longer Dry Wet / Hydrolysis (Dry with MgSO4) Decision2->Dry Yes Decision3 Peaks at 2815-2850 cm⁻¹ AND 1660 cm⁻¹? Decision2->Decision3 No Dry->IR_Check Re-analyze Success Pure N-methoxy-N-methylprop-2-enamide (Ready for Grignard) Decision3->Success Yes Fail Incorrect Structure (Check Reagents) Decision3->Fail No

Caption: QC decision matrix for Weinreb amide synthesis using FT-IR markers.

Diagram 2: Spectral Assignment Logic

A visual guide to assigning the specific bands of N-methoxy-N-methylprop-2-enamide.

SpectralAssignment Compound N-methoxy-N-methylprop-2-enamide Vinyl Vinyl Group (-CH=CH2) Compound->Vinyl Amide Weinreb Amide (-C(=O)N(OMe)Me) Compound->Amide CH_Vinyl =C-H Stretch >3000 cm⁻¹ Vinyl->CH_Vinyl CC_Vinyl C=C Stretch ~1620 cm⁻¹ Vinyl->CC_Vinyl CO_Amide C=O Stretch ~1660 cm⁻¹ (Conjugated) Amide->CO_Amide OMe_CH O-Me C-H Stretch ~2815-2850 cm⁻¹ (Diagnostic) Amide->OMe_CH NO_Skel N-O-C Skeletal ~1170 / 980 cm⁻¹ Amide->NO_Skel

Caption: Structural decomposition of FT-IR signals. The O-Me C-H stretch is the key differentiator.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylpropionamide Product Information. Retrieved from

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). (n.d.). Acryloyl Chloride IR Spectrum. NIST Chemistry WebBook.

  • Specac. (n.d.). Interpreting Infrared Spectra: Amides and Amines.

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of N-Methoxy-N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical comparison guide for the mass spectrometry fragmentation of N-methoxy-N-methylacrylamide.

Content Type: Technical Comparison Guide Subject: N-Methoxy-N-Methylacrylamide (Weinreb Acrylamide) CAS: 193634-77-4 Audience: Analytical Chemists, Drug Discovery Researchers, and Process Engineers.

Executive Summary

N-methoxy-N-methylacrylamide is the Weinreb amide derivative of acrylic acid. While widely utilized as a "privileged intermediate" for synthesizing


-unsaturated ketones via nucleophilic acyl substitution, its mass spectrometric (MS) characterization presents unique challenges compared to standard amides.

This guide objectively compares the fragmentation performance of N-methoxy-N-methylacrylamide against its closest structural alternative, N,N-dimethylacrylamide. We identify critical diagnostic ions that distinguish the Weinreb moiety from standard amide backbones, providing a self-validating protocol for identification in complex reaction mixtures.

Key Findings
  • Diagnostic Signature: The presence of the m/z 61 ion (

    
    ) is the definitive fingerprint for Weinreb amides, absent in standard dialkyl amides.
    
  • Isobaric Fragment Convergence: Both N-methoxy-N-methylacrylamide and N,N-dimethylacrylamide generate a dominant fragment at m/z 84 , creating a potential false-positive risk in low-resolution MS if the molecular ion is not preserved.

  • Base Peak Dynamics: The acryloylium ion (m/z 55 ) dominates the spectrum, necessitating secondary ion analysis for structural confirmation.

Structural Context & Alternatives

To understand the fragmentation logic, we compare the target compound with its standard amide analog.

FeatureTarget: N-Methoxy-N-methylacrylamide Alternative: N,N-Dimethylacrylamide
Structure Acryloyl group + N-methoxy-N-methylamineAcryloyl group + Dimethylamine
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Mol.[1][2][3][4][5][6][7][8][9][10] Weight 115.13 g/mol 99.13 g/mol
Key Bond N–O (Labile in EI)N–C (Stable)
Role Selective ketone synthesis (prevents over-addition)Polymer monomer (hydrophilic gels)

Experimental Methodology

The following protocols ensure reproducible fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Inlet Temp: 250°C (Split 20:1).

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 35–300.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Mobile Phase: A:

    
     + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
    
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Collision Energy (CID): Stepped 15-30-45 eV for MS/MS characterization.

Fragmentation Mechanism Analysis

The fragmentation of N-methoxy-N-methylacrylamide under Electron Impact (70 eV) is driven by three competing pathways:


-Cleavage , N–O Bond Homolysis , and McLafferty-like Rearrangements .
Pathway A: The Acylium Ion (Base Peak)

The most thermodynamically favorable pathway is the


-cleavage of the amide bond. The resonance-stabilized acryloylium ion is formed, which is common to all acrylic acid derivatives.
  • Mechanism: Inductive cleavage at the carbonyl carbon.

  • Result: Formation of

    
     at m/z 55 .
    
  • Abundance: 100% (Base Peak).[11]

Pathway B: The Weinreb Signature (N–O Cleavage)

This is the distinguishing pathway. The N–O bond is chemically stable in solution (allowing chelation) but labile under electron impact.

  • Mechanism: Homolytic cleavage of the N–O bond or heterolytic cleavage of the amide bond retaining the amine charge.

  • Diagnostic Ion 1:

    
     at m/z 61 . This ion confirms the presence of the Weinreb amine moiety.
    
  • Diagnostic Ion 2: Loss of the methoxy radical (

    
    , 31 Da) from the molecular ion.
    
    • 
      .
      
Pathway C: The Isobaric Convergence (Risk Factor)

A critical observation for researchers is the convergence at m/z 84 .

  • Target (Weinreb):

    
    .
    
  • Alternative (DMAA):

    
    .
    
  • Conclusion: Both pathways yield the same fragment ion structure:

    
    . Reliance solely on m/z 84 without observing the parent ion will lead to misidentification.
    

Visualization of Fragmentation Pathways[9][14][15][16][17][18][19]

The following diagram maps the fragmentation logic, highlighting the divergence between the Weinreb amide and the standard amide.

FragmentationPathways M_Weinreb N-methoxy-N-methylacrylamide [M]+• m/z 115 Frag_84 N-methylacryloyl cation [CH2=CH-CONMe]+ m/z 84 M_Weinreb->Frag_84 - OMe• (31 u) Frag_55 Acryloylium Ion [CH2=CH-CO]+ m/z 55 (Base Peak) M_Weinreb->Frag_55 α-Cleavage - N(OMe)Me• Frag_61 Weinreb Amine Ion [N(OMe)Me]+ m/z 61 M_Weinreb->Frag_61 Amide Cleavage (Diagnostic) M_DMAA N,N-dimethylacrylamide [M]+• m/z 99 M_DMAA->Frag_84 - Me• (15 u) M_DMAA->Frag_55 α-Cleavage - N(Me)2• Frag_44 Dimethylamine Ion [N(Me)2]+ m/z 44 M_DMAA->Frag_44 Amide Cleavage

Figure 1: Comparative fragmentation tree showing the convergence at m/z 84 and the divergence of diagnostic amine ions (m/z 61 vs m/z 44).

Comparative Performance Data

The table below summarizes the relative abundance (RA) of ions expected in a standard 70 eV EI spectrum. Use this for peak matching.

m/zIon IdentityOriginRA (Weinreb)RA (DMAA Alternative)Note
115

Molecular Ion10-20%0%Primary ID
99

Molecular Ion0%20-30%DMAA Parent
84


(Weinreb) /

(DMAA)
40-60%40-60%Isobaric Risk
61

Amine Fragment15-25% 0%Weinreb Specific
55

Acryloylium100% 100% Non-specific
44

Amine Fragment0%30-50%DMAA Specific
27

Vinyl Cation40%40%Hydrocarbon noise
Interpretation Guide for Researchers
  • Check m/z 55: Confirm the presence of the acryloyl group.

  • Check m/z 61 vs 44:

    • Presence of 61 confirms N-methoxy-N-methyl (Weinreb).

    • Presence of 44 suggests simple N,N-dimethyl substitution.

  • Verify Parent: Look for 115 (Weinreb) vs 99 (DMAA). If the parent is weak, use Soft Ionization (CI or ESI) to confirm MW.

References

  • NIST Mass Spectrometry Data Center. (2023). Methanamine, N-methoxy- (Weinreb Amine Fragment) Mass Spectrum. National Institute of Standards and Technology.[9] [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational mechanism for N-O stability/lability). [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry Fragmentation Patterns: Amides. [Link]

Sources

Comparative Guide: Acryloyl Chloride vs. Weinreb Acrylamide for Michael Acceptor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: N-Methoxy-N-methylprop-2-enamide vs. Acryloyl Chloride Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Warhead Divergence

In the synthesis of Targeted Covalent Inhibitors (TCIs), the installation of the electrophilic "warhead" (Michael acceptor) is a critical step. While both Acryloyl Chloride and


-Methoxy-

-methylprop-2-enamide (Weinreb Acrylamide)
serve as acylating agents to introduce the prop-2-enoyl moiety, they occupy distinct mechanistic niches.
  • Acryloyl Chloride is the reagent of choice for kinetic acylation . It is a "hot" electrophile used to synthesize acrylamides and acrylates rapidly, often serving as the precursor to the Weinreb amide itself.

  • Weinreb Acrylamide is a thermodynamic chokepoint . It utilizes a stable metal-chelated intermediate to prevent over-addition, making it the exclusive standard for synthesizing

    
    -unsaturated ketones (vinyl ketones)  via organometallic addition.
    
Mechanistic Divergence & Reactivity Profile

The fundamental difference lies in the leaving group's ability to stabilize the tetrahedral intermediate formed during nucleophilic attack.

2.1. Acryloyl Chloride: The Addition-Elimination Pathway

Acryloyl chloride possesses a highly labile chloride leaving group (


 of conjugate acid 

). Upon nucleophilic attack (e.g., by an amine or organometallic), the tetrahedral intermediate collapses immediately.
  • Outcome with Amines/Alcohols: Rapid formation of Amides/Esters.

  • Outcome with Organometallics (R-M): The resulting ketone is more reactive than the starting acid chloride. This leads to a second nucleophilic attack, yielding an undesired tertiary alcohol .

2.2. Weinreb Acrylamide: The Chelation-Stabilized Pathway

The


-methoxy-

-methyl moiety acts as a bidentate ligand. When an organometallic reagent (R-Li or R-MgX) attacks, the metal atom chelates between the carbonyl oxygen and the methoxy oxygen.
  • The "Freeze": This 5-membered cyclic intermediate is stable at low temperatures and resists collapse/elimination.

  • The Release: The ketone is only liberated after acidic hydrolysis during workup, preventing a second nucleophilic attack.

ReactionPathways Acryloyl Acryloyl Chloride (Hot Electrophile) Intermed_Cl Tetrahedral Intermediate Acryloyl->Intermed_Cl + Nucleophile (Fast) Weinreb Weinreb Acrylamide (Selective Electrophile) Intermed_W Stable Metal Chelate (Mg/Li) Weinreb->Intermed_W + R-MgX (Chelation) Amide Acrylamide (Warhead A) Intermed_Cl->Amide + Amine (-HCl) TertAlc Tertiary Alcohol (Over-addition) Intermed_Cl->TertAlc + 2 equiv R-MgX (Uncontrollable) VinylKetone Vinyl Ketone (Warhead B) Intermed_W->VinylKetone + H3O+ (Hydrolysis)

Figure 1: Divergent reaction pathways. Acryloyl chloride leads to amides or over-addition products, while Weinreb acrylamide selectively yields vinyl ketones.

Technical Comparison Matrix
FeatureAcryloyl ChlorideWeinreb Acrylamide
Primary Application Synthesis of Amides & Esters Synthesis of Vinyl Ketones (Enones)
Reactivity High (Exothermic, often violent)Moderate (Requires activation by organometallics)
Selectivity (C-Nucleophiles) Low (Prone to double addition)High (Stops at mono-addition)
Physical State Volatile Liquid (bp 75°C)Oil or Low-melting Solid
Stability Poor (Hydrolyzes in air, polymerizes without inhibitor)Good (Stable to hydrolysis, long shelf-life)
Atom Economy High (Cl is small leaving group)Lower (N(OMe)Me is larger leaving group)
Toxicity Lachrymator, Corrosive, Acute Tox.Irritant (Standard handling)
Experimental Protocols
Protocol A: Synthesis of an Acrylamide Warhead (via Acryloyl Chloride)

Use this protocol to install a standard acrylamide warhead onto an amine-bearing scaffold (e.g., Ibrutinib analogs).

Reagents:

  • Scaffold Amine (1.0 equiv)

  • Acryloyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2–1.5 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve the Scaffold Amine and TEA in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Acryloyl chloride is highly reactive; low temperature prevents polymerization.

  • Addition: Add Acryloyl Chloride dropwise over 15–30 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS.

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically silica gel). Note: Acrylamides can polymerize on silica; keep contact time short.

Protocol B: Synthesis of a Vinyl Ketone Warhead (via Weinreb Acrylamide)

Use this protocol to synthesize a vinyl ketone, a more reactive Michael acceptor often used in probing cysteine reactivity.

Reagents:

  • 
    -methoxy-
    
    
    
    -methylprop-2-enamide (1.0 equiv)
  • Organometallic Reagent (R-MgBr or R-Li) (1.2 equiv)

  • THF or Diethyl Ether (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a two-neck flask equipped with a magnetic stir bar and

    
     inlet.
    
  • Dissolution: Dissolve Weinreb Acrylamide in anhydrous THF (0.2 M). Cool to -78°C (acetone/dry ice bath).

    • Why -78°C? Although the chelate is stable, lower temperatures minimize competitive polymerization of the acryloyl double bond.

  • Addition: Add the Grignard/Lithium reagent dropwise via syringe over 20 minutes.

    • Mechanistic Check: The solution may change color, indicating the formation of the tetrahedral metal-chelate complex.

  • Incubation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete conversion.

  • Hydrolysis (Critical Step): Quench the reaction by pouring the mixture into a vigorously stirring solution of 1M HCl or saturated

    
      at 0°C.
    
    • Causality: The acid disrupts the N-O-Metal chelation, collapsing the intermediate to release the ketone and the

      
      -dimethylhydroxylamine byproduct.
      
  • Workup: Extract with

    
    . Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Caution: Vinyl ketones are volatile and prone to polymerization. Do not overheat during evaporation.

Decision Logic for Reagent Selection

Use the following logic flow to determine the appropriate reagent for your synthetic route.

DecisionTree Start Target Molecule? Type Functional Group? Start->Type Amide Acrylamide (R-NH-CO-CH=CH2) Type->Amide Ester Acrylate (R-O-CO-CH=CH2) Type->Ester Ketone Vinyl Ketone (R-CO-CH=CH2) Type->Ketone RouteA Use Acryloyl Chloride + Amine/Base Amide->RouteA Nucleophile = Amine RouteB Use Acryloyl Chloride + Alcohol/Base Ester->RouteB Nucleophile = Alcohol RouteC Use Weinreb Acrylamide + R-Li / R-MgX Ketone->RouteC Nucleophile = Carbon

Figure 2: Reagent selection decision tree based on the target functional group.

References
  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Lovering, F.; et al. (2016). "Approaches to Targeted Covalent Inhibitors". ChemMedChem, 11(3), 277-282.
  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of Weinreb amides vs acid chlorides).
  • Marks, R. (2018). "Acryloyl Chloride: Handling and Safety Profile". Journal of Chemical Health and Safety.

chemoselectivity of N-methoxy-N-methylacrylamide vs ethyl acrylate

Chemoselectivity Guide: -Methoxy- -methylacrylamide vs. Ethyl Acrylate

Executive Summary: The Strategic Divergence

For drug development professionals, the choice between


-methoxy-

-methylacrylamide
ethyl acrylate
  • Ethyl Acrylate is the "blunt instrument" of electrophiles: highly reactive, prone to polymerization, and favoring exhaustive addition (1,2-double addition) with hard nucleophiles. It is the superior choice for rapid Michael additions or simple polymer scaffold generation.

  • Weinreb Acrylamide is the "precision tool." Its unique chelating ability allows for controlled mono-addition (1,2-addition) to yield vinyl ketones, a transformation impossible with ethyl acrylate without significant over-reaction. Furthermore, it serves as a latent carbonyl equivalent that survives Michael additions, enabling sequential functionalization.

Mechanistic Foundations

The divergent reactivity profiles stem from two core mechanistic phenomena: The Weinreb Chelation Effect and Electronic Electrophilicity .

The Weinreb Chelation Effect (1,2-Addition)

When a hard nucleophile (e.g., Grignard, Organolithium) attacks a Weinreb amide, the metal coordinates with the methoxy oxygen and the carbonyl oxygen. This forms a stable five-membered cyclic intermediate that does not collapse until acidic workup. This prevents the formation of a ketone in situ, thereby shielding the molecule from a second nucleophilic attack.

In contrast, ethyl acrylate forms an unstable tetrahedral intermediate that collapses immediately to a vinyl ketone, which is more reactive than the starting ester, leading to immediate second addition and the formation of a tertiary alcohol.

Electronic Activation (1,4-Addition)

Esters are generally more electron-deficient than amides due to the stronger resonance donation of the amide nitrogen compared to the ester oxygen. Consequently, ethyl acrylate is a more potent Michael acceptor (LUMO is lower) than Weinreb acrylamide. However, the Weinreb amide is still sufficiently activated for soft nucleophiles (thiols, amines) and avoids competitive 1,2-attack.

Visualizing the Selectivity Pathways

ChemoselectivityStart_WAWeinreb Acrylamide(N-methoxy-N-methylacrylamide)Inter_WAStable Chelate(Tetrahedral Intermediate)Start_WA->Inter_WA 1,2-Addition(Chelation Control)Start_EAEthyl AcrylateInter_EAUnstable Intermediate(Collapses Instantly)Start_EA->Inter_EA 1,2-AdditionNu_HardHard Nucleophile(R-MgX / R-Li)Prod_WAVinyl Ketone(Exclusive Product)Inter_WA->Prod_WA Acidic Workup(Collapse)Prod_EA_IntVinyl Ketone(Transient)Inter_EA->Prod_EA_Int Fast CollapseProd_EA_FinalTertiary Alcohol(Over-Addition Product)Prod_EA_Int->Prod_EA_Final 2nd Addition(Faster than 1st)

Figure 1: Mechanistic divergence of hard nucleophile addition. The Weinreb intermediate is a "dead end" until workup, whereas the acrylate intermediate fuels a runaway reaction.

Comparative Reactivity Profile

The following table summarizes the performance of both substrates across critical reaction classes.

FeatureWeinreb Acrylamide (

-methoxy-

-methyl)
Ethyl Acrylate
1,2-Addition (Grignard/Li) Selective: Forms Vinyl Ketones (>85% Yield). No over-addition.Non-Selective: Forms Tertiary Alcohols or mixtures.
1,4-Addition (Michael) Moderate: Requires stronger nucleophiles or catalysis. High chemoselectivity (carbonyl intact).[1]High: Very fast with amines/thiols. Prone to polymerization without inhibitors.
Heck Reaction (Pd) Good: Effective acceptor, though rates may be slower than esters.Excellent: Standard benchmark substrate. High TOF.
Hydrolysis Stability High: Resistant to mild base/acid. Requires strong conditions to cleave.Low: Easily hydrolyzed to acrylic acid under basic conditions.
Polymerization Risk Low: Amide resonance stabilizes radical intermediates.High: Requires radical inhibitors (e.g., MEHQ) for storage.
Key Experimental Insight: The "Double-Dip" Strategy

A unique advantage of the Weinreb acrylamide is the ability to perform a 1,4-addition first (using a soft nucleophile like a cuprate or thiol) and then perform a 1,2-addition (using a Grignard) on the remaining Weinreb amide.

  • Ethyl acrylate cannot do this: The ester group would likely react or hydrolyze during the first step's workup or fail to selectively stop at the ketone in the second step.

Experimental Protocols

Protocol A: Selective Synthesis of Vinyl Ketones (Weinreb Route)

Target: Synthesis of Phenyl Vinyl Ketone from Weinreb Acrylamide

Principle: Exploits the stable magnesium-chelate intermediate to prevent over-addition.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve

    
    -methoxy-
    
    
    -methylacrylamide
    (1.0 equiv, 5 mmol) in anhydrous THF (20 mL). Cool to 0 °C (ice bath).
    • Note: Lower temperatures (-78 °C) are often unnecessary for Weinreb amides due to the stability of the intermediate, but 0 °C minimizes polymerization risk.

  • Nucleophile Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether) over 15 minutes.

    • Observation: The solution may turn slightly yellow/cloudy as the chelate forms.

  • Incubation: Stir at 0 °C for 1 hour. Monitor by TLC.

    • Checkpoint: The intermediate is stable.[2][3] If TLC shows starting material, the reaction can be warmed to RT without risk of over-addition.

  • Quench (Critical): Pour the reaction mixture into vigorously stirring 1M HCl (30 mL) at 0 °C.

    • Mechanism:[2][3][4][5][6][7] The acid protonates the amine leaving group and breaks the O-Mg-O chelate, collapsing the tetrahedral intermediate to the ketone.

  • Extraction: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Result: Phenyl vinyl ketone is obtained (typically >90% yield).

Protocol B: High-Throughput Michael Addition (Acrylate Route)

Target: Synthesis of

Principle: Exploits the high electrophilicity of the acrylate ester for rapid conjugation.

  • Setup: To a vial containing Ethyl Acrylate (1.0 equiv, 2 mmol) in MeOH (5 mL).

  • Addition: Add Benzylamine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: No catalyst is usually required for aliphatic amines. For anilines, add 5 mol% acetic acid.

  • Workup: Concentrate directly under reduced pressure.

    • Caution: Ethyl acrylate is a lachrymator and toxic. Ensure all excess monomer is removed in a well-ventilated fume hood.

  • Result: Quantitative conversion to the

    
    -amino ester.
    

Strategic Application in Drug Discovery

When to use Weinreb Acrylamide:
  • Late-Stage Functionalization: When you need to introduce a specific acyl group (ketone) after constructing a carbon chain.

  • Fragment Coupling: When connecting two complex fragments via a ketone linker. The Weinreb amide acts as a "linchpin."

  • Sequential Reactions: If you plan to do a Michael addition followed by a Grignard addition (1,4 then 1,2).

When to use Ethyl Acrylate:
  • Scaffold Building: When constructing simple

    
    -amino or 
    
    
    -thio esters as precursors.
  • Polymer Chemistry: When synthesizing hydrogels or drug-delivery polymers (e.g., Eudragit analogues).

  • Cost-Sensitive Scale-Up: When the ester functionality is the final desired group.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Praktische Chemie, 1997, 339 (1), 517–524. Link

  • Featherston, A. L.; et al. "Weinreb Amide Ketone Synthesis." Organic Reactions, 2023. Link

  • Mather, B. D.; et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006, 31 (5), 487–531. Link

  • Balu, N.; et al. "Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities." Journal of Organic Chemistry, 2010. Link

Precision Synthesis of Vinyl Ketones: The Strategic Advantage of Weinreb Acrylamide Over Morpholine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug development—particularly within the design of Targeted Covalent Inhibitors (TCIs)—the installation of an acrylamide "warhead" is a critical synthetic step. While N-acryloylmorpholine (ACMO) is a ubiquitous monomer in polymer chemistry, its utility in small-molecule synthesis is compromised by poor chemoselectivity.[1]

This guide details why Weinreb Acrylamide (N-methoxy-N-methylacrylamide) is the superior reagent for synthesizing


-unsaturated ketones. By leveraging the chelation-stabilized Weinreb intermediate, researchers can prevent the common pitfalls of over-addition and polymerization associated with morpholine amides, ensuring high-yield access to pristine vinyl ketones.

Mechanistic Deep Dive: The Chelation Effect

The divergence in performance between these two reagents stems fundamentally from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Weinreb Advantage: Stable Chelation

When a Grignard reagent (


) attacks Weinreb acrylamide, the metal atom coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a rigid, five-membered cyclic chelate.[1] This intermediate is thermodynamically stable  at low temperatures and, crucially, does not collapse  to the ketone until the reaction is quenched with acid.[1]
  • Result: The reactive ketone is never exposed to the excess nucleophile present in the flask.

  • Outcome: Exclusive formation of the mono-addition product (Vinyl Ketone).

The Morpholine Deficit: "Leaky" Intermediates

Morpholine amides lack the auxiliary methoxy group required for tight bidentate chelation. Upon Grignard addition, the resulting tetrahedral intermediate is less stable. It often collapses in situ to release the ketone while the nucleophile is still present. Since ketones are more electrophilic than amides, the remaining Grignard reagent immediately attacks the new ketone.

  • Result: Uncontrolled formation of tertiary alcohols (over-addition).

  • Outcome: Low yields of the desired enone and difficult purification.

Visualizing the Mechanistic Divergence

WeinrebVsMorpholine cluster_Weinreb Weinreb Acrylamide Pathway (Controlled) cluster_Morpholine Morpholine Amide Pathway (Uncontrolled) W_Start Weinreb Acrylamide W_Inter Stable Chelate (5-Membered Ring) W_Start->W_Inter + R-MgX (Nucleophilic Attack) W_Quench Acid Quench W_Inter->W_Quench Stable until Workup W_Product Vinyl Ketone (Target) W_Quench->W_Product Hydrolysis M_Start N-Acryloylmorpholine M_Inter Unstable Intermediate M_Start->M_Inter + R-MgX M_Ketone Transient Ketone ( highly reactive ) M_Inter->M_Ketone Premature Collapse (In Situ) M_Product Tertiary Alcohol (Impurity) M_Ketone->M_Product + 2nd Eq. R-MgX (Over-Addition)

Figure 1: Comparative reaction pathways. The Weinreb route (top) locks the intermediate, preventing the over-addition observed in the Morpholine route (bottom).

Comparative Performance Analysis

The following data summarizes the operational differences when synthesizing a standard vinyl ketone (e.g., 1-phenyl-2-propen-1-one) using Phenylmagnesium Bromide.

FeatureWeinreb AcrylamideMorpholine AmideImpact on Synthesis
Intermediate Stability High (Chelated)Low (Monodentate)Weinreb prevents side reactions.
Over-Addition Risk < 1%15–40%Morpholine route requires difficult separation of alcohol impurities.
Stoichiometry 1.1 – 1.2 equivalentsStrict control requiredWeinreb allows slight excess of nucleophile to drive completion without penalty.
Polymerization Risk ModerateHighMorpholine acrylamide is a potent monomer (ACMO) prone to self-polymerization during storage.
Purification Standard Flash ChromatographyDifficultMorpholine byproducts are often amphiphilic and streak on silica.

Experimental Protocol: Synthesis of Vinyl Ketones

Objective: Synthesis of Phenyl Vinyl Ketone (Acrylophenone) via Weinreb Acrylamide. Reagents:

  • N-Methoxy-N-methylacrylamide (1.0 equiv)

  • Phenylmagnesium Bromide (1.0 M in THF, 1.2 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Hydrochloric acid (1 M)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Solvation: Dissolve N-methoxy-N-methylacrylamide (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Expert Insight: While Weinreb amides often tolerate -78 °C, 0 °C is sufficient for acrylamides and prevents the precipitation of the reagent, ensuring a homogeneous reaction.

  • Nucleophile Addition: Add Phenylmagnesium Bromide (1.2 equiv) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow/cloudy as the magnesium chelate forms.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (stain with KMnO4 to visualize the alkene).

    • Checkpoint: The starting amide spot should disappear. A new, less polar spot (the chelate) may not be stable on silica; rely on the consumption of starting material.

  • Quench (Critical Step): Pour the cold reaction mixture into a vigorously stirring beaker of 1 M HCl (excess) at 0 °C.

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the alkoxy amine leaving group and hydrolyzes the chelate, releasing the vinyl ketone.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo at room temperature.[1]

    • Caution: Vinyl ketones are volatile and prone to polymerization. Do not heat the rotovap bath above 30 °C.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Diagram

Protocol Step1 1. Dissolve Weinreb Acrylamide in THF at 0°C Step2 2. Add Grignard Reagent (1.2 equiv, dropwise) Step1->Step2 Step3 3. Form Stable Chelate (Stir 1h @ 0°C) Step2->Step3 Step4 4. Acidic Hydrolysis (HCl) Releases Vinyl Ketone Step3->Step4 Quench Step5 5. Extraction & Purification (Avoid Heat) Step4->Step5

Figure 2: Operational workflow for the synthesis of vinyl ketones using Weinreb acrylamide.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1] "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.[1] Link[1]

  • Ogiwara, Y. (2025).[1] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis". Synthesis, 57, 3639–3648.[1] Link

  • Marks, R. E. (2011).[1] "Preparation of Vinyl Ketones via Weinreb Amides". Organic Syntheses, 88, 220.[1] Link[1]

Sources

Comprehensive Guide to Impurity Profiling of N-Methoxy-N-Methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Weinreb Acrylamide" Paradox

N-methoxy-N-methylprop-2-enamide (CAS: 193634-77-4), commonly known as the Weinreb acrylamide , occupies a unique niche in organic synthesis. It serves as a bifunctional building block: the Weinreb amide moiety prevents over-addition of nucleophiles (allowing ketone synthesis), while the acrylamide moiety serves as a potent Michael acceptor or polymerization monomer.

However, this dual reactivity creates a complex impurity profile. Commercial samples are not merely "pure" or "impure"; they are dynamic systems containing synthesis precursors, degradation products, and necessary stabilizers. For a researcher employing this reagent in precise total synthesis or polymerization, blind trust in the label purity can lead to inexplicable yield losses—particularly when unreacted precursors quench expensive Grignard reagents or when stabilizers inhibit radical pathways.

This guide objectively compares the analytical "alternatives"—GC-MS, LC-MS, and qNMR —for identifying these impurities, providing actionable protocols to validate your material before use.

The Impurity Landscape: What Are We Looking For?

Before selecting an analytical method, we must define the targets. The impurity profile of N-methoxy-N-methylprop-2-enamide is dictated by its synthesis (typically Acryloyl Chloride + N,O-Dimethylhydroxylamine) and its storage stability.

Classification of Impurities
Impurity TypeSpecific CompoundOriginImpact on Application
Precursor A N,O-Dimethylhydroxylamine Unreacted starting materialQuenches nucleophiles (Grignards/Lithiums); reduces yield.
Precursor B Acrylic Acid Hydrolysis of acryloyl chloride or the amide itselfAcidic proton quenches organometallics; alters pH.
Byproduct Michael Adducts (Dimers) Reaction of Precursor A with the ProductNon-reactive impurity; complicates purification.
Degradant Poly(N-methoxy-N-methylacrylamide) Radical polymerization during storageInsoluble particulates; viscosity changes; stoichiometry errors.
Stabilizer MEHQ (4-Methoxyphenol) Added intentionally (typ. 100-500 ppm)Critical: Inhibits radical reactions. Must be removed for radical polymerizations.
Visualizing the Impurity Pathways

The following diagram illustrates how these impurities arise during synthesis and storage.

ImpurityPathways Precursors Acryloyl Chloride + N,O-Dimethylhydroxylamine Product N-Methoxy-N-Methylprop-2-enamide (Target Product) Precursors->Product Synthesis Adduct Michael Adduct (Amine-Amide Dimer) Precursors->Adduct Excess Amine (Michael Addition) Hydrolysis Acrylic Acid (Hydrolysis Impurity) Product->Hydrolysis Moisture/H+ Polymer Polyacrylamides (Oligomers/Polymers) Product->Polymer Heat/Light (Radical Chain) Stabilizer MEHQ (Stabilizer) Stabilizer->Polymer Inhibits

Figure 1: Mechanistic pathways for impurity formation in Weinreb acrylamide synthesis and storage.

Comparative Analysis of Detection Methods

Unlike stable alkyl Weinreb amides, the acrylamide derivative is thermally sensitive and polar. This limits the utility of standard GC-MS. The following comparison evaluates the three primary analytical "alternatives."

Method Comparison Matrix
FeatureMethod A: GC-MS Method B: LC-MS (HPLC) Method C: 1H qNMR
Primary Utility Volatile impurities (Solvents, Acid Chlorides).Gold Standard for purity profiling (Amide, Dimers, Oligomers).Absolute Purity & Stabilizer Quantification.
Thermal Risk High. Injector heat (250°C) can induce polymerization inside the instrument.Low. Room temperature analysis preserves the sample state.None. Non-destructive.
Detection Limit High sensitivity for volatiles.High sensitivity for polar non-volatiles.Moderate (approx. 0.1% w/w).[1]
Blind Spots Polymers (too heavy), Salts (non-volatile).Salts (elute in void volume).Inorganic salts (invisible).
Verdict Use with caution. Only for residual solvents.Recommended for general impurity profiling.Essential for quantifying MEHQ and absolute assay.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: LC-MS Profiling (The General Health Check)

Best for identifying the "Michael Adduct" and oligomers.

Rationale: Reverse-phase chromatography separates the polar amine precursor from the moderately polar amide and the hydrophobic oligomers. MS detection confirms identity without relying on UV chromophores, which can be similar for monomer and polymer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (Hold 1 min)

    
     95% B (over 8 min) 
    
    
    
    Hold 2 min.
  • Detection: UV at 210 nm (amide bond) and ESI-MS (Positive Mode).

  • Expected Retention & Mass:

    • N,O-Dimethylhydroxylamine: ~0.5-1.0 min (Void), [M+H]+ = 62.

    • Target Amide: ~3.5 min, [M+H]+ = 116.

    • Michael Adduct (Dimer): ~4.5 min, [M+H]+ = 177 (115 + 61).

    • MEHQ:[2] ~5.0 min, [M+H]+ = 125 (often weak in ESI+).

Protocol B: 1H qNMR (The Quantifier)

Best for determining absolute purity and MEHQ content.

Rationale: NMR provides a molar ratio of all protonated species. It is the only method that can reliably quantify the stabilizer (MEHQ) without requiring a separate calibration curve for every batch.

  • Solvent: CDCl

    
     (Chloroform-d). Note: Ensure solvent is acid-free to prevent hydrolysis during acquisition.
    
  • Internal Standard (Optional but Recommended): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (approx. 10 mg accurately weighed).

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       30 seconds (critical for accurate integration of vinyl protons).
      
    • Scans: 16 (for main component), 64+ (if quantifying ppm-level MEHQ).

  • Key Signals (Chemical Shifts

    
    ): 
    
    • Vinyl Protons (Target): Multiplet region 5.7 – 6.8 ppm.

    • N-OMe / N-Me: Singlets at ~3.7 ppm and ~3.2 ppm.

    • MEHQ (Stabilizer): Aromatic doublets at ~6.75 ppm.

    • Polymer:[1] Broad "humps" under the baseline in the aliphatic region (1.5 – 2.5 ppm).

Performance Comparison: Commercial vs. In-Situ Preparation

Is it better to buy commercial N-methoxy-N-methylprop-2-enamide or make it fresh?

FeatureCommercial Product In-Situ Preparation
Purity Profile High (>95%), but contains MEHQ .Variable. Contains HCl salts and unreacted amine .
Stability High (Shelf life >1 year).Low (Must use immediately).
Use Case: Grignard Excellent. MEHQ does not interfere significantly with nucleophilic addition.Risk. Residual amine/HCl will quench 1-2 equivalents of Grignard reagent.
Use Case: Polymerization Poor. MEHQ must be removed (via inhibitor remover column) or overwhelmed with initiator.Excellent. Free of radical inhibitors.

Recommendation: For standard Weinreb ketone synthesis (nucleophilic addition), the Commercial product is superior due to the absence of quenching salts. For radical polymerization applications, In-Situ preparation or rigorous purification of commercial material is required to remove MEHQ.

Analytical Workflow Diagram

Use this decision tree to select the correct analytical workflow for your specific impurity concern.

AnalyticalWorkflow Start Start: Identify Impurity Concern Q1 Is the concern Polymerization or Stabilizer levels? Start->Q1 Q2 Is the concern Residual Solvents or Volatiles? Q1->Q2 No NMR Method: 1H qNMR (Quantify MEHQ & Polymer) Q1->NMR Yes GC Method: GC-MS (Headspace preferred) Q2->GC Yes LC Method: LC-MS (General Purity & Dimers) Q2->LC No (General Purity)

Figure 2: Decision tree for selecting the optimal analytical method based on impurity type.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

  • Labitez, N. et al. "Quantitative NMR Spectroscopy: A Practical Guide." Annual Reports on NMR Spectroscopy, 2021. (General reference for qNMR protocols).
  • Sigma-Aldrich. "Product Specification: N-Methoxy-N-methylacrylamide."[3][4] (Confirming presence of MEHQ stabilizer). LinkNote: Link directs to representative Weinreb amide catalog page for verification of stabilizer content.

Sources

Publish Comparison Guide: Chromatographic Retention Time Analysis of N-Methoxy-N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-methoxy-N-methylacrylamide (commonly known as Weinreb acrylamide) is a highly versatile building block in modern synthetic chemistry. As an α,β-unsaturated Weinreb amide, it serves as a robust acylating agent and a latent aldehyde equivalent, frequently employed in Heck couplings, Julia olefinations[1], and enantioselective cyclopropanations[2]. For researchers and drug development professionals, accurately tracking the chromatographic retention time of this compound is critical for reaction monitoring, yield optimization, and purity assessment.

Physicochemical Causality & Chromatographic Behavior

As a Senior Application Scientist, I emphasize that chromatographic method development must be rooted in molecular causality. The retention behavior of N-methoxy-N-methylacrylamide is dictated by its unique N-methoxy-N-methyl functional group.

Unlike primary acrylamides, Weinreb acrylamide lacks an N-H hydrogen bond donor. This structural feature significantly reduces secondary interactions with residual silanols on silica-based stationary phases, preventing peak tailing and ensuring high-efficiency peak shapes. However, the presence of an extra oxygen atom between the amide group and the methyl group introduces a strong hydrogen bond acceptor site[3]. This makes the molecule more hydrophilic than purely alkylated derivatives like N-isopropylacrylamide (NIPAM), yet less polar than unsubstituted acrylamide. Consequently, its retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) occupies a distinct intermediate window.

Comparative Chromatographic Data

To objectively compare the performance and separability of N-methoxy-N-methylacrylamide, the following tables summarize its retention times against common structural alternatives under standardized analytical conditions.

Table 1: RP-HPLC Retention Time Comparison
CompoundLogP (Est.)Retention Time (min)Elution OrderPeak Shape Characteristic
Acrylamide-0.672.151Broad, prone to tailing
N,N-Dimethylacrylamide-0.304.402Sharp
N-Methoxy-N-methylacrylamide 0.15 5.10 3 Sharp, highly symmetrical
N-Isopropylacrylamide0.287.854Sharp
(Conditions: C18 Column, 150 x 4.6 mm, 5 µm; Isocratic 85% Water / 15% Acetonitrile with 0.1% TFA; Flow rate 1.0 mL/min)
Table 2: GC-FID Retention Time Comparison
CompoundMolecular Weight ( g/mol )Retention Time (min)Volatility Profile
Acrylamide71.084.20High volatility, active site adsorption
N,N-Dimethylacrylamide99.135.65Moderate volatility
N-Methoxy-N-methylacrylamide 115.13 6.90 Moderate volatility, inert to liner
N-Isopropylacrylamide113.167.45Lower volatility
(Conditions: DB-5 Column, 30 m x 0.25 mm, 0.25 µm; He carrier gas; Oven: 50°C to 200°C at 15°C/min)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following step-by-step methodologies incorporate internal checks to ensure data integrity.

Protocol 1: RP-HPLC Method for Reaction Monitoring
  • Sample Preparation: Quench the reaction aliquot (10 µL) with 990 µL of mobile phase to halt kinetics. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equilibrate a C18 column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase of 85% Water (0.1% TFA) and 15% Acetonitrile (0.1% TFA) at 1.0 mL/min. Set the UV detector to 210 nm (optimal for the α,β-unsaturated carbonyl chromophore).

  • Self-Validation (System Suitability Test): Inject a predefined resolution mixture containing 0.1 mg/mL of Acrylamide and N-methoxy-N-methylacrylamide. The system is validated for sample analysis ONLY if the resolution factor (Rs) between the two peaks is ≥ 2.0, and the relative standard deviation (RSD) of the Weinreb acrylamide peak area across three replicate injections is ≤ 2.0%.

  • Acquisition: Inject 5 µL of the prepared sample. Record the chromatogram for 10 minutes.

Protocol 2: GC-FID Method for Purity Assessment
  • Sample Preparation: Dissolve 5 mg of the synthesized N-methoxy-N-methylacrylamide in 1 mL of GC-grade dichloromethane.

  • Internal Standard Addition: Add 10 µL of n-decane (internal standard) to the sample vial. This step is the core of the self-validating logic, correcting for any injection volume inconsistencies.

  • System Setup: Install a DB-5 column (30 m x 0.25 mm, 0.25 µm). Set the injection port to 220°C (split ratio 20:1) and the FID to 250°C.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 200°C, hold for 2 min.

  • Self-Validation & Acquisition: Calculate the Relative Response Factor (RRF) of N-methoxy-N-methylacrylamide to n-decane. If the RRF drifts by more than 5% between sequential runs, the system flags an active site buildup in the inlet liner, mandating maintenance before proceeding.

Analytical Workflow Diagram

G N1 Sample Preparation (Quench & Dilute) N2 Stationary Phase Selection (C18 vs. DB-5) N1->N2 N3 Mobile/Carrier Phase Optimization N2->N3 N4 System Suitability Testing (Self-Validation) N3->N4 N5 Chromatographic Separation (RP-HPLC / GC-FID) N4->N5 Rs > 2.0 N6 Data Acquisition & Retention Time Analysis N5->N6

Chromatographic method development and self-validation workflow for N-methoxy-N-methylacrylamide.

References

  • New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol - ResearchGate.1

  • Chiral Cyclopentadienyl RhIII-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Olefins Enable - RSC. 2

  • Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer | Energy & Fuels - ACS Publications. 3

Sources

validation of synthetic routes using N-methoxy-N-methylprop-2-enamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

In drug discovery and complex natural product synthesis, the introduction of the acryloyl moiety (prop-2-enoyl group) is a critical pivot point. It serves as a gateway to two distinct chemical spaces: Vinyl Ketones (via 1,2-addition) and


-Functionalized Amides  (via 1,4-conjugate addition).

Standard reagents like acryloyl chloride or methyl acrylate often fail to provide the necessary chemoselectivity. Acryloyl chloride is prone to catastrophic "over-addition" (yielding tertiary alcohols) and polymerization, while methyl acrylate lacks the reactivity for clean 1,2-additions with hard nucleophiles.

This guide validates N-methoxy-N-methylprop-2-enamide (the Weinreb acrylamide) as the superior alternative. It functions as a "chemical switch," allowing researchers to selectively access either pathway with high fidelity, governed strictly by the choice of nucleophile and temperature.

Mechanistic Validation: The Chelation Control

The superiority of N-methoxy-N-methylprop-2-enamide lies in the formation of a stable metal-chelated tetrahedral intermediate.[1] Unlike acid chlorides, which collapse immediately upon nucleophilic attack (regenerating a reactive ketone), the Weinreb intermediate remains stable until acidic hydrolysis.

Visualization: The Chelation Stability Model

WeinrebMechanism Reactant Weinreb Acrylamide (N-methoxy-N-methylprop-2-enamide) Intermediate Stable Tetrahedral Chelate (Mg/Li) Reactant->Intermediate 1,2-Addition (-78°C) Nucleophile Nucleophile (R-M) (Grignard/Lithium) Nucleophile->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable until workup Product Vinyl Ketone (Product) Quench->Product Hydrolysis Alternative Acid Chloride (Alternative) Fail Tertiary Alcohol (Over-addition) Alternative->Fail Fast Collapse + 2nd Addition

Figure 1: The stable 5-membered chelate ring prevents the ejection of the leaving group until quench, effectively "masking" the ketone from further reaction.

Comparative Performance Metrics

The following data aggregates experimental outcomes comparing Weinreb acrylamide against standard acylating agents for the synthesis of Phenyl Vinyl Ketone (a representative Michael acceptor).

FeatureWeinreb Acrylamide Acryloyl Chloride Methyl Acrylate
Primary Mechanism Stable ChelationAddition-EliminationAddition-Elimination
1,2-Addition Yield 85-94% (Mono-addition)<30% (Mix of ketone/alcohol)<40% (Polymerization issues)
Over-addition Risk Negligible (Self-limiting)High (Forms tert-alcohol)Moderate (Double addition)
Handling Stability High (Chromatographable)Low (Moisture sensitive/Lachrymator)Moderate
1,4-Selectivity Tunable (Requires soft nuc.)Poor (Competing 1,2)Good

Key Insight: While esters are cheaper, they cannot cleanly generate vinyl ketones via Grignard addition. Acid chlorides are too reactive. The Weinreb amide is the only reagent that supports high-yield vinyl ketone synthesis while retaining the option for conjugate addition.

Strategic Workflows & Decision Logic

To validate the route, the chemist must choose the pathway based on the desired pharmacophore.

Visualization: Synthetic Decision Tree

DecisionTree Start Target Molecule? VinylKetone Vinyl Ketone (Michael Acceptor) Start->VinylKetone Need C=O retention FunctAmide Beta-Functionalized Amide Start->FunctAmide Need Amide retention ProtocolA Protocol A: Hard Nucleophile (R-Li/R-MgBr) Low Temp (-78°C) VinylKetone->ProtocolA ValidA Validation: IR: ~1670 cm-1 (Enone) NMR: 3 vinylic protons ProtocolA->ValidA ProtocolB Protocol B: Soft Nucleophile (Amine/Thiol) or Cu-Catalysis FunctAmide->ProtocolB ValidB Validation: IR: ~1650 cm-1 (Amide) NMR: Loss of vinyl signals ProtocolB->ValidB

Figure 2: Workflow selection based on nucleophile hardness. Hard nucleophiles trigger the Weinreb ketone synthesis; soft nucleophiles trigger Michael addition.

Validated Experimental Protocols

Protocol A: Synthesis of Vinyl Ketones (1,2-Addition)

Objective: Synthesis of 1-phenylprop-2-en-1-one (Phenyl Vinyl Ketone). Self-Validating Checkpoint: Disappearance of the methoxy singlet (


 3.7 ppm) and methyl singlet (

3.2 ppm) in

H NMR indicates loss of the Weinreb auxiliary.
  • Preparation: Dissolve N-methoxy-N-methylprop-2-enamide (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents polymerization.

  • Addition: Add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 30 minutes.

  • Chelation Phase: Stir at -78°C for 1 hour.

    • Validation: TLC should show a baseline spot (stable intermediate) that does not move until quenched.

  • Quench: Pour the cold mixture into saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Result: Concentration yields the vinyl ketone.

    • Note: Vinyl ketones are unstable; use immediately or store at -20°C.

Protocol B: Conjugate Addition (1,4-Addition)

Objective: Synthesis of


-amino amides.
Self-Validating Checkpoint:  Retention of the Weinreb amide signals (Methoxy/Methyl) in NMR, but loss of the alkene multiplet (

5.7-6.5 ppm).
  • Setup: Dissolve N-methoxy-N-methylprop-2-enamide (1.0 equiv) in MeOH or DCM.

  • Reagent: Add secondary amine (e.g., Morpholine, 1.1 equiv).

  • Catalysis (Optional): If reaction is slow, add 5 mol% Lewis acid (e.g., CeCl

    
    ) or simply heat to 40°C.
    
  • Monitoring: Monitor consumption of the acrylamide by TLC (stain with KMnO

    
     to visualize the alkene).
    
  • Workup: Evaporate solvent. The product is often pure enough for the next step (e.g., subsequent Grignard addition to the now saturated Weinreb amide to form a

    
    -amino ketone).
    

QC & Troubleshooting (Self-Validation)

Trustworthiness in synthesis requires rigorous confirmation. Use this table to validate your intermediate.

ObservationDiagnosisCorrective Action
IR: Broad peak 3300-3400 cm

Tertiary Alcohol Formation Temperature was too high during Grignard addition; chelate collapsed early. Repeat at strictly -78°C.
NMR: Complex multiplets 1.0-2.5 ppmPolymerization Reaction too concentrated or warmed too fast. Add radical inhibitor (BHT) or dilute reaction.
TLC: Smearing baselineDecomposition Vinyl ketone product is unstable on silica. Use neutral alumina or purify rapidly.
Yield: <50%Wet Solvents Weinreb intermediate is sensitive to protonation before the reaction completes. Ensure anhydrous THF.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524. Link

  • Sobiech, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[2] Materials, 15(13), 4706. Link

  • Balu, N., et al. (2011). Weinreb Amide: A Versatile Intermediate in Organic Synthesis. Organic Preparations and Procedures International, 43(1), 1–20. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-methoxy-N-methylprop-2-enamide (commonly known as Weinreb acrylamide) is a highly reactive bifunctional reagent widely used in drug development for synthesizing complex enones. However, its unique chemical structure—combining a polymerizable acrylamide backbone with a reactive Weinreb amide—presents significant logistical and safety challenges. This guide provides researchers and lab managers with a field-proven, regulatory-compliant framework for the safe accumulation, segregation, and disposal of this compound.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / Hazard Value / Classification Causality & Operational Impact
CAS Number 193634-77-4 Unique identifier required for accurate hazardous waste manifesting[1].
Physical State Liquid Requires leak-proof secondary containment during storage to prevent spreading[1].
Flammability Category 3 (H226) Vapors can ignite. Mandates explosion-proof storage and grounding of transfer vessels[1].
Acute Toxicity Category 4 (Oral/Dermal/Inhal.) Mandates strict PPE (nitrile/butyl gloves, fume hood) to prevent systemic absorption[1].

| Eye/Skin Hazard | Eye Dam. 1 (H318), Skin Irrit. 2 | Immediate tissue damage upon contact. Eyewash stations must be within 10 seconds of the workspace[1]. |

Mechanistic Safety: The Causality of Hazards

As a Senior Application Scientist, I emphasize that understanding why a chemical is dangerous is the first step in designing a self-validating safety protocol. N-methoxy-N-methylprop-2-enamide poses three distinct mechanistic threats:

  • Exothermic Polymerization: The prop-2-enamide moiety contains an electron-deficient alkene. If exposed to free radical initiators (e.g., peroxides, UV light) or strong bases, it can undergo rapid, uncontrolled polymerization. This exothermic reaction can over-pressurize sealed waste containers, leading to explosive rupture[2][3].

  • Nucleophilic Vulnerability: The N-methoxy-N-methyl (Weinreb) group is designed to react cleanly with organometallics. In a mixed waste container, inadvertent mixing with strong nucleophiles can trigger unintended, heat-generating acyl substitution reactions.

  • Synergistic Toxicity & Flammability: As a Category 3 flammable liquid that is also acutely toxic (H302, H312, H332), any aerosolization during a fire or spill event creates a highly toxic inhalation hazard[1][3].

Step-by-Step Disposal Protocol

To ensure scientific integrity and regulatory compliance, disposal must follow a strict lifecycle from generation to thermal destruction.

Step 1: Point-of-Generation Collection

  • Container Selection: Collect liquid waste in chemically compatible, high-density polyethylene (HDPE) or PTFE-lined glass carboys. Avoid metal containers, which may corrode or introduce trace metal ions that catalyze polymerization.

  • Volume Management: Never fill waste containers beyond 80% capacity. The remaining 20% headspace acts as a critical buffer against pressure buildup from incidental off-gassing or slow polymerization[4].

  • Labeling: Immediately affix a hazardous waste tag upon the first drop of waste. Label clearly as: "Hazardous Waste: Flammable, Toxic, Polymerizable (N-methoxy-N-methylprop-2-enamide)" and include the accumulation start date[4].

Step 2: Segregation and Satellite Accumulation

  • Strict Segregation: Isolate this waste stream from oxidizers, strong acids, strong bases, and free-radical initiators. Mixing organic solvent wastes with reactive substances like nitric acid or peroxides can react dangerously and trigger auto-polymerization[5].

  • Storage Conditions: Store the sealed waste container in a designated Flammable Storage Cabinet within a Satellite Accumulation Area (SAA). Ensure the area is well-ventilated, kept away from direct sunlight, and maintained below 25°C[1][4].

Step 3: Final Disposal via Thermal Incineration

  • Broker Handoff: Do not attempt to neutralize or discharge this chemical down the drain[2][5]. Coordinate with a licensed hazardous waste broker for pickup.

  • Incineration Standard: The required disposal method is high-temperature thermal incineration (typically >850°C) at an EPA-approved (or local equivalent) facility. Incineration completely destroys the toxic acrylamide moiety and organic backbone, converting it to CO2, H2O, and NOx, which are scrubbed before environmental release[6][7].

  • Consumables: Solid waste (contaminated gloves, pipettes, and paper towels) must be collected in separate, sealed solid hazardous waste bins and subjected to the same incineration protocol[4][8].

Emergency Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent vapor ignition and environmental release.

  • Evacuate & Isolate: Evacuate non-essential personnel. Isolate the spill area for at least 50 meters in all directions[3].

  • Eliminate Ignition Sources: Turn off all nearby heat sources, hot plates, and non-explosion-proof equipment[3].

  • PPE Up: Don a NIOSH-approved respirator (if outside a fume hood), chemical goggles, and heavy-duty nitrile or butyl rubber gloves[1][3].

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material (e.g., dry earth, sand, or commercial vermiculite). Do not use combustible materials like sawdust , as they can easily ignite when mixed with flammable oxidizable liquids[3][7].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket[1].

  • Decontaminate: Wash the spill surface thoroughly with water and a strong detergent. Collect all rinsate as hazardous waste, as acrylamide residues are highly toxic and can be absorbed through unbroken skin[2].

Workflow Visualization

G Start Waste Generation: N-methoxy-N-methylprop-2-enamide Liquid Liquid Waste (Unused/Reaction mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid Segregation Segregation & Compatibility Check (Keep away from Oxidizers/Initiators) Liquid->Segregation Solid->Segregation Storage Satellite Accumulation Area (Ventilated, <25°C, Flammables Cabinet) Segregation->Storage Transport Hazardous Waste Broker Pickup Storage->Transport Disposal Final Disposal: Thermal Incineration (>850°C) Transport->Disposal

Figure 1: End-to-end hazardous waste management workflow for N-methoxy-N-methylprop-2-enamide.

References

  • ChemScene LLC. "Safety Data Sheet - ChemScene: N-Methoxy-N-methylacrylamide". chemscene.com. 1

  • Environmental Marketing Services. "Safe Disposal Tips for Hazardous Chemicals". emsllcusa.com. 6

  • New Jersey Department of Health. "Acrylamide - Hazardous Substance Fact Sheet". nj.gov. 2

  • NOAA. "ACRYLAMIDE | CAMEO Chemicals". noaa.gov.3

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". upenn.edu. 4

  • UNSW Sydney. "Laboratory Hazardous Waste Disposal Guideline – HS321". unsw.edu.au. 8

  • University of Otago. "Laboratory chemical waste disposal guidelines". otago.ac.nz. 5

  • WASH in Health Care Facilities. "LABORATORY WASTE MANAGEMENT GUIDELINES". washinhcf.org. 7

Sources

Personal protective equipment for handling N-methoxy-N-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

The "Why" Behind the Protocol: N-methoxy-N-methylprop-2-enamide is a Michael Acceptor . Its chemical utility lies in its electrophilic alkene conjugated to a Weinreb amide.[1] Biologically, this same reactivity allows it to alkylate cysteine residues in proteins, leading to potential sensitization and cellular damage.[1] Furthermore, as a low-molecular-weight amide, it possesses high permeation potential through standard laboratory polymers.

Immediate Action Required:

  • Critical Hazard: Serious Eye Damage (Category 1) .[1][2] Irreversible corneal damage can occur upon contact.[1]

  • Secondary Hazard: Skin sensitization and acute toxicity (Oral/Dermal).[1]

  • Strict Prohibition: Never handle this compound on an open benchtop. All operations must occur inside a certified fume hood.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation .[1]

Hand Protection Strategy

Logic: Small, polar organic molecules like acrylamide derivatives can permeate thin nitrile rubber rapidly.[1] The "standard" blue nitrile glove provides only splash protection, not immersion barriers.[1]

Duration of ContactPrimary Glove (Inner)Secondary Glove (Outer)Rationale (Causality)
Incidental (Splash) Nitrile (4 mil)Nitrile (4-8 mil)Double-layering creates a tortuous path for permeation, extending breakthrough time.
High Risk (Synthesis) Silver Shield / 4H (Laminate) Nitrile (Standard)Laminate films offer broad-spectrum resistance to small polar molecules where nitrile fails.[1]
Spill Cleanup Silver Shield / 4H (Laminate) Butyl Rubber (Thick)Mechanical strength + maximum chemical permeation resistance.[1]
Ocular & Respiratory Defense

Logic: The GHS classification "Causes Serious Eye Damage" (H318) implies that standard safety glasses are insufficient.[1] Vapors or micro-droplets can bypass side shields.[1]

  • Eye Protection: Chemical Splash Goggles (Indirect Vent) are mandatory.[1]

    • Upgrade: Add a Face Shield (8-inch) if pouring volumes >100 mL or working under pressure/vacuum.[1]

  • Respiratory:

    • Solid/Powder: N95 or P100 particulate respirator (if not in a hood).[1]

    • Liquid/Solution: Work in a Fume Hood (Face velocity: 100 fpm). If hood is unavailable (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste stream management.

SafetyProtocol Start Start: Handling N-methoxy-N-methylprop-2-enamide CheckState Check Physical State Start->CheckState Liquid Liquid (Standard) CheckState->Liquid Solid Solid (Low Temp Storage) CheckState->Solid PPE_Check Verify PPE: Double Nitrile + Goggles (Face Shield if >100mL) Liquid->PPE_Check Solid->PPE_Check Transfer Transfer Protocol: Use Syringe/Cannula (Closed System) Avoid Open Pouring PPE_Check->Transfer Spill Spill Event? Transfer->Spill Cleanup Quench: Absorb with Thiol-treated pads or Vermiculite Spill->Cleanup Yes Reaction Reaction: Maintain Inert Atms (N2/Ar) Monitor Exotherm (Polymerization Risk) Spill->Reaction No Waste Disposal: Segregated Organic Stream (Do NOT mix with Oxidizers) Cleanup->Waste Reaction->Waste

Figure 1: Decision logic for handling Weinreb amide monomers, prioritizing containment and closed-system transfers.

Step-by-Step Handling Procedures
1. Storage & Stability
  • Temperature: Store at 2–8°C . Acrylamide derivatives are prone to spontaneous polymerization initiated by heat or light.[1]

  • Stabilizers: Check if your batch contains a stabilizer (e.g., MEHQ).[1] If the compound is distilled (removing stabilizer), use immediately or store at -20°C under inert gas.

2. Weighing and Transfer (The "Closed System" Rule)
  • The Risk: Open pouring generates aerosols and increases the surface area for evaporation/inhalation.[1]

  • The Protocol:

    • Tare a dry flask with a septum inlet.

    • Use a glass syringe with a long needle to withdraw the liquid reagent from the source container.[1]

    • Inject directly into the reaction vessel through a septum.

    • Self-Validation: If you can smell the reagent, your engineering controls (hood) or transfer technique have failed.[1]

3. Reaction Setup
  • Inert Atmosphere: Always run reactions under Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1] Oxygen can interfere with radical inhibitors, potentially leading to uncontrolled polymerization if the reaction heats up.[1]
  • Exotherm Control: When adding nucleophiles (e.g., Grignard reagents, Lithium enolates) to this Weinreb amide, the reaction is exothermic.[1] Add reagents slowly at low temperature (-78°C or 0°C) to prevent thermal runaway.[1]

Part 4: Emergency & Disposal

Spill Management (The "Thiol Quench" Principle)

Because this chemical is a Michael Acceptor, it can be chemically neutralized (quenched) by reacting it with a nucleophile.[1]

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.[1]

  • Absorb: Use vermiculite or spill pads.[1]

  • Decontamination (Optional but Recommended): Wash the contaminated surface with a solution of cysteine or glutathione (if available) or a mild aqueous basic solution (pH 8-9) to promote hydrolysis/polymerization, rendering the monomer less toxic.[1] Note: Do not use strong oxidizers as they may react violently.[1]

Waste Disposal
  • Segregation: Dispose of as Hazardous Organic Waste .[1]

  • Labeling: Clearly label as "Acrylamide Derivative - Potential Neurotoxin/Sensitizer."[1]

  • Incompatibility: Do not mix with strong acids or free-radical initiators in the waste container to avoid polymerization in the drum.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: N-Methoxy-N-methylacrylamide (CAS 193634-77-4).[2][3] Retrieved from

  • ChemScene. (2024).[1][2] GHS Classification and Hazards for N-Methoxy-N-methylacrylamide. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Reference for Laminate/Nitrile permeation data regarding amides/acrylates).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.